molecular formula C8H7ClFNO B1363741 2-chloro-N-(2-fluorophenyl)acetamide CAS No. 347-66-0

2-chloro-N-(2-fluorophenyl)acetamide

Cat. No.: B1363741
CAS No.: 347-66-0
M. Wt: 187.6 g/mol
InChI Key: YHJYFDQKFJQLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C8H7ClFNO and its molecular weight is 187.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJYFDQKFJQLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364109
Record name 2-chloro-N-(2-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347-66-0
Record name 2-Chloro-N-(2-fluorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-(2-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-chloro-N-(2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-N-(2-fluorophenyl)acetamide, a key intermediate in the development of various biologically active compounds. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. It details the underlying chemical principles, a robust and validated experimental protocol, critical safety considerations, and methods for product characterization. The guide emphasizes the causality behind procedural steps, ensuring a deep understanding of the synthesis for reliable and reproducible outcomes.

Introduction and Significance

This compound, with the chemical formula C₈H₇ClFNO, belongs to the class of haloacetamides.[1] N-(substituted phenyl)-2-chloroacetamides are recognized as crucial intermediates in organic synthesis.[2] Their utility stems from the reactive C-Cl bond, which allows for further chemical modification, making them versatile building blocks for more complex molecules. These compounds serve as precursors in the synthesis of various derivatives, including those with potential applications as pharmaceuticals and other biologically active agents.[2][3] The presence of the fluorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active molecule, often enhancing metabolic stability and binding affinity. This guide provides the necessary expertise to synthesize this valuable intermediate with high purity and yield.

The Core Synthesis: Chloroacetylation of 2-Fluoroaniline

The most direct and widely employed method for synthesizing this compound is the N-acylation of 2-fluoroaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the amine group of 2-fluoroaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. The lone pair of electrons on the nitrogen atom initiates the reaction. The reaction generates hydrogen chloride (HCl) as a byproduct, which can protonate the starting amine, rendering it unreactive. To prevent this and drive the reaction to completion, a base is added to act as an acid scavenger, neutralizing the HCl as it is formed.[4]

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis process, from reactants to the final purified product.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Reactants 2-Fluoroaniline Chloroacetyl Chloride Triethylamine (Base) Toluene (Solvent) Reaction Combine reactants in Toluene. Add Chloroacetyl Chloride dropwise under cooling (0-5°C). Stir at room temperature for 4-6 hours. Reactants->Reaction N-Acylation Filtration Filter to remove Triethylamine Hydrochloride salt. Reaction->Filtration Quenching Washing Wash organic phase with water to remove residual salts. Filtration->Washing Drying Dry organic layer over Na₂SO₄ and evaporate solvent. Washing->Drying Recrystallization Recrystallize crude product from a suitable solvent (e.g., Ethanol/Water). Drying->Recrystallization Purification Product Pure this compound Recrystallization->Product Isolation

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the chloroacetylation of anilines.[2][5] It has been optimized for safety, yield, and purity.

Materials and Reagents

The following table outlines the necessary reagents for a representative reaction scale.

ReagentMolecular Wt. ( g/mol )Molar Eq.Amount (moles)Mass / Volume
2-Fluoroaniline111.121.00.055.56 g
Chloroacetyl Chloride112.941.00.055.65 g (3.98 mL)
Triethylamine101.191.00.055.06 g (6.96 mL)
Toluene---50 mL
Step-by-Step Procedure
  • Reactor Setup : In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-fluoroaniline (1.0 eq, 0.05 mol) and toluene (50 mL).

  • Addition of Base : Add triethylamine (1.0 eq, 0.05 mol) to the solution. Stir the mixture to ensure homogeneity. The use of triethylamine serves to neutralize the HCl byproduct generated during the acylation reaction.[2][4]

  • Cooling : Place the reaction flask in an ice-water bath and cool the contents to 0-5°C. This is a critical step to control the exothermic nature of the acylation reaction and prevent the formation of side products.

  • Addition of Acylating Agent : Add chloroacetyl chloride (1.0 eq, 0.05 mol) dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not exceed 10°C.[2]

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours to ensure the reaction goes to completion.[2][4]

  • Work-up - Filtration : A precipitate of triethylamine hydrochloride will form. Separate this solid salt by vacuum filtration and wash the filter cake with a small amount of cold toluene.

  • Work-up - Washing : Transfer the filtrate to a separatory funnel. Wash the organic phase sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining salts and water-soluble impurities.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[5]

  • Isolation and Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield pure this compound.

Safety and Hazard Management

The synthesis of this compound involves hazardous chemicals that require strict adherence to safety protocols.

  • Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves, and safety goggles.[6] All operations should be performed inside a certified chemical fume hood.[7]

  • Reagent Hazards :

    • Chloroacetyl Chloride : Highly corrosive, lachrymatory, and reacts violently with water. It is toxic if swallowed.[7] Handle with extreme care.

    • 2-Fluoroaniline : Toxic and an irritant. Avoid inhalation and skin contact.

    • Triethylamine : Flammable liquid and vapor. Causes severe skin burns and eye damage.

  • Product Hazards : this compound is classified as an irritant. It is known to cause skin irritation (H315) and may cause respiratory irritation (H335).[1]

  • Waste Disposal : Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated organic waste should be collected in a designated container.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point : A sharp melting point indicates high purity. The reported melting point for a similar compound, 2-chloro-N-(4-fluorophenyl)acetamide, is 109°C, which can be used as a reference point.[8]

  • Spectroscopy :

    • Infrared (IR) Spectroscopy : Look for characteristic peaks corresponding to N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1670 cm⁻¹), and C-Cl stretching (around 750 cm⁻¹).[3]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Provides definitive structural confirmation by showing the chemical shifts and coupling constants for the protons and carbons in the molecule.

    • Mass Spectrometry (MS) : Confirms the molecular weight of the compound (187.60 g/mol ).[1][9]

Conclusion

The chloroacetylation of 2-fluoroaniline is an efficient and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature, and employing a suitable acid scavenger, this valuable synthetic intermediate can be produced in high yield and purity. Adherence to rigorous safety protocols is paramount due to the hazardous nature of the reagents involved. The protocol and insights provided in this guide offer a solid foundation for researchers to successfully synthesize and utilize this compound in their research and development endeavors.

References

2-chloro-N-(2-fluorophenyl)acetamide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 2-chloro-N-(2-fluorophenyl)acetamide

Executive Summary

This compound is a halogenated acetamide derivative with potential as a biologically active agent. While comprehensive studies on its specific mechanism of action are not extensively documented, its structural features, particularly the reactive chloroacetamide moiety, suggest a probable role as an irreversible inhibitor of key cellular enzymes. This guide synthesizes evidence from related compounds to propose a putative mechanism of action for this compound, centered on the covalent modification of cysteine residues in critical metabolic enzymes. Furthermore, we present a detailed experimental framework for the validation of this hypothesis, providing researchers and drug development professionals with a robust roadmap for future investigations.

Introduction: The Therapeutic Potential of Chloroacetamides

Halogenated acetamides represent a class of compounds with a broad spectrum of biological activities, including antifungal, antibacterial, and herbicidal properties[1][2]. The presence of a halogen, typically chlorine, on the acetyl group confers an electrophilic character to the alpha-carbon, rendering it susceptible to nucleophilic attack. This reactivity is often the basis for their biological effects, allowing for covalent bond formation with biological macromolecules.

This compound (Figure 1) is a member of this class, distinguished by a 2-fluorophenyl group attached to the amide nitrogen. While often synthesized as an intermediate for more complex molecules[3][4][5], the inherent reactivity of its chloroacetamide core warrants investigation into its own potential as a bioactive compound. This guide will explore its likely mechanism of action based on established principles of chloroacetamide biochemistry and provide a detailed experimental strategy for its elucidation.

Figure 1: Chemical Structure of this compound A visual representation of the molecule's structure, highlighting the key functional groups.

Caption: Chemical structure of this compound.

Proposed Mechanism of Action: Irreversible Enzyme Inhibition

We hypothesize that this compound acts as an irreversible inhibitor of essential metabolic enzymes through the covalent modification of nucleophilic amino acid residues within the enzyme's active site. The primary target for such alkylation is likely the sulfhydryl group of cysteine residues, which are highly nucleophilic and often play critical roles in catalysis.

The proposed mechanism involves a nucleophilic substitution reaction (SN2) where the cysteine thiol acts as the nucleophile, attacking the electrophilic α-carbon of the chloroacetamide. This results in the formation of a stable thioether bond and the displacement of the chloride ion (Figure 2). The consequence of this covalent modification is the irreversible inactivation of the enzyme, leading to the disruption of a vital metabolic pathway and ultimately, cell death.

A plausible target for this compound, particularly in the context of antifungal activity, is succinate dehydrogenase (SDH) , a key enzyme in both the citric acid cycle and the electron transport chain. Inhibition of SDH would have catastrophic consequences for cellular respiration and energy production.

Figure 2: Proposed Mechanism of Covalent Inhibition A diagram illustrating the nucleophilic attack of a cysteine residue on the chloroacetamide moiety.

G cluster_reactants Reactants cluster_products Products Enzyme Enzyme-SH (Cysteine Residue) TS Transition State Enzyme->TS Nucleophilic Attack Inhibitor Cl-CH2-CO-NH-Ph(F) (this compound) Inhibitor->TS Adduct Enzyme-S-CH2-CO-NH-Ph(F) (Covalent Adduct) TS->Adduct Irreversible Inhibition Byproduct H+ + Cl- TS->Byproduct

Caption: Proposed SN2 reaction between the inhibitor and an enzyme's cysteine residue.

Experimental Validation Workflow

To rigorously test this proposed mechanism of action, a multi-faceted experimental approach is required. The following workflow provides a comprehensive strategy, from initial screening to target validation and kinetic analysis.

Figure 3: Experimental Workflow for Mechanism of Action Elucidation A flowchart outlining the key experimental stages.

G cluster_A Phase 1 cluster_B Phase 2 cluster_C Phase 3 cluster_D Phase 4 A Phase 1: Biological Activity Screening B Phase 2: Target Identification A->B C Phase 3: Target Validation & Kinetic Analysis B->C D Phase 4: Structural & Computational Studies C->D A1 Antimicrobial Susceptibility Testing (MIC/MFC Determination) B1 Affinity Chromatography B2 Competitive Activity-Based Protein Profiling (ABPP) C1 Recombinant Protein Expression & Purification C2 Enzyme Inhibition Assays (e.g., SDH activity) C3 Mass Spectrometry for Covalent Adduct Identification D1 Molecular Docking D2 X-ray Crystallography of Enzyme-Inhibitor Complex

Caption: A four-phase experimental plan for elucidating the mechanism of action.

Phase 1: Biological Activity Screening

The initial step is to confirm the biological activity of this compound and determine its spectrum of activity.

Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination

  • Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Microorganism Culture: Grow selected fungal and bacterial strains to mid-log phase in appropriate liquid media.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in culture medium, ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 105 CFU/mL. Include positive (microbes only) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the respective microorganisms for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • MFC Determination: To determine the MFC, aliquot a small volume from the wells with no visible growth onto agar plates. The MFC is the lowest concentration that results in no growth on the agar plates after incubation.

Phase 2: Target Identification

Once the biological activity is confirmed, the next step is to identify the cellular target(s) of the compound.

Protocol: Competitive Activity-Based Protein Profiling (ABPP)

  • Cell Lysate Preparation: Prepare a soluble proteome extract from the target organism grown to mid-log phase.

  • Inhibitor Treatment: Incubate aliquots of the proteome with varying concentrations of this compound for 1 hour at room temperature.

  • Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to the treated proteomes and incubate for another hour. This probe will label the cysteine residues that were not modified by the test compound.

  • Click Chemistry: Ligate a reporter tag (e.g., biotin-azide or a fluorescent dye-azide) to the alkyne-labeled proteins via a copper-catalyzed click reaction.

  • Protein Separation and Visualization: Separate the labeled proteins by SDS-PAGE and visualize the results using a streptavidin-HRP blot (for biotin) or fluorescence imaging.

  • Target Identification: Proteins that show a decrease in labeling with increasing concentrations of this compound are potential targets. These protein bands can be excised from the gel and identified by mass spectrometry.

Phase 3: Target Validation and Kinetic Analysis

After identifying a putative target, such as succinate dehydrogenase (SDH), the interaction must be validated and characterized.

Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

  • Enzyme Source: Use purified recombinant SDH or mitochondrial fractions isolated from the target organism.

  • Assay Principle: The assay measures the reduction of a chromogenic substrate, such as 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of succinate.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme source, assay buffer, and varying concentrations of this compound.

    • Pre-incubate the enzyme and inhibitor for different time intervals to assess time-dependent inhibition.

    • Initiate the reaction by adding succinate and DCPIP.

    • Monitor the decrease in absorbance at 600 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value. Time-dependent inhibition would be indicative of an irreversible mechanism.

Data Interpretation and Expected Outcomes

The collective results from these experiments will provide a comprehensive picture of the mechanism of action.

Experiment Parameter Measured Expected Outcome for Proposed Mechanism
MIC/MFC Assay MIC and MFC values (µg/mL)Low MIC and MFC values against specific fungi or bacteria, confirming potent antimicrobial activity.
Competitive ABPP Protein labeling intensityDose-dependent decrease in the labeling of specific proteins (e.g., SDH) by the cysteine-reactive probe.
SDH Inhibition Assay IC50 value and time-dependencyA low IC50 value and a clear time-dependent decrease in enzyme activity, characteristic of irreversible inhibition.
Mass Spectrometry Mass shift of tryptic peptidesIdentification of a specific cysteine-containing peptide with a mass increase corresponding to the addition of the inhibitor, confirming covalent modification.

Conclusion

The proposed mechanism of action for this compound as an irreversible inhibitor of key metabolic enzymes, such as succinate dehydrogenase, provides a solid foundation for further investigation. The experimental workflow detailed in this guide offers a systematic and robust approach to validate this hypothesis. Elucidating the precise molecular mechanism of this compound will not only contribute to our understanding of its biological activity but also pave the way for its potential development as a novel therapeutic or agrochemical agent.

References

Spectroscopic Unveiling of 2-chloro-N-(2-fluorophenyl)acetamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive analysis of the spectroscopic data for the compound 2-chloro-N-(2-fluorophenyl)acetamide (CAS No. 347-66-0), a molecule of interest in synthetic and medicinal chemistry.[1] For researchers in drug discovery and development, a thorough understanding of a compound's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization. This document will not only present the spectral data but also delve into the rationale behind the experimental choices and the interpretation of the results, providing a holistic understanding of the molecule's chemical signature.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₈H₇ClFNO and a monoisotopic mass of 187.02002 Da.[2] The structure, shown in Figure 1, features a chloroacetamide moiety attached to a 2-fluorophenyl ring. This combination of functional groups gives rise to a unique spectroscopic fingerprint that can be deciphered using a multi-technique approach.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is an unparalleled technique for elucidating the precise arrangement of atoms within a molecule.[1] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to generate a detailed map of the molecular structure.

Theoretical Underpinnings of NMR

The fundamental principle of NMR involves placing a sample in a strong external magnetic field, which causes the magnetic moments of the nuclei to align either with or against the field.[1] Irradiation with radiofrequency waves of a specific energy can induce a "spin flip" between these energy states. The precise frequency required for this resonance is highly sensitive to the local electronic environment of each nucleus, a phenomenon known as the chemical shift (δ). This sensitivity allows us to differentiate between chemically non-equivalent nuclei within a molecule.

Experimental Protocol: NMR Analysis

The following protocol outlines the steps for acquiring high-quality NMR spectra of this compound. The choice of a deuterated solvent is critical to avoid strong solvent signals that would obscure the analyte's resonances.

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition Weigh ~10-20 mg of sample Weigh ~10-20 mg of sample Dissolve in ~0.7 mL of CDCl3 Dissolve in ~0.7 mL of CDCl3 Weigh ~10-20 mg of sample->Dissolve in ~0.7 mL of CDCl3 Filter into NMR tube Filter into NMR tube Dissolve in ~0.7 mL of CDCl3->Filter into NMR tube Cap and label tube Cap and label tube Filter into NMR tube->Cap and label tube Insert tube into spectrometer Insert tube into spectrometer Cap and label tube->Insert tube into spectrometer Lock and shim Lock and shim Insert tube into spectrometer->Lock and shim Acquire 1H spectrum Acquire 1H spectrum Lock and shim->Acquire 1H spectrum Acquire 13C spectrum Acquire 13C spectrum Acquire 1H spectrum->Acquire 13C spectrum

Caption: Workflow for NMR sample preparation and data acquisition.

Instrumentation and Parameters:

  • Spectrometer: 500 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Temperature: 298 K

  • ¹H NMR:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

  • ¹³C NMR:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

Spectral Interpretation

¹H NMR Spectrum Analysis

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide proton, and the methylene protons of the chloroacetyl group.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.5br s1HNH
~8.3m1HAr-H (adjacent to NH)
~7.1-7.3m3HAr-H
~4.3s2HCl-CH₂ -C=O

Table 1: Predicted ¹H NMR data for this compound.

The broad singlet for the amide proton is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. The aromatic region will display a complex multiplet pattern due to the coupling between the four non-equivalent aromatic protons and the coupling with the fluorine atom. The methylene protons appear as a sharp singlet as there are no adjacent protons to couple with.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment
~164C =O
~152 (d, JCF ≈ 245 Hz)C -F
~128C -NH
~125-127Ar-C H
~124 (d, JCF ≈ 8 Hz)Ar-C H
~121 (d, JCF ≈ 4 Hz)Ar-C H
~115 (d, JCF ≈ 20 Hz)Ar-C H
~43C H₂-Cl

Table 2: Predicted ¹³C NMR data for this compound.

A key feature in the ¹³C NMR spectrum is the carbon-fluorine coupling. The carbon directly attached to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF), while other carbons in the aromatic ring will show smaller doublet splittings due to two-bond (²JCF) and three-bond (³JCF) couplings.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Principles of IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds (e.g., stretching, bending). The frequency of absorption is determined by the masses of the atoms and the strength of the bond. Therefore, characteristic absorption bands in an IR spectrum can be correlated to specific functional groups.

Experimental Protocol: FT-IR Analysis

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a convenient and widely used method that requires minimal sample preparation.

ATR-FTIR Workflow

G cluster_setup Instrument Setup cluster_sample Sample Analysis Clean ATR crystal Clean ATR crystal Record background spectrum Record background spectrum Clean ATR crystal->Record background spectrum Place sample on crystal Place sample on crystal Record background spectrum->Place sample on crystal Apply pressure Apply pressure Place sample on crystal->Apply pressure Record sample spectrum Record sample spectrum Apply pressure->Record sample spectrum

Caption: Workflow for ATR-FTIR analysis.

Instrumentation and Parameters:

  • Spectrometer: FT-IR spectrometer with a diamond ATR accessory

  • Resolution: 4 cm⁻¹

  • Scan Range: 4000-400 cm⁻¹

  • Number of Scans: 32

Spectral Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C=O, C-N, C-Cl, and C-F bonds, as well as aromatic C-H and C=C vibrations.

Wavenumber (cm⁻¹) Vibration Functional Group
~3300N-H stretchAmide
~1680C=O stretch (Amide I)Amide
~1540N-H bend (Amide II)Amide
~1450, 1500C=C stretchAromatic ring
~1250C-F stretchAryl fluoride
~750C-Cl stretchChloroalkane

Table 3: Key IR absorption bands for this compound.

The strong absorption band around 1680 cm⁻¹ is a clear indicator of the amide carbonyl group. The N-H stretching vibration around 3300 cm⁻¹ confirms the presence of the secondary amide. The C-F and C-Cl stretching vibrations are typically found in the fingerprint region of the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Principles of Mass Spectrometry

In a mass spectrometer, molecules are first ionized, and the resulting ions are then accelerated into a mass analyzer where they are separated based on their m/z ratio. The detector records the abundance of each ion, generating a mass spectrum. The choice of ionization technique is crucial; "soft" ionization methods like Electrospray Ionization (ESI) are used to observe the molecular ion with minimal fragmentation, while "hard" ionization methods like Electron Ionization (EI) cause extensive fragmentation, providing structural clues.

Experimental Protocol: MS Analysis

For a compound like this compound, ESI is a suitable soft ionization technique that would be coupled with a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

ESI-MS Workflow

G cluster_prep Sample Preparation cluster_infusion Direct Infusion Dissolve sample in methanol Dissolve sample in methanol Dilute to ~1 µg/mL Dilute to ~1 µg/mL Dissolve sample in methanol->Dilute to ~1 µg/mL Load into syringe pump Load into syringe pump Dilute to ~1 µg/mL->Load into syringe pump Infuse into ESI source Infuse into ESI source Load into syringe pump->Infuse into ESI source Acquire mass spectrum Acquire mass spectrum Infuse into ESI source->Acquire mass spectrum

Caption: Workflow for ESI-MS analysis.

Instrumentation and Parameters:

  • Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-TOF)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Solvent: Methanol/Water (1:1) with 0.1% formic acid

  • Mass Range: m/z 50-500

Spectral Interpretation

The mass spectrum of this compound will show the molecular ion peak, which confirms the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern will be observed.

Adduct Predicted m/z
[M+H]⁺188.0273
[M+Na]⁺210.0092
[M+K]⁺225.9832

Table 4: Predicted m/z values for common adducts of this compound in positive ion mode.[2]

The most prominent peak in the ESI+ spectrum is likely to be the protonated molecule [M+H]⁺ at m/z 188.0273. The presence of the chlorine atom will result in an M+2 peak ([M+2+H]⁺) at m/z 190.0244 with an intensity of approximately one-third of the [M+H]⁺ peak, which is a definitive indicator of a single chlorine atom in the molecule. High-resolution mass spectrometry would allow for the confirmation of the elemental composition of the molecular ion.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms. FT-IR spectroscopy confirms the presence of key functional groups, such as the amide and the aryl halides. High-resolution mass spectrometry provides an accurate molecular weight and elemental composition. This detailed spectroscopic guide serves as a valuable resource for researchers, enabling confident identification and further development of this and related compounds in the field of drug discovery.

References

A Technical Guide to the Biological Activity of 2-chloro-N-(2-fluorophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of 2-chloro-N-(2-fluorophenyl)acetamide and its derivatives. It is intended for researchers, scientists, and professionals in drug development and agrochemical research who are interested in the diverse potential of this class of compounds.

Introduction: The Versatile Chloroacetamide Scaffold

Chloroacetamide derivatives represent a significant class of biologically active molecules with a broad spectrum of applications, ranging from herbicides to potential therapeutic agents.[1][2] The core structure, characterized by an N-substituted 2-chloroacetamide moiety, provides a reactive electrophilic center that can interact with various biological nucleophiles, underpinning its diverse bioactivities.[3][4] The introduction of a fluorine atom onto the phenyl ring, as in this compound, can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic effects, thereby influencing its biological profile. This guide will delve into the known biological activities of this specific derivative and the broader class of N-aryl chloroacetamides, with a focus on their herbicidal and antimicrobial properties.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs is typically achieved through a straightforward and efficient nucleophilic acyl substitution reaction.

General Synthesis Protocol:

A common method involves the reaction of an appropriately substituted aniline with chloroacetyl chloride.[2][5] The reaction is often carried out in the presence of a base, such as triethylamine or an aqueous solution of sodium acetate, to neutralize the hydrochloric acid byproduct.[5]

Step-by-step methodology:

  • Dissolve the substituted aniline (e.g., 2-fluoroaniline) in a suitable organic solvent like toluene or glacial acetic acid.[5][6]

  • Cool the solution in an ice bath.

  • Add chloroacetyl chloride dropwise to the cooled solution while stirring.[6]

  • If necessary, add a base (e.g., triethylamine) to the reaction mixture.[5]

  • Continue stirring the reaction mixture at room temperature for a specified period (typically a few hours) to allow the reaction to go to completion.[2][6]

  • The resulting precipitate, which is the desired 2-chloro-N-(substituted phenyl)acetamide, can be isolated by filtration.

  • The crude product is then washed and can be further purified by recrystallization from a suitable solvent, such as ethanol.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Aniline 2-Fluoroaniline Reaction Nucleophilic Acyl Substitution Aniline->Reaction ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Temperature 0°C to Room Temp Temperature->Reaction Workup Filtration & Washing Reaction->Workup Purification Recrystallization Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Herbicidal Activity of Chloroacetamides

Chloroacetamides are a major class of pre-emergence herbicides used for the control of annual grasses and some broadleaf weeds in various crops.[1][7]

Mechanism of Action:

The primary mode of action of chloroacetamide herbicides is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs).[1][8] VLCFAs are essential components of cell membranes and the protective outer layer of plants known as the cuticle.

Signaling Pathway of Herbicidal Action:

Herbicidal_Mechanism cluster_herbicide Chloroacetamide Herbicide cluster_plant Plant Cell cluster_effects Physiological Effects Herbicide 2-chloro-N-(aryl)acetamide Absorption Absorption by Shoot/Root Herbicide->Absorption VLCFA_Elongase VLCFA Elongase Complex (Target Site) Absorption->VLCFA_Elongase Inhibits VLCFA_Biosynthesis VLCFA Biosynthesis VLCFA_Elongase->VLCFA_Biosynthesis Cell_Membranes Cell Membranes VLCFA_Biosynthesis->Cell_Membranes Cuticle_Waxes Cuticle Waxes VLCFA_Biosynthesis->Cuticle_Waxes Inhibition Inhibition of Seedling Growth VLCFA_Biosynthesis->Inhibition Disruption leads to Symptoms Crinkled/Cupped Leaves Inhibition->Symptoms Death Weed Death Symptoms->Death

Caption: Mechanism of action of chloroacetamide herbicides in plants.

The inhibition of VLCFA synthesis leads to a cascade of downstream effects, including:

  • Disruption of cell division and expansion.[8]

  • Impaired formation of cell membranes and cuticular waxes.[8]

  • Inhibition of early seedling growth and development.[7]

Susceptible weeds are unable to emerge from the soil or exhibit stunted growth with characteristic injury symptoms such as crinkled or cupped leaves.[7]

Antimicrobial and Antifungal Activities

Recent research has highlighted the potential of 2-chloro-N-phenylacetamide derivatives as effective antimicrobial and antifungal agents.[2][9][10] The presence of the chloroacetyl group is believed to be crucial for this activity.[11][12]

Antibacterial Activity:

Studies have shown that N-(substituted phenyl)-2-chloroacetamides exhibit activity against both Gram-positive and Gram-negative bacteria.[9][10] For instance, certain derivatives have shown efficacy against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Escherichia coli.[9][10] The lipophilicity of the molecule, influenced by the substituents on the phenyl ring, plays a significant role in its ability to penetrate the bacterial cell membrane.[9][10]

Antifungal Activity:

Several 2-chloro-N-phenylacetamide derivatives have demonstrated promising antifungal activity against various fungal strains, including Candida albicans and Aspergillus flavus.[13][14][15]

Proposed Mechanisms of Antifungal Action:

The precise mechanism of antifungal action is still under investigation, but studies suggest a multi-faceted approach:

  • Membrane Disruption: One proposed mechanism involves the binding of the chloroacetamide derivative to ergosterol, a key component of the fungal cell membrane. This interaction can disrupt membrane integrity, leading to cell death.[13][16]

  • Inhibition of DNA Synthesis: There is evidence to suggest that these compounds may also interfere with fungal DNA synthesis, potentially by inhibiting enzymes like thymidylate synthase.[13][16]

  • Inhibition of Biofilm Formation: Some derivatives have been shown to inhibit the formation of biofilms, which are communities of microorganisms that are notoriously difficult to treat.[14][15]

Table 1: Antifungal Activity of a 2-chloro-N-phenylacetamide Derivative

Fungal StrainMIC (µg/mL)MFC (µg/mL)Reference
Candida albicans128 - 256512 - 1024[14][15]
Candida parapsilosis128 - 256512 - 1024[14][15]
Aspergillus flavus16 - 25632 - 512[13][16]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Experimental Protocol for Antifungal Susceptibility Testing (Broth Microdilution):

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation occurs.

    • Harvest the fungal spores or yeast cells and suspend them in a sterile saline solution.

    • Adjust the concentration of the inoculum to a standardized value (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Include positive (fungus in broth without the compound) and negative (broth only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined visually or by measuring the optical density.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-chloro-N-phenylacetamide derivatives is highly dependent on the nature and position of the substituents on the phenyl ring.

  • Lipophilicity: As previously mentioned, increased lipophilicity, often conferred by halogen substituents on the phenyl ring, can enhance antimicrobial activity by facilitating passage through cell membranes.[9][10]

  • Electronic Effects: The electronic properties of the substituents can influence the reactivity of the chloroacetyl moiety, which is critical for its interaction with biological targets.

  • Steric Factors: The size and position of the substituents can affect the binding of the molecule to its target enzyme or receptor.

Future Directions and Potential Applications

The diverse biological activities of this compound and its derivatives make them promising candidates for further research and development in several areas:

  • Agrochemicals: The development of new herbicides with improved efficacy and selectivity.

  • Pharmaceuticals: The design of novel antifungal and antibacterial agents to combat drug-resistant pathogens. Some studies have also explored their potential as anticancer and antidepressant agents.[5][17]

Further research is needed to fully elucidate the mechanisms of action, optimize the chemical structures for enhanced activity and reduced toxicity, and evaluate their in vivo efficacy and safety profiles.

References

Role of 2-chloro-N-(2-fluorophenyl)acetamide as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-N-(2-fluorophenyl)acetamide: A Core Synthetic Intermediate

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal intermediate in modern organic synthesis. We will delve into its synthesis, physicochemical properties, and its critical role as a versatile building block in the development of complex heterocyclic systems, particularly for pharmaceutical and agrochemical research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique reactivity and structural attributes.

Introduction: The Molecular Profile of this compound

This compound is a bifunctional organic compound featuring a reactive α-chloroacetamide moiety and a fluorinated aromatic ring. This specific combination of functional groups makes it an exceptionally useful precursor in synthetic chemistry. The electron-withdrawing nature of the fluorine atom on the phenyl ring influences the reactivity of the amide, while the chloroacetyl group provides a prime electrophilic site for nucleophilic substitution reactions. This dual functionality allows for the strategic construction of diverse molecular scaffolds.

The fundamental structure consists of a 2-fluoroaniline core acylated with a chloroacetyl group. Its systematic IUPAC name is this compound[1].

Physicochemical and Structural Data

A summary of the key properties of this compound is presented below for quick reference.

PropertyValueSource
CAS Number 347-66-0[1][2]
Molecular Formula C₈H₇ClFNO[1][2]
Molecular Weight 187.60 g/mol [1]
IUPAC Name This compound[1]
Appearance Solid (form may vary)General Knowledge
Synonyms N-(Chloroacetyl)-2-fluoroaniline, 2-Chloro-2'-fluoroacetanilide[1][3]

Synthesis of the Intermediate: A Validated Protocol

The most direct and widely employed method for synthesizing this compound is the N-acylation of 2-fluoroaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Underlying Mechanism and Rationale

The lone pair of electrons on the nitrogen atom of 2-fluoroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically performed in the presence of a mild base (e.g., sodium acetate, triethylamine) to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Temperature control is crucial to manage the exothermicity of the reaction and minimize the formation of side products.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the standard laboratory workflow for this synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Dissolve 2-fluoroaniline and a mild base (e.g., NaOAc) in an aprotic solvent (e.g., glacial acetic acid). prep2 Cool the solution in an ice bath (0-5 °C). prep1->prep2 react1 Add chloroacetyl chloride dropwise to the cooled solution with vigorous stirring. prep2->react1 react2 Maintain low temperature during addition. react1->react2 react3 Stir the mixture at room temperature for several hours to ensure complete reaction. react2->react3 workup1 Pour the reaction mixture into ice-cold water. react3->workup1 workup2 Filter the resulting precipitate. workup1->workup2 workup3 Wash the solid with water to remove salts. workup2->workup3 workup4 Dry the product. workup3->workup4 purify1 Recrystallize the crude product from a suitable solvent (e.g., ethanol/water). workup4->purify1 purify2 Obtain pure this compound. purify1->purify2

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is adapted from established methods for the synthesis of N-substituted chloroacetamides[4][5][6].

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoroaniline (1.0 eq) and sodium acetate (1.1 eq) in glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Reagent Addition: Add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution over 30 minutes. The dropwise addition is critical to control the reaction temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Pour the reaction mixture slowly into a beaker containing crushed ice. A solid precipitate will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any remaining acid and salts.

  • Drying: Dry the crude product, preferably in a vacuum oven at a low temperature (~50 °C).

  • Purification: For higher purity, recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product.

Core Application: A Gateway to Complex Heterocycles

The primary utility of this compound lies in its role as an electrophilic building block for constructing larger, more complex molecules, especially nitrogen- and sulfur-containing heterocycles. N-(substituted phenyl)-2-chloroacetamides are recognized as important intermediates for a variety of derivatives[7][8].

Synthesis of Thieno[2,3-b]pyridine Derivatives

A compelling application is in the synthesis of thieno[2,3-b]pyridine scaffolds, which are of interest in medicinal chemistry. In this pathway, the chloroacetamide intermediate undergoes a sequence of S-alkylation followed by an intramolecular cyclization.

Reaction Pathway:

The synthesis begins with the reaction of a substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile with this compound. The sulfur atom of the thioxo-pyridine acts as a nucleophile, displacing the chloride ion from the chloroacetamide in an S-alkylation step. The resulting thioether intermediate is then treated with a base (e.g., sodium ethoxide) to induce an intramolecular cyclization, yielding the fused thieno[2,3-b]pyridine ring system[9].

G A This compound C S-Alkylation Intermediate (Thioether) A->C + Nucleophile (Base catalyst) B 2-Thioxo-dihydropyridine (Nucleophile) B->C D 3-Amino-thieno[2,3-b]pyridine Derivative (Final Product) C->D Intramolecular Cyclization (e.g., NaOEt)

Caption: Synthetic pathway to thieno[2,3-b]pyridines using the title intermediate.

Protocol: Synthesis of a Thieno[2,3-b]pyridine-2-carboxamide

This protocol is a representative example based on similar syntheses[9].

  • S-Alkylation: To a solution of a 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) in ethanol, add a catalytic amount of a suitable base (e.g., piperidine).

  • Addition of Intermediate: Add this compound (1.0 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting materials are consumed.

  • Isolation of Intermediate: Cool the reaction mixture. The thioether intermediate often precipitates and can be collected by filtration.

  • Cyclization: Suspend the isolated thioether intermediate in ethanol and add a solution of sodium ethoxide (1.2 eq).

  • Final Reaction: Heat the mixture to reflux for 2-3 hours. The cyclization reaction results in the formation of the thieno[2,3-b]pyridine product.

  • Work-up: After cooling, neutralize the mixture with a dilute acid (e.g., acetic acid) and pour it into ice water.

  • Purification: Collect the final product by filtration, wash with water, and purify by recrystallization or column chromatography.

Broader Significance in Drug Discovery and Agrochemicals

The 2-chloro-N-arylacetamide scaffold is a recurring motif in the synthesis of bioactive molecules.

  • Pharmaceuticals: This class of compounds serves as precursors for various therapeutic agents. For example, related chloroacetamides are used to synthesize compounds with potential antidepressant activity[5]. The core structure is also conceptually related to intermediates used in the synthesis of benzodiazepines like Lorazepam, which involve reactions with chloroacetyl chloride[10][11][12].

  • Agrochemicals: Chloroacetamides are a well-known class of herbicides[4]. The ability to readily modify the aryl substituent and displace the chlorine atom allows for the generation of large libraries of compounds for screening as potential fungicides, insecticides, or herbicides[13][14].

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling.

  • GHS Hazard Classification:

    • Acute Toxicity, Oral (Harmful): Harmful if swallowed[1].

    • Skin Irritation: Causes skin irritation[1].

    • Eye Damage/Irritation: Causes serious eye irritation or damage[1].

    • Respiratory Irritation: May cause respiratory irritation[1].

  • Handling Recommendations:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat[15].

    • Avoid breathing dust. Avoid contact with skin, eyes, and clothing[16].

    • Wash hands thoroughly after handling[15].

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

References

An In-depth Technical Guide to 2-chloro-N-(2-fluorophenyl)acetamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2-fluorophenyl)acetamide is a halogenated acetamide that has garnered interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of a reactive chloroacetyl group and a fluorinated phenyl ring, make it a versatile synthetic intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, potential biological activities, and analytical methodologies related to this compound, offering valuable insights for researchers in the field.

Chemical Properties and Identifiers

This compound, with the molecular formula C₈H₇ClFNO, possesses a molecular weight of 187.60 g/mol .[1] Key identifiers for this compound are listed in the table below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 347-66-0PubChem[1]
Molecular Formula C₈H₇ClFNOPubChem[1]
Molecular Weight 187.60 g/mol PubChem[1]
SMILES C1=CC=C(C(=C1)NC(=O)CCl)FPubChem[1]
InChI InChI=1S/C8H7ClFNO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12)PubChem[1]

Synthesis of this compound

The primary synthetic route to this compound involves the acylation of 2-fluoroaniline with chloroacetyl chloride. This reaction is a standard method for the formation of N-aryl acetamides.[2][3]

General Reaction Scheme

G reactant1 2-Fluoroaniline product This compound reactant1->product Acylation reactant2 Chloroacetyl Chloride reactant2->product byproduct HCl

Caption: General synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-(substituted phenyl)-2-chloroacetamides.[2]

Materials:

  • 2-fluoroaniline

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., dichloromethane, toluene, or ethyl acetate)

  • Base (e.g., triethylamine or sodium acetate)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

  • In a round-bottom flask, dissolve 2-fluoroaniline (1.0 equivalent) in the chosen anhydrous solvent.

  • Add a base (1.0-1.2 equivalents) to the solution to neutralize the HCl byproduct that will be formed.

  • Cool the reaction mixture in an ice bath with continuous stirring.

  • Slowly add chloroacetyl chloride (1.0-1.1 equivalents) dropwise to the cooled solution using a dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically poured into cold water to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Potential Biological Activities

While direct studies on the biological activities of this compound are limited, the broader class of N-aryl chloroacetamides has demonstrated a range of biological effects, suggesting potential applications for this compound.

Antimicrobial and Antifungal Activity

N-substituted chloroacetamides are known to possess antimicrobial and antifungal properties.[3] Studies on related compounds have shown that the presence of the chloroacetyl moiety is often crucial for their activity.[4] For instance, 2-chloro-N-phenylacetamide has been shown to have fungicidal and antibiofilm activity against fluconazole-resistant Candida species.[5][6][7] The proposed mechanism of action for some chloroacetamides involves the alkylation of nucleophilic residues in essential enzymes, leading to their inactivation.[4]

Antidepressant Activity

Derivatives of 2-chloro-N-substituted-acetamides have been synthesized and evaluated for their antidepressant activity.[8] In one study, this compound was used as a starting material for the synthesis of a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which showed moderate to good antidepressant activity in animal models.[8] This suggests that the this compound scaffold could be a valuable starting point for the design of novel antidepressant agents.

Mechanism of Action: Covalent Inhibition

The chloroacetamide group is a known electrophilic "warhead" capable of forming covalent bonds with nucleophilic amino acid residues, such as cysteine, in proteins.[9] This covalent modification can lead to irreversible inhibition of enzyme activity.[10] This mechanism is the basis for the activity of several covalent inhibitor drugs. The reactivity of the chloroacetamide can be tuned by the substituents on the aromatic ring, and the fluorine atom in this compound may influence its reactivity and selectivity.

G cluster_0 Enzyme Active Site Enzyme Target Protein (e.g., Cysteine Protease) Cysteine Nucleophilic Cysteine Residue (Cys-SH) Covalent_Complex Covalent Enzyme-Inhibitor Adduct Cysteine->Covalent_Complex Inhibitor This compound Inhibitor->Covalent_Complex Nucleophilic Attack

Caption: Proposed covalent inhibition mechanism.

Analytical Methodologies

Proper characterization and quantification of this compound are crucial for research and development. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound. Spectral data for this compound is available in public databases such as PubChem.[1]

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals for the aromatic protons, the amide proton (NH), and the methylene protons (CH₂Cl). The aromatic region will be complex due to the fluorine substitution and coupling between protons. The amide proton will likely appear as a broad singlet, and the methylene protons as a singlet.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons. The carbon atoms attached to or near the fluorine atom will exhibit C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the chloroacetyl group and other characteristic fragments.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and for its quantification in various matrices. A validated reversed-phase HPLC (RP-HPLC) method is typically used.

General HPLC Method Parameters (starting point for method development): [12][13][14]

  • Column: C18 or C8 reversed-phase column

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with formic acid).

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Method development would involve optimizing the mobile phase composition, pH, and gradient to achieve good peak shape, resolution, and retention time.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Based on data for related compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1]

Conclusion

This compound is a valuable building block in medicinal chemistry with demonstrated potential as a precursor for antimicrobial, antifungal, and antidepressant agents. Its chloroacetamide moiety suggests a potential mechanism of action through covalent inhibition of target proteins. This technical guide has provided a comprehensive overview of its synthesis, properties, and analytical methods to aid researchers in their exploration of this and related compounds for the development of new therapeutics. Further investigation into the specific biological targets and a more detailed elucidation of its mechanism of action are warranted to fully realize its therapeutic potential.

References

An In-Depth Technical Guide to 2-chloro-N-(2-fluorophenyl)acetamide and its Analogs: Synthesis, Bioactivity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-aryl-2-chloroacetamide scaffold represents a cornerstone in medicinal chemistry, serving as a versatile precursor for a diverse array of biologically active molecules.[1] Among these, 2-chloro-N-(2-fluorophenyl)acetamide stands out as a key intermediate and a subject of significant research interest. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound and its derivatives. We will delve into the mechanistic underpinnings of their bioactivities, with a particular focus on their antimicrobial and potential antidepressant properties, offering field-proven insights for researchers, scientists, and drug development professionals.

The strategic incorporation of a chloroacetyl group provides a reactive handle for further chemical modifications, enabling the construction of complex heterocyclic systems and novel chemical entities.[1] The presence and position of the fluorine atom on the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological profile. This guide will explore these structure-activity relationships, providing a robust framework for the rational design of new therapeutic agents.

Synthesis and Characterization of 2-chloro-N-(aryl)acetamides

The fundamental approach to synthesizing N-aryl-2-chloroacetamides involves the acylation of a corresponding aniline with chloroacetyl chloride. This nucleophilic acyl substitution reaction is a robust and widely employed method in organic synthesis.

General Synthesis Pathway

The reaction proceeds by the nucleophilic attack of the amine nitrogen of the aniline on the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent elimination of a chloride ion and a proton (neutralized by a base) yields the desired N-aryl-2-chloroacetamide.

General Synthesis Pathway cluster_reactants Reactants cluster_products Products A Aryl Amine (e.g., 2-fluoroaniline) C N-Aryl-2-chloroacetamide (e.g., this compound) A->C Base (e.g., Triethylamine) Solvent (e.g., Toluene) B Chloroacetyl Chloride B->C P + HCl MurA Inhibition A Chloroacetamide Derivative C Covalent Enzyme-Inhibitor Adduct A->C Nucleophilic attack by Cys115 B MurA Enzyme (with active site Cys115) B->C Covalent bond formation D Inhibition of Peptidoglycan Synthesis C->D E Bacterial Cell Death D->E MAO-A Inhibition Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NT Serotonin & Norepinephrine MAOA MAO-A NT->MAOA Degradation Synaptic_NT Increased Serotonin & Norepinephrine NT->Synaptic_NT Release Metabolites Inactive Metabolites MAOA->Metabolites Receptor Postsynaptic Receptors Synaptic_NT->Receptor Binding Signal Enhanced Neurotransmission Receptor->Signal Antidepressant Antidepressant Effect Signal->Antidepressant Inhibitor Chloroacetamide Derivative (Inhibitor) Inhibitor->MAOA Inhibition

References

Methodological & Application

Application Note & Protocol: Strategic N-Acylation of 2-Fluoroaniline with Chloroacetyl Chloride for Advanced Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-N-(2-fluorophenyl)acetamide

In the landscape of modern drug discovery and development, the synthesis of precise molecular scaffolds is of paramount importance. The N-acylation of anilines is a fundamental transformation that provides access to a vast array of biologically active molecules and key pharmaceutical intermediates.[1][2] The resulting product of the N-acylation of 2-fluoroaniline with chloroacetyl chloride, this compound, is a valuable building block. The presence of a fluorine atom on the aromatic ring can enhance metabolic stability and binding affinity, while the reactive α-chloro group on the acyl chain offers a versatile handle for subsequent nucleophilic substitutions, enabling the construction of more complex molecular architectures.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient and safe synthesis of this compound. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and address critical aspects of safety, troubleshooting, and product characterization.

Mechanistic Insights: The Nucleophilic Acyl Substitution Pathway

The N-acylation of 2-fluoroaniline with chloroacetyl chloride proceeds via a nucleophilic acyl substitution mechanism.[4] The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4]

The reactivity of 2-fluoroaniline is influenced by the electronic effects of the fluorine substituent. As an electron-withdrawing group, the fluorine atom slightly decreases the nucleophilicity of the aniline nitrogen. However, chloroacetyl chloride is a highly reactive acylating agent, ensuring the reaction proceeds efficiently under appropriate conditions.[5]

Experimental Workflow Overview

The overall experimental process can be visualized as a streamlined workflow, from reactant preparation to final product characterization.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization prep_reactants Prepare Reactants: - 2-Fluoroaniline - Chloroacetyl Chloride - Base (e.g., Triethylamine) - Anhydrous Solvent reaction_setup Reaction Setup: - Inert atmosphere - Cooling (0 °C) prep_reactants->reaction_setup addition Slow Addition of Chloroacetyl Chloride reaction_setup->addition stirring Stirring at Room Temperature addition->stirring quench Quench with Water/Brine stirring->quench extraction Extract with Organic Solvent quench->extraction drying Dry Organic Layer extraction->drying filtration Filter and Concentrate drying->filtration purification Purification: - Recrystallization or - Column Chromatography filtration->purification characterization Characterization: - NMR - IR - Mass Spectrometry purification->characterization

Figure 1: A generalized workflow for the N-acylation of 2-fluoroaniline.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials:

  • 2-Fluoroaniline (Reagent Grade, >99%)

  • Chloroacetyl chloride (Reagent Grade, >98%)

  • Triethylamine (Et3N) or Pyridine (Anhydrous)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 eq) to the cooled solution and stir for 5-10 minutes. The base acts as a scavenger for the HCl generated during the reaction.[6]

  • Acylation: Dissolve chloroacetyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred aniline solution at 0 °C over a period of 20-30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and finally with brine. The acidic wash removes unreacted aniline and triethylamine, while the basic wash removes any remaining acidic impurities.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if it is an oil or if further purification is required.[5]

Quantitative Data Summary

The following table provides representative data for the N-acylation of anilines, which can be used as a benchmark for optimizing the synthesis of this compound.

EntryAmineAcylating AgentBaseSolventTime (h)Yield (%)
1AnilineChloroacetyl chloridePyridineDCM2~92[3]
24-ChloroanilineChloroacetyl chlorideTriethylamineToluene4~90[7]
32-FluoroanilineChloroacetyl chlorideTriethylamineDCM2>90 (expected)
44-MethylanilineChloroacetyl chlorideNaOAcAcetonitrile/H2O0.2594[1]

Safety and Handling Precautions

Both 2-fluoroaniline and chloroacetyl chloride are hazardous materials and must be handled with appropriate safety measures in a well-ventilated chemical fume hood.[8][9][10]

  • 2-Fluoroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[10] Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10]

  • Chloroacetyl Chloride: Corrosive and a lachrymator.[8] Causes severe skin burns and eye damage.[8][11] Reacts violently with water, releasing toxic gas.[8] Handle under anhydrous conditions and ensure all glassware is thoroughly dried.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time or gently heat the reaction mixture (e.g., to 40 °C). Monitor by TLC.
Moisture in the reactionEnsure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.[11]
Insufficient baseUse a slight excess of the base (1.1-1.2 eq) to effectively neutralize the generated HCl.
Formation of Side Products DiacylationUse a controlled, slow addition of chloroacetyl chloride at low temperatures.
Reaction with solventEnsure the chosen solvent is inert to the reaction conditions. DCM and THF are generally suitable.
Difficult Purification Product and starting material have similar polarityOptimize the recrystallization solvent system or use a more efficient column chromatography gradient.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic peaks for the aromatic protons (with coupling to fluorine), the amide N-H proton (a broad singlet), and the methylene (-CH2-) protons adjacent to the chlorine atom.

    • ¹³C NMR: Expect distinct signals for the aromatic carbons (with C-F coupling), the carbonyl carbon, and the methylene carbon.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and C-F and C-Cl stretches.[12]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of this compound (C8H7ClFNO, molecular weight: 187.60 g/mol ).[13]

Conclusion

The N-acylation of 2-fluoroaniline with chloroacetyl chloride is a robust and efficient method for the synthesis of the valuable intermediate, this compound. By understanding the reaction mechanism, adhering to a well-defined protocol, and observing stringent safety precautions, researchers can reliably produce this key building block for further synthetic transformations in the pursuit of novel therapeutic agents.

References

Application Note: A Multi-Modal Analytical Approach for the Characterization of 2-chloro-N-(2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical methods for the characterization of 2-chloro-N-(2-fluorophenyl)acetamide, a key intermediate in various synthetic pathways. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development and quality control, offering robust methodologies for identity, purity, and structural confirmation. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, and spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for definitive structural elucidation. Each section explains the rationale behind the chosen methodology, providing field-proven insights to ensure data integrity and reproducibility.

Introduction

This compound (C₈H₇ClFNO, MW: 187.60 g/mol ) is a halogenated acetamide derivative whose precise characterization is critical for its application in pharmaceutical and chemical synthesis.[1] The presence of reactive sites, such as the chloroacetyl group, and the fluorinated aromatic ring necessitates rigorous analytical control to ensure the identity, purity, and stability of the compound. This guide offers a multi-faceted analytical workflow, leveraging chromatography and spectroscopy to provide a complete characterization profile.

The selection of orthogonal analytical techniques is a cornerstone of a robust characterization strategy. Chromatographic methods provide quantitative information on purity and impurity profiles, while spectroscopic methods offer an in-depth understanding of the molecular structure. This integrated approach ensures a self-validating system for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the workhorse for purity analysis of moderately polar small molecules like this compound. The choice of a C18 stationary phase is based on its hydrophobicity, which provides excellent retention for the aromatic ring system. A mobile phase consisting of acetonitrile and water is standard for RP-HPLC; the addition of a small amount of acid, such as formic or phosphoric acid, is crucial to ensure the protonation of any residual silanols on the stationary phase, thereby minimizing peak tailing and improving peak shape.[2] An isocratic elution is often sufficient for the analysis of the bulk material, providing a balance between resolution and analysis time.

HPLC Protocol

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile:water with 0.1% formic acid. Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (based on the UV absorbance of the aromatic ring)

  • Data Analysis:

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Calculate the purity of the sample by the area percent method.

Data Presentation
ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 60:40 (v/v) Acetonitrile:Water + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm
Expected Retention Time ~ 5-7 minutes (will vary based on specific system and column)

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (60:40 ACN:H2O + 0.1% FA) HPLC HPLC System (C18 Column, 30°C) MobilePhase->HPLC Standard Standard Solution (1 mg/mL) Injection Inject 10 µL Standard->Injection Sample Sample Solution (1 mg/mL) Sample->Injection Detection UV Detection (254 nm) HPLC->Detection Injection->HPLC Chromatogram Obtain Chromatogram Detection->Chromatogram Purity Calculate Purity (Area % Method) Chromatogram->Purity

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Expertise & Experience: GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For this compound, its thermal stability allows for direct analysis without derivatization. The choice of a non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the analyte from potential non-polar impurities. Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.

The fragmentation of N-substituted acetamides is well-understood. For the target molecule, we can predict key fragmentation pathways. The molecular ion peak (M+) is expected at m/z 187 (for ³⁵Cl) and 189 (for ³⁷Cl) in a roughly 3:1 ratio. A prominent fragment would be the loss of the chloromethyl radical (•CH₂Cl) to form the N-(2-fluorophenyl)acetamide cation at m/z 138. Another characteristic fragmentation is the cleavage of the amide bond, leading to the formation of the 2-fluoroaniline cation at m/z 111. The presence of the acetyl group can lead to a fragment at m/z 43 ([CH₃CO]⁺). These predicted fragments can be compared to the acquired mass spectrum for confident identification. This predictive approach is based on the fragmentation of similar molecules, such as N-(2-fluorophenyl)acetamide, which shows a molecular ion at m/z 153 and a key fragment from the loss of the acetyl group.[3][4]

GC-MS Protocol

Objective: To confirm the identity of this compound and identify potential volatile impurities.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software with a mass spectral library (e.g., NIST)

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in dichloromethane to a concentration of approximately 100 µg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 50:1)

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

  • Data Analysis:

    • Identify the peak corresponding to this compound.

    • Analyze the mass spectrum and compare the fragmentation pattern with the predicted fragments and library data.

    • Identify any impurity peaks by their mass spectra.

Data Presentation
ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program 100°C (2 min), then 15°C/min to 280°C (5 min)
Carrier Gas Helium (1.0 mL/min)
Ionization EI, 70 eV
Mass Range m/z 40-400
Expected Molecular Ion (M+) m/z 187/189 (³⁵Cl/³⁷Cl)
Predicted Key Fragments m/z 138, 111, 43

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Solution (100 µg/mL in DCM) GC Gas Chromatograph (HP-5ms column) Sample->GC MS Mass Spectrometer (EI, 70 eV) GC->MS TIC Total Ion Chromatogram MS->TIC MassSpec Mass Spectrum Analysis TIC->MassSpec Identification Compound Identification MassSpec->Identification

Caption: GC-MS workflow for identification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. For this compound, deuterated chloroform (CDCl₃) is a suitable solvent. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

  • ¹H NMR: The spectrum is expected to show a singlet for the two protons of the -CH₂Cl group, likely in the range of 4.2-4.5 ppm. The aromatic protons will appear as a complex multiplet between 7.0 and 8.5 ppm due to spin-spin coupling between themselves and with the fluorine atom. A broad singlet corresponding to the amide proton (N-H) is also expected, typically downfield (δ > 8.0 ppm).

  • ¹³C NMR: The carbonyl carbon of the amide group will have a characteristic chemical shift around 165-170 ppm. The carbon of the -CH₂Cl group will be observed around 40-45 ppm. The aromatic carbons will show signals in the 115-140 ppm range, with their chemical shifts and splitting patterns influenced by the fluorine substituent (C-F coupling).

Objective: To confirm the molecular structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Data Processing: Process the FID to obtain the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and integration values. Assign the peaks in the ¹³C NMR spectrum.

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~ 8.2 (broad)singletN-H
7.0 - 8.5multipletAr-H
~ 4.3singlet-CH₂Cl
¹³C ~ 166singletC=O (amide)
115 - 140 (with C-F coupling)multipletsAr-C
~ 43singlet-CH₂Cl
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The spectrum of this compound will exhibit characteristic absorption bands for the amide and aromatic functionalities. The N-H stretch will appear as a sharp to moderately broad band around 3300 cm⁻¹. The C=O stretch (Amide I band) is a strong, sharp absorption typically found between 1650 and 1680 cm⁻¹. The N-H bend (Amide II band) is observed around 1550 cm⁻¹. The C-N stretch will be in the 1400-1450 cm⁻¹ region. Aromatic C-H stretching will be visible just above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ range. The C-Cl stretch will be in the fingerprint region, typically between 600 and 800 cm⁻¹.[5]

Objective: To identify the key functional groups present in this compound.

Instrumentation:

  • FT-IR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.

  • Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption bands corresponding to the functional groups of the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300MediumN-H Stretch
> 3000WeakAromatic C-H Stretch
~ 1670StrongC=O Stretch (Amide I)
~ 1550StrongN-H Bend (Amide II)
1450 - 1600MediumAromatic C=C Stretch
~ 1420MediumC-N Stretch
600 - 800MediumC-Cl Stretch

Spectroscopic Analysis Workflow Diagram

Spectro_Workflow cluster_nmr NMR Spectroscopy cluster_ftir FT-IR Spectroscopy cluster_structure Structural Confirmation NMR_Sample Dissolve Sample (5-10 mg in CDCl3) NMR_Acquire Acquire 1H & 13C Spectra (400 MHz) NMR_Sample->NMR_Acquire NMR_Process Process & Analyze Data NMR_Acquire->NMR_Process Structure Definitive Structure Elucidation NMR_Process->Structure FTIR_Sample Place Sample on ATR FTIR_Acquire Acquire Spectrum (4000-400 cm-1) FTIR_Sample->FTIR_Acquire FTIR_Process Identify Functional Groups FTIR_Acquire->FTIR_Process FTIR_Process->Structure

Caption: Workflow for spectroscopic characterization.

Conclusion

The analytical methods presented in this application note provide a comprehensive and robust framework for the characterization of this compound. The combination of HPLC for purity assessment, GC-MS for identification, and NMR and FT-IR for structural elucidation ensures a high degree of confidence in the quality and identity of the material. These protocols are designed to be adaptable to various laboratory settings and serve as a valuable resource for researchers and scientists in the chemical and pharmaceutical industries.

References

Application Note: A Validated Approach for the Purity Determination and Impurity Identification of 2-chloro-N-(2-fluorophenyl)acetamide using HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2-chloro-N-(2-fluorophenyl)acetamide, designed for researchers, scientists, and drug development professionals.

Abstract

This application note presents robust and validated methodologies for the comprehensive analysis of this compound, a key intermediate in pharmaceutical synthesis. Purity is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide details two orthogonal analytical techniques: a High-Performance Liquid Chromatography (HPLC) method with UV detection for precise quantification of the main component and its impurities, and a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the definitive identification and structural elucidation of these impurities. The protocols are developed with a deep understanding of the regulatory landscape, ensuring that the generated data is reliable, reproducible, and compliant with international standards such as those set by the International Council for Harmonisation (ICH).

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

This compound (MW: 187.60 g/mol [1]) is a vital chemical building block in the synthesis of various pharmaceutical compounds. The purity of such intermediates is not merely a matter of process efficiency but a fundamental requirement for ensuring the safety and efficacy of the resulting drug product. Impurities, which can arise from starting materials, by-products of side reactions, or degradation, can have unintended pharmacological or toxicological effects.[2][3]

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[2][4] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities at specific thresholds.[2][5] Typically, impurities present at levels of 0.1% or higher must be identified and described.[5][6] This necessitates the use of highly sensitive and specific analytical methods.

This guide provides a two-pronged strategy:

  • HPLC with UV/Photodiode Array (PDA) Detection: Serves as the primary workhorse for quantitative analysis. Its robustness and precision make it ideal for determining the purity of the main component and quantifying known and unknown impurities as a percentage of the total area.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an orthogonal detection method that is indispensable for impurity identification. By providing accurate mass information and fragmentation data, LC-MS allows for the structural elucidation of unknown peaks observed in the HPLC analysis, a critical step for regulatory compliance and process understanding.[7]

Potential Process and Degradation-Related Impurities

A thorough understanding of the synthetic route is crucial for predicting potential impurities. This compound is typically synthesized via the acylation of 2-fluoroaniline with chloroacetyl chloride. Based on this reaction, potential impurities include:

  • Starting Materials: Unreacted 2-fluoroaniline and residual chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).

  • By-products:

    • Di-acylated impurity: Formed by the reaction of two molecules of 2-fluoroaniline with one molecule of a linking agent or a side reaction.

    • Positional Isomers: Impurities arising from isomeric starting materials (e.g., 3- or 4-fluoroaniline).

  • Degradation Products: Hydrolysis of the amide bond or the chloro-acetyl group under conditions of stress (e.g., heat, acid, base).

Part I: Quantitative Purity Analysis by HPLC-UV

This method is designed for the accurate determination of the purity of this compound and the quantification of its related impurities. The choice of a reversed-phase C18 column is based on its wide applicability for separating small molecules of moderate polarity. A gradient elution is employed to ensure the separation of early-eluting polar impurities and late-eluting non-polar impurities within a reasonable analysis time.

Experimental Protocol: HPLC Method

3.1.1. Materials and Reagents

  • Solvents: Acetonitrile (HPLC Grade), Water (Type I, 18.2 MΩ·cm).

  • Mobile Phase Modifier: Phosphoric Acid (ACS Grade).

  • Reference Standard: this compound (Purity ≥ 99.5%).

  • Diluent: Acetonitrile/Water (50:50, v/v).

3.1.2. Instrumentation

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

3.1.3. Sample and Standard Preparation

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 2.5 mL of the stock solution to 25 mL with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3.1.4. Chromatographic Conditions

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase column for good separation of small molecules.
Mobile Phase A 0.1% Phosphoric Acid in Water Acidified mobile phase improves peak shape for amine-containing compounds and provides buffering.[8]
Mobile Phase B Acetonitrile Common organic modifier in reversed-phase chromatography.
Gradient Elution 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B A gradient ensures elution of a wide range of impurities with varying polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 240 nm Provides good sensitivity for the aromatic analyte. A PDA detector is recommended for peak purity analysis.[9]

| Injection Volume | 10 µL | A small volume minimizes potential for band broadening. |

3.1.5. Method Validation Principles This analytical procedure must be validated according to ICH Q2(R1) and USP <1225> guidelines to ensure it is suitable for its intended purpose.[10][11][12][13][14] Key validation parameters include:

  • Specificity: Demonstrated by separating the main peak from known impurities and excipients.

  • Linearity: Assessed over a range (e.g., LOQ to 150% of the working concentration).

  • Accuracy & Precision: Determined by replicate analysis of samples spiked with known amounts of impurities.

  • LOD & LOQ: The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The method's resilience to small, deliberate variations in parameters (e.g., pH, column temperature).

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep_Standard Prepare Reference Standard (0.1 mg/mL) Injection Inject 10 µL into HPLC System Prep_Standard->Injection Prep_Sample Prepare Sample (1.0 mg/mL) Prep_Sample->Injection Separation Gradient Separation on C18 Column Injection->Separation Detection UV/PDA Detection at 240 nm Separation->Detection Integration Integrate Chromatogram Detection->Integration Calculation Calculate Purity (% Area Normalization) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC purity analysis.

Part II: Impurity Identification by LC-MS

While HPLC-UV is excellent for quantification, it provides no structural information about unknown impurities. LC-MS is the definitive technique for this purpose. The method uses a volatile mobile phase modifier (formic acid) to be compatible with the mass spectrometer's electrospray ionization (ESI) source. ESI is a soft ionization technique ideal for polar molecules like this compound, typically forming protonated molecular ions [M+H]⁺.

Experimental Protocol: LC-MS Method

4.1.1. Materials and Reagents

  • Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade).

  • Mobile Phase Modifier: Formic Acid (LC-MS Grade).

  • Sample Preparation: Use the same sample solution prepared for HPLC analysis (1.0 mg/mL).

4.1.2. Instrumentation

  • An LC-MS system, such as a UPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an ESI source. A high-resolution mass spectrometer (HRMS) is preferred for accurate mass measurements, which aids in determining elemental compositions.

4.1.3. Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS Parameters

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µm Smaller particle size and ID for better sensitivity and resolution, compatible with MS.
Mobile Phase A 0.1% Formic Acid in Water Volatile modifier, compatible with ESI-MS.[15]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Ensures consistent pH across the gradient.
Gradient Elution (Same as HPLC, but adjusted for shorter column/higher efficiency) To achieve similar separation as the HPLC method.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temperature 40 °C Higher temperature can improve peak shape and reduce viscosity.
Ionization Mode ESI Positive (+) The amide nitrogen is readily protonated to form [M+H]⁺.
Scan Mode Full Scan (MS¹) and Data-Dependent MS² (dd-MS²) Full scan detects all ions; dd-MS² automatically triggers fragmentation of the most intense ions to provide structural information.[7]
Mass Range m/z 50 - 500 Covers the expected mass of the parent compound and most likely impurities.
Capillary Voltage 3.5 kV Typical voltage for stable spray in ESI+.

| Collision Energy | Ramped (e.g., 10-40 eV) for MS² | A range of energies ensures comprehensive fragmentation for structural clues. |

LC-MS Analysis Workflow

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Interpretation Inject Inject Sample Separate Chromatographic Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize MS1 Full Scan (MS¹) for Parent Ion Mass Ionize->MS1 MS2 Data-Dependent MS² for Fragmentation MS1->MS2 Mass Determine Accurate Mass & Formula MS1->Mass Frag Analyze Fragmentation Pattern MS2->Frag Identify Propose Impurity Structure Mass->Identify Frag->Identify

Caption: Workflow for LC-MS impurity identification.

Results and Data Interpretation

Representative HPLC Data

The HPLC-UV analysis provides quantitative results on purity. The area percent method is used for calculation, assuming a similar response factor for the main component and its impurities.

Table 2: Example HPLC Purity Analysis Results

Peak No. Retention Time (min) Area % Relative Retention Time (RRT) Status
1 4.5 0.08 0.35 Impurity
2 12.8 99.75 1.00 Main Component
3 15.2 0.12 1.19 Impurity

| 4 | 19.6 | 0.05 | 1.53 | Impurity |

Representative LC-MS Data and Fragmentation Analysis

The LC-MS data confirms the identity of the main peak and provides the necessary information to propose structures for the impurities detected in the HPLC analysis.

  • Main Component: this compound (C₈H₇ClFNO)

    • Expected Exact Mass: 187.0200

    • Observed [M+H]⁺: m/z 188.0273

  • Fragmentation: The MS/MS spectrum of the parent ion (m/z 188.03) is key to confirming its structure. The primary fragmentation pathway for N-substituted acetamides involves cleavage of the amide bond and adjacent bonds.[16]

Fragmentation cluster_frags Parent [C₈H₈ClFNO]⁺ m/z 188.03 Frag1 [C₂H₂Cl]⁺ m/z 61.98 (Loss of 2-fluoroaniline) Parent->Frag1 - C₆H₆FN Frag2 [C₆H₆FN]⁺ m/z 111.05 (Loss of chloroketene) Parent->Frag2 - C₂H₂ClO

Caption: Proposed ESI+ fragmentation of the main component.

Table 3: Example LC-MS Impurity Identification

RRT Observed [M+H]⁺ Proposed Formula Proposed Identity Justification
0.35 112.0655 C₆H₇FN 2-Fluoroaniline Matches starting material; more polar, elutes earlier.

| 1.19 | 297.0651 | C₁₄H₁₁ClF₂N₂O | Dimeric By-product | Mass corresponds to a plausible process-related by-product. |

Conclusion

The combination of a validated quantitative HPLC-UV method and a qualitative/confirmatory LC-MS method provides a comprehensive and robust strategy for the purity analysis of this compound. This dual-technique approach ensures not only that the material meets the required purity specifications but also that any impurities are confidently identified and controlled, aligning with modern pharmaceutical quality control and regulatory expectations. By following these detailed protocols, researchers and drug development professionals can generate high-quality, defensible data essential for advancing their development programs.

References

The Versatile Role of 2-chloro-N-(2-fluorophenyl)acetamide in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide delves into the multifaceted applications of 2-chloro-N-(2-fluorophenyl)acetamide in medicinal chemistry. We will explore its pivotal role as a versatile synthetic intermediate, with a particular focus on its utility in the development of targeted therapies. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols to leverage this compound in their research endeavors.

Introduction: Understanding the Chemical Potential of this compound

This compound is a halogenated acetamide that has garnered significant interest in the field of drug discovery. Its chemical architecture, featuring a reactive chloroacetyl group and a fluorinated phenyl ring, endows it with unique properties that are highly desirable in medicinal chemistry. The chloroacetamide moiety serves as a potent electrophile, capable of forming covalent bonds with nucleophilic residues in biological targets, a strategy increasingly employed in the design of highly selective and potent inhibitors. The presence of the fluorine atom on the phenyl ring can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of derivative compounds.

These characteristics make this compound a valuable building block for the synthesis of a diverse array of biologically active molecules, ranging from kinase inhibitors to antimicrobial agents. This guide will provide a detailed exploration of its synthesis and its application in the creation of a potent and selective kinase inhibitor.

Core Application: A Key Intermediate in the Synthesis of Kinase Inhibitors

One of the most compelling applications of this compound is its use as a precursor in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery.

The general strategy involves the use of this compound as a scaffold to introduce the N-(2-fluorophenyl)acetamide moiety into a larger molecule designed to bind to the active site of a target kinase. The reactive chloro group allows for the facile attachment of various nucleophilic fragments, enabling the exploration of a wide chemical space to optimize potency and selectivity.

Featured Application: Synthesis of an Aurora Kinase B Inhibitor

To illustrate the utility of this compound, we will focus on its role in the synthesis of a potent and selective inhibitor of Aurora Kinase B (AURKB). AURKB is a key regulator of mitosis, and its overexpression is implicated in the progression of various cancers, making it an attractive therapeutic target.[1][2] The general structure of the target inhibitor is based on a class of N-phenylacetamide derivatives that have shown significant promise as AURKB inhibitors.[3]

The synthetic workflow can be conceptualized as a two-step process: first, the synthesis of the this compound intermediate, followed by its reaction with a suitable amine to generate the final kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 2-fluoroaniline and chloroacetyl chloride.

Reaction Scheme:

Synthesis_of_2_chloro_N_2_fluorophenyl_acetamide cluster_conditions Reaction Conditions start end reagent1 2-Fluoroaniline reaction reagent1->reaction reagent2 Chloroacetyl chloride reagent2->reaction base Triethylamine base->reaction Base solvent Toluene solvent->reaction Solvent product This compound reaction->product 0 °C to rt 0 °C to rt 4 hours 4 hours

A general synthetic workflow for this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Fluoroaniline111.125.56 g0.05
Chloroacetyl chloride112.945.65 g (4.2 mL)0.05
Triethylamine101.195.06 g (7.0 mL)0.05
Toluene-50 mL-
Water-As needed-
Chloroform-As needed-

Procedure:

  • To a solution of 2-fluoroaniline (0.05 mol) and triethylamine (0.05 mol) in 50 mL of toluene in a round-bottom flask, add chloroacetyl chloride (0.05 mol) dropwise over a period of 30 minutes. The addition should be performed in an ice bath to maintain a low temperature.[4]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the organic phase three times with water.

  • Separate the toluene layer and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as a chloroform/hexane mixture, to yield pink blocks of this compound.[4]

Self-Validation:

  • TLC Analysis: Monitor the disappearance of the starting materials (2-fluoroaniline) and the appearance of the product spot.

  • Melting Point: The purified product should have a sharp melting point.

  • Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a N-(2-fluorophenyl)-based Aurora Kinase B Inhibitor

This protocol details the nucleophilic substitution reaction between this compound and a complex amine to generate a potent AURKB inhibitor. The selected amine for this illustrative protocol is a generic 4-aminophenyl-quinazoline derivative, a common scaffold in kinase inhibitors.

Reaction Scheme:

Kinase_Inhibitor_Synthesis cluster_conditions Reaction Conditions intermediate This compound reaction intermediate->reaction amine_scaffold 4-Aminophenyl-quinazoline derivative amine_scaffold->reaction base DIPEA base->reaction Base solvent DMF solvent->reaction Solvent product N-(2-fluorophenyl)-based AURKB Inhibitor reaction->product 80 °C 80 °C 12 hours 12 hours

General scheme for the synthesis of an N-(2-fluorophenyl)-based kinase inhibitor.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound187.60188 mg1.0
4-Aminophenyl-quinazoline derivative(Varies)1.0 eq1.0
N,N-Diisopropylethylamine (DIPEA)129.24259 mg (0.35 mL)2.0
N,N-Dimethylformamide (DMF)-5 mL-
Water-As needed-
Ethyl acetate-As needed-
Brine-As needed-

Procedure:

  • In a round-bottom flask, dissolve the 4-aminophenyl-quinazoline derivative (1.0 eq) and this compound (1.0 eq) in 5 mL of DMF.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the final AURKB inhibitor.

Self-Validation:

  • LC-MS Analysis: Confirm the formation of the desired product by observing the correct molecular ion peak.

  • NMR Spectroscopy: Characterize the purified product using ¹H and ¹³C NMR to confirm its structure.

  • Biological Assay: The synthesized compound can be tested for its inhibitory activity against AURKB in a biochemical or cell-based assay.

Mechanism of Action and Biological Context: Targeting Aurora Kinase B in Cancer

Aurora Kinase B is a serine/threonine kinase that is a key component of the chromosomal passenger complex (CPC). The CPC plays a central role in ensuring the fidelity of cell division by regulating chromosome segregation and cytokinesis.[2] In many cancers, AURKB is overexpressed, leading to chromosomal instability and aneuploidy, which are hallmarks of tumorigenesis.[1]

The synthesized N-(2-fluorophenyl)-based inhibitor is designed to bind to the ATP-binding pocket of AURKB, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the proper functioning of the mitotic spindle, leading to mitotic arrest and ultimately apoptosis in cancer cells.

AURKB_Signaling_Pathway cluster_cellular_processes Cellular Processes Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase AURKB Aurora Kinase B CPC Chromosomal Passenger Complex (CPC) AURKB->CPC is a component of Cell_Cycle_Arrest Mitotic Arrest AURKB->Cell_Cycle_Arrest Inhibition leads to Chromosome_Segregation Correct Chromosome Segregation CPC->Chromosome_Segregation Regulates Cytokinesis Cytokinesis CPC->Cytokinesis Regulates Inhibitor N-(2-fluorophenyl)-based Inhibitor Inhibitor->AURKB Inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Simplified signaling pathway of Aurora Kinase B and the effect of its inhibition.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique chemical properties allow for its efficient incorporation into a wide range of molecular scaffolds, leading to the development of novel therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this compound in their drug discovery efforts. As our understanding of disease biology continues to grow, the strategic application of such versatile chemical tools will be paramount in the development of the next generation of targeted therapies.

References

Purification of 2-chloro-N-(2-fluorophenyl)acetamide: A Comparative Guide to Recrystallization and Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of 2-chloro-N-(2-fluorophenyl)acetamide, a key intermediate in pharmaceutical synthesis. We present detailed, validated protocols for two common and effective purification techniques: recrystallization and flash column chromatography. The causality behind experimental choices, such as solvent selection and chromatographic conditions, is thoroughly explained to provide researchers with a robust understanding of the purification principles. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound for their research and development endeavors.

Introduction

This compound is a crucial building block in the synthesis of a variety of biologically active molecules. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential complications in biological assays. The synthesis of this compound, typically achieved through the chloroacetylation of 2-fluoroaniline, can result in several process-related impurities. These may include unreacted starting materials, such as 2-fluoroaniline, and byproducts like di-acylated aniline. Therefore, a robust purification strategy is essential to ensure the quality and consistency of the final active pharmaceutical ingredient (API).

This application note details two primary methods for the purification of this compound: recrystallization and flash column chromatography. Recrystallization is a cost-effective and scalable technique that is ideal for removing small amounts of impurities from a solid compound. Flash column chromatography, on the other hand, offers higher resolution and is particularly useful for separating complex mixtures or when the impurities have similar solubility profiles to the desired product. The choice between these two methods will depend on the initial purity of the crude material, the desired final purity, and the scale of the purification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₇ClFNO--INVALID-LINK--[1]
Molecular Weight 187.60 g/mol --INVALID-LINK--[1]
Melting Point 88-90 °C--INVALID-LINK--
Appearance White to off-white solidGeneral knowledge
Solubility N-aryl acetamides generally exhibit good solubility in polar organic solvents like ethanol, methanol, and acetone, with limited solubility in non-polar solvents like hexanes. Solubility in all solvents increases with temperature.[Source 5]

Choosing the Right Purification Method

The decision to use recrystallization or column chromatography depends on a careful analysis of the crude product. Thin-Layer Chromatography (TLC) is an indispensable tool for this initial assessment.

Purification Decision Tree start Crude this compound tlc Perform TLC Analysis (e.g., 3:1 Hexane:Ethyl Acetate) start->tlc decision Assess Purity and Impurity Profile tlc->decision recrystallization Recrystallization decision->recrystallization Single major spot with minor, well-separated impurities column Column Chromatography decision->column Multiple spots or impurities close to the product spot (ΔRf < 0.2) high_purity High Purity Product (>99%) recrystallization->high_purity column->high_purity

Caption: Decision workflow for selecting the appropriate purification method.

Purification by Recrystallization

Recrystallization is an effective technique for purifying compounds that are solids at room temperature. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Solvent Selection

The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For N-aryl acetamides, ethanol is often a suitable choice. A mixed solvent system, such as ethanol/water, can also be highly effective, where the compound is soluble in the primary solvent (ethanol) and insoluble in the anti-solvent (water).

Protocol for Solvent Screening:

  • Place approximately 50 mg of the crude this compound into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and a 1:1 ethanol/water mixture) dropwise at room temperature until the solid just dissolves. Observe the solubility.

  • If the solid is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. If the solid dissolves, it is a potential candidate.

  • Allow the hot solution to cool to room temperature and then in an ice bath. The formation of a significant amount of crystals indicates a good solvent.

Based on the properties of similar acetanilides, a 95% ethanol solution or an ethanol/water mixture is a promising starting point.

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5 grams of crude this compound.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 20-30 mL of 95% ethanol. Heat the mixture on a hot plate with gentle stirring. Add more ethanol in small portions until the solid completely dissolves at the boiling point. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (a spatula tip) of activated charcoal to adsorb the colored impurities. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): If activated charcoal was added, perform a hot filtration to remove it. This is a critical step to prevent premature crystallization. Use a pre-heated funnel and flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Purification by Flash Column Chromatography

Flash column chromatography is a rapid form of preparative column chromatography that uses a positive pressure to force the mobile phase through the stationary phase. This technique is ideal for separating compounds with similar polarities.

Stationary and Mobile Phase Selection

Stationary Phase: Silica gel (SiO₂) is the standard stationary phase for the purification of moderately polar organic compounds like this compound.

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used. The optimal solvent ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the target compound.

TLC Analysis Protocol:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a mixture of hexanes and ethyl acetate (start with a 3:1 ratio).

  • Visualize the spots under a UV lamp (254 nm).

  • Adjust the solvent ratio to achieve the desired Rf value for this compound and good separation from impurities.

Detailed Column Chromatography Protocol

This protocol is suitable for purifying 1-2 grams of crude material.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Pressurized air or nitrogen source

  • Fraction collector or test tubes

Column_Chromatography_Workflow A Prepare Slurry of Silica Gel in Mobile Phase B Pack the Column A->B C Pre-elute the Column B->C D Prepare and Load Sample C->D E Elute with Mobile Phase under Positive Pressure D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Obtain Purified Product I->J

Caption: Step-by-step workflow for flash column chromatography.

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 3:1 hexanes:ethyl acetate). Carefully pour the slurry into the column and allow it to pack under gravity, then apply gentle pressure to create a uniform bed.

  • Sample Loading: Dissolve the crude this compound (1-2 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, sample-adsorbed silica gel to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure. Collect the eluent in fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Results and Discussion

Both recrystallization and column chromatography are effective methods for purifying this compound. The choice of method will depend on the specific requirements of the researcher.

ParameterRecrystallizationColumn Chromatography
Typical Yield 70-90%60-85%
Achievable Purity >99% (if impurities have different solubility)>99.5% (with optimized conditions)
Solvent Consumption ModerateHigh
Time Requirement 2-4 hours4-8 hours
Scalability ExcellentGood (up to kilogram scale with appropriate equipment)
Cost LowModerate to High

Causality Behind Experimental Choices:

  • Recrystallization Solvent: The choice of 95% ethanol is based on the principle of "like dissolves like." The polar amide and aromatic functionalities of the target compound are well-solvated by the polar ethanol, especially at elevated temperatures. The presence of a small amount of water can decrease the solubility at lower temperatures, promoting crystallization.

  • Column Chromatography Mobile Phase: The use of a hexanes/ethyl acetate gradient is a standard practice for separating moderately polar compounds on silica gel. Hexane, being non-polar, has a low eluting strength, while the more polar ethyl acetate competes with the analyte for binding sites on the silica gel, thus increasing its mobility. By carefully adjusting the ratio of these two solvents, a fine-tuned separation can be achieved.

Conclusion

The purification of this compound is a critical step in the synthesis of many valuable compounds. This application note has provided detailed protocols for two robust purification methods: recrystallization and flash column chromatography. By understanding the principles behind these techniques and following the provided protocols, researchers can consistently obtain high-purity material for their downstream applications. The choice between the two methods should be made based on an initial purity assessment of the crude material, the desired final purity, and the scale of the purification.

References

Application Note: Real-Time Reaction Monitoring of 2-chloro-N-(2-fluorophenyl)acetamide Synthesis using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, rigorous in-process control is paramount to ensure reaction completion, minimize impurity formation, and optimize yield. The synthesis of 2-chloro-N-(2-fluorophenyl)acetamide, a key intermediate in various synthetic pathways, is a prime example where precise monitoring is critical.[1] This application note provides a detailed protocol for the real-time monitoring of the acylation of 2-fluoroaniline with chloroacetyl chloride to yield this compound, employing the simple, rapid, and cost-effective technique of Thin-Layer Chromatography (TLC).

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific principles to empower users to adapt and troubleshoot the process effectively.

Reaction Scheme and Principles

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-fluoroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[2] A subsequent loss of a chloride ion and a proton results in the formation of the amide product.

Reaction:

Key Species in Reaction Monitoring:

  • Starting Material (Reactant): 2-Fluoroaniline (a primary aromatic amine)

  • Reagent: Chloroacetyl Chloride (an acyl chloride)

  • Product: this compound (an amide)

  • Potential By-products: Due to the presence of moisture, chloroacetyl chloride can hydrolyze to form chloroacetic acid. Also, side reactions could lead to other impurities.

Given the differences in polarity between the aromatic amine starting material and the resulting amide product, TLC serves as an excellent analytical tool to track the progress of this transformation.

TLC Monitoring: A Validating System

The protocol described herein is designed to be a self-validating system for monitoring the reaction. By spotting the starting material, the reaction mixture, and a "co-spot" (a mixture of the starting material and the reaction mixture) on the same TLC plate, one can unambiguously track the disappearance of the reactant and the appearance of the product.[3][4]

Materials and Equipment
  • TLC Plates: Silica gel 60 F₂₅₄ plates

  • TLC Developing Chamber

  • Capillary Tubes for spotting

  • UV Lamp (254 nm)

  • Iodine Chamber (optional)

  • Heat Gun (for stain visualization)

  • Solvents (reagent grade): Ethyl Acetate, Hexane, Dichloromethane, Methanol

  • Visualization Reagent: p-Anisaldehyde stain or Potassium Permanganate stain

Experimental Protocol

Part 1: Preparation of the TLC System
  • Mobile Phase Selection and Preparation: The choice of the mobile phase (eluent) is critical for achieving good separation. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5][6]

    • Prepare a 30:70 (v/v) mixture of ethyl acetate and hexane. This ratio can be adjusted to optimize the separation; increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, causing the spots to move further up the plate.[7]

    • Pour the prepared mobile phase into the TLC developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber with solvent vapors, leading to better and more reproducible chromatograms.

    • Cover the chamber and allow it to equilibrate for at least 10-15 minutes.

  • TLC Plate Preparation:

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Be careful not to scratch the silica surface.

    • Mark three small, equidistant points on the baseline for spotting. These will be for the starting material (SM), the co-spot (Co), and the reaction mixture (RM).

Part 2: Reaction Sampling and TLC Analysis
  • Initial Reaction State (t=0):

    • Before initiating the reaction, dissolve a small amount of the starting material, 2-fluoroaniline, in a suitable solvent like dichloromethane or ethyl acetate.

    • Using a capillary tube, spot the dissolved 2-fluoroaniline on the "SM" mark and the "Co" mark on the prepared TLC plate.

    • Initiate the synthesis of this compound according to your established laboratory procedure.[8][9]

  • Monitoring the Reaction Progress (t > 0):

    • At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.[3]

    • Spot the reaction mixture directly onto the "RM" mark and the "Co" mark (on top of the starting material spot).

    • Place the TLC plate in the equilibrated developing chamber. Ensure the baseline is above the level of the mobile phase.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

Part 3: Visualization and Interpretation
  • UV Visualization:

    • Place the dried TLC plate under a UV lamp (254 nm).[10][11] Most aromatic compounds will appear as dark spots against the fluorescent green background of the plate.[12][13]

    • With a pencil, lightly circle any visible spots.

  • Stain Visualization (if necessary):

    • If the spots are not clearly visible under UV light, or for additional confirmation, use a chemical stain.

    • p-Anisaldehyde Stain: This is a good general-purpose stain.[14] Dip the plate in the stain solution, then gently heat it with a heat gun until colored spots appear. Different compounds may produce different colors.

    • Iodine Vapor: Place the plate in a chamber containing a few crystals of iodine. Organic compounds will typically appear as brown or yellow-brown spots.[10][11] This method is semi-destructive, and the spots may fade over time.[14]

  • Data Analysis and Interpretation:

    • Retention Factor (Rf) Calculation: The Rf value is a key parameter for identifying compounds and is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[15][16][17][18]

      • Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

    • Reaction Progress Assessment:

      • t=0: A single spot corresponding to the starting material (2-fluoroaniline) should be visible in the "SM" and "Co" lanes.

      • During the reaction: In the "RM" lane, a new spot corresponding to the product, this compound, will appear. This product spot is expected to have a different Rf value than the starting material. As the reaction progresses, the intensity of the starting material spot in the "RM" lane will decrease, while the intensity of the product spot will increase.

      • Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane. The "Co" lane is crucial for confirming this, as it will clearly show if any starting material remains by displaying two distinct spots if the reaction is incomplete.[4]

Data Presentation

The following table provides expected Rf values for the involved species under the recommended TLC conditions. Note that these values can vary slightly depending on the specific conditions.

CompoundExpected Rf Value (30:70 Ethyl Acetate/Hexane)Polarity
2-Fluoroaniline (Starting Material)~0.5 - 0.6More Polar
This compound (Product)~0.3 - 0.4Less Polar

Note: The product is generally less polar than the starting amine due to the conversion of the amine group to a less basic amide group, resulting in a lower Rf value on a normal-phase silica gel plate.

Visual Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical interpretation of the TLC results.

Experimental Workflow

G cluster_prep Preparation cluster_analysis TLC Analysis cluster_vis Visualization & Interpretation A Prepare Mobile Phase (e.g., 30:70 EtOAc/Hexane) B Equilibrate TLC Chamber A->B D Spot Starting Material (SM, Co) B->D C Prepare TLC Plate (Draw Baseline, Mark Lanes) E Take Reaction Aliquot F Spot Reaction Mixture (RM, Co) E->F G Develop TLC Plate F->G H Dry Plate & Mark Solvent Front G->H I Visualize under UV Light H->I J Apply Chemical Stain (Optional) I->J K Calculate Rf Values J->K L Assess Reaction Progress K->L

Caption: Workflow for TLC Monitoring of the Synthesis Reaction.

Interpretation of TLC Plate

G cluster_plate TLC Plate Visualization cluster_legend Legend lane1 SM lane2 Co lane3 RM sf --- Solvent Front --- sm_spot1 co_spot1 co_spot2 rm_spot2 bl --- Baseline --- key1 ● Starting Material (2-Fluoroaniline) key2 ● Product (this compound)

Caption: Idealized TLC Plate for an Incomplete Reaction.

Conclusion

Thin-Layer Chromatography is a powerful, indispensable tool for the real-time monitoring of the synthesis of this compound. Its simplicity, speed, and low cost allow for frequent checks on the reaction's progress, ensuring the complete consumption of the starting material and the clean formation of the desired product. By following the detailed protocol and understanding the principles outlined in this application note, researchers can confidently and efficiently monitor this and similar acylation reactions, leading to improved process control and higher quality synthetic outcomes.

References

Application Note: Synthesis of Novel Anti-Inflammatory Agents Utilizing 2-Chloro-N-(2-fluorophenyl)acetamide as a Key Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The global pursuit of more effective and safer non-steroidal anti-inflammatory drugs (NSAIDs) necessitates the development of versatile synthetic platforms for novel chemical entities. This guide details the strategic use of 2-chloro-N-(2-fluorophenyl)acetamide, a highly valuable and reactive chemical intermediate, in the synthesis of potent anti-inflammatory agents. The N-aryl-α-chloroacetamide scaffold serves as an exceptional starting point for creating diverse molecular architectures, primarily through nucleophilic substitution at the α-carbon. We provide detailed, field-proven protocols for the synthesis of 2-(substituted phenoxy) acetamide derivatives, a class of compounds known for their significant anti-inflammatory and analgesic properties.[1][2] This document explains the causality behind experimental choices, outlines characterization methods, and discusses protocols for biological evaluation, providing researchers in medicinal chemistry and drug development with a comprehensive resource for accelerating their discovery programs.

Strategic Importance of the this compound Scaffold

This compound (IUPAC Name: this compound, CAS: 347-66-0) is more than a simple starting material; it is a strategic building block for constructing complex molecules with therapeutic potential.[3] Its utility stems from two key reactive sites:

  • The Electrophilic α-Carbon: The carbon atom adjacent to the carbonyl group is rendered highly electrophilic by the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This makes it an ideal target for nucleophilic attack, allowing for the facile displacement of the chloride leaving group. This is the primary reaction site for building molecular diversity.

  • The Amide Moiety: The amide bond provides structural rigidity and serves as a crucial hydrogen bond donor/acceptor, which is often critical for binding to biological targets like the cyclooxygenase (COX) enzymes.[4]

The presence of the 2-fluoro substituent on the phenyl ring can further modulate the compound's electronic properties and metabolic stability, making it an attractive feature in drug design.

Caption: Key reactive and structural sites of this compound.

Synthesis of 2-(Substituted phenoxy)-N-(2-fluorophenyl)acetamide Derivatives

A primary application of this compound is in the synthesis of 2-aryloxy acetamide derivatives.[5] This reaction is a variation of the Williamson ether synthesis, where a deprotonated phenol (phenoxide) acts as the nucleophile. This synthetic route is exceptionally powerful because the electronic and steric properties of the final compound can be systematically tuned by simply changing the substituted phenol used in the reaction. This allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

Causality Behind Experimental Choices:

  • Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the phenol, forming the highly nucleophilic phenoxide ion. K₂CO₃ is often preferred for its lower cost, ease of handling, and sufficient basicity for most phenols.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is ideal. These solvents effectively solvate the cation (e.g., K⁺) without participating in the reaction, and they do not possess acidic protons that could quench the nucleophile.

  • Temperature: Heating the reaction mixture, typically to reflux, increases the reaction rate by providing the necessary activation energy for the nucleophilic substitution to occur efficiently.

Protocol 1: General Procedure for Synthesis

This protocol describes a robust method for the synthesis of 2-(substituted phenoxy)-N-(2-fluorophenyl)acetamide derivatives.

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-nitrophenol, 4-chlorophenol, etc.)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone or DMF

  • Standard laboratory glassware for reflux

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 equivalent).

  • Solvent Addition: Add anhydrous acetone or DMF to the flask (approx. 15-20 mL per gram of phenol).

  • Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the stirring solution. The K₂CO₃ acts as the base to generate the phenoxide nucleophile in situ.

  • Addition of Electrophile: To this slurry, add this compound (1.1 equivalents). The slight excess ensures the complete consumption of the valuable phenol starting material.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-90°C is often sufficient) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting phenol spot has disappeared.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the mixture to remove the solid K₂CO₃ and other inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue can often be purified by recrystallization. Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture) and allow it to cool slowly to form crystals.

    • Alternatively, if the product is an oil or recrystallization is ineffective, purify the crude material using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

G start Start: Assemble Reagents (Phenol, K₂CO₃, Acetone) setup 1. Combine Phenol, K₂CO₃, and Acetone in Flask start->setup add_chloro 2. Add this compound setup->add_chloro reflux 3. Heat to Reflux (4-8 hours) add_chloro->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 5. Cool, Filter Salts, Evaporate Solvent monitor->workup Complete purify 6. Purify Product (Recrystallization or Chromatography) workup->purify characterize 7. Characterize (NMR, MS, IR) purify->characterize end_product Final Product: Pure 2-(phenoxy)acetamide derivative characterize->end_product

Caption: Experimental workflow for the synthesis of 2-(phenoxy)acetamide derivatives.

Data Summary and Characterization

The successful synthesis of these derivatives is confirmed through standard analytical techniques. The following table provides representative data for compounds synthesized using this methodology, as might be reported in a research setting.

Compound IDPhenol Substituent (R)General StructureYield (%)Key ¹H NMR Signals (δ, ppm)
A-1 4-NitroO₂N-Ph-O-CH₂-CO-NH-Ph-F~85%8.2 (d, Ar-H), 7.1 (d, Ar-H), 4.8 (s, O-CH₂)
A-2 4-ChloroCl-Ph-O-CH₂-CO-NH-Ph-F~90%7.3 (d, Ar-H), 6.9 (d, Ar-H), 4.7 (s, O-CH₂)
A-3 4-MethylH₃C-Ph-O-CH₂-CO-NH-Ph-F~88%7.1 (d, Ar-H), 6.8 (d, Ar-H), 4.6 (s, O-CH₂), 2.3 (s, CH₃)

Note: NMR data are illustrative and will vary based on the solvent and specific structure.

Biological Evaluation of Anti-Inflammatory Activity

Once synthesized and purified, the novel compounds must be evaluated for their intended biological activity. The primary mechanism of action for most NSAIDs is the inhibition of COX enzymes.

Protocol 2: In-vitro COX-1/COX-2 Inhibition Assay (Outline)

This assay determines the compound's ability to inhibit the COX-1 and COX-2 enzymes, providing crucial information about its potency and selectivity. A higher selectivity for COX-2 over COX-1 is often desirable to reduce gastrointestinal side effects.

  • Principle: The assay measures the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified recombinant COX-1 and COX-2 enzymes.

  • Procedure:

    • Incubate the test compound at various concentrations with either the COX-1 or COX-2 enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • After a set incubation period, quantify the amount of prostaglandin produced, typically using an ELISA kit.

  • Analysis: Calculate the IC₅₀ value (the concentration of the compound required to inhibit 50% of the enzyme's activity) for both COX-1 and COX-2. The selectivity index (SI) is then calculated as IC₅₀(COX-1) / IC₅₀(COX-2).

Protocol 3: In-vivo Carrageenan-Induced Paw Edema Assay (Outline)

This is a standard and widely used animal model to assess the acute anti-inflammatory activity of a compound in a living organism.[6][7]

  • Principle: Carrageenan, when injected into the paw of a rat or mouse, induces a localized inflammatory response characterized by swelling (edema). An effective anti-inflammatory agent will reduce the extent of this swelling.

  • Procedure:

    • Administer the test compound to the animals (e.g., orally or via intraperitoneal injection). A control group receives only the vehicle.

    • After a specific period (e.g., 60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for the treated group compared to the control group at each time point. A significant reduction in paw volume indicates potent anti-inflammatory activity.[7]

Conclusion

This compound stands out as a pivotal precursor in the field of medicinal chemistry for the development of anti-inflammatory agents. The protocols and rationale presented herein demonstrate a straightforward and highly adaptable synthetic strategy for generating libraries of novel 2-(substituted phenoxy) acetamide derivatives. This approach, which combines ease of synthesis with the potential for fine-tuning pharmacological properties, provides a robust platform for researchers aiming to discover next-generation anti-inflammatory drugs with improved efficacy and safety profiles.

References

Application Notes & Protocols: 2-Chloro-N-(2-fluorophenyl)acetamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in agrochemical development on the utilization of 2-chloro-N-(2-fluorophenyl)acetamide. This compound belongs to the chloroacetamide class, a group renowned for its herbicidal activity. These application notes detail the compound's profile, a robust synthesis protocol, and step-by-step workflows for primary agrochemical screening. Emphasizing scientific integrity, the protocols are designed as self-validating systems, incorporating essential controls and causality-driven experimental choices. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to effectively evaluate this compound as a potential lead compound in the discovery of novel crop protection agents.

Introduction: The Rationale for Investigation

The chloroacetamide class of herbicides has been a cornerstone of weed management for decades, widely used for pre-emergence control of annual grasses and some broadleaf weeds in major crops.[1] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a crucial process for plant cell division and expansion.[1][2] The core structure, an N-substituted chloroacetamide, offers vast potential for synthetic modification to enhance efficacy, broaden the weed control spectrum, and improve crop safety.

This compound is a specific analogue within this class. The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal and agrochemical design to modulate physicochemical properties such as lipophilicity and metabolic stability.[3] These modifications can significantly influence the compound's uptake, translocation, and interaction with its biological target.[4] Therefore, this compound represents a compelling candidate for agrochemical research, warranting a systematic evaluation of its biological activity. This guide provides the necessary protocols to initiate such an investigation.

Compound Profile

A thorough understanding of the test compound's properties is fundamental to experimental design, influencing everything from solvent selection to dose-response calculations.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of key properties for this compound is provided below. These values are essential for preparing stock solutions and understanding the compound's environmental fate.

PropertyValueSource
CAS Number 347-66-0[5][6]
Molecular Formula C₈H₇ClFNO[5][7]
Molecular Weight 187.60 g/mol [7]
Appearance White solid[5]
pKa (Predicted) 11.81 ± 0.70[5]
Storage Inert atmosphere, Room Temperature, Sealed in dry[5]

Synthesis and Characterization Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of this compound via N-acylation.

Principle

This synthesis involves the reaction of a primary amine (2-fluoroaniline) with an acyl chloride (chloroacetyl chloride). A base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[8][9]

Workflow Diagram

SynthesisWorkflow start Start dissolve Dissolve 2-Fluoroaniline & Triethylamine in DCM start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add Add Chloroacetyl Chloride (Dropwise) cool->add react Stir at Room Temp (2-4 hours) add->react quench Quench with H₂O react->quench extract Extract with DCM (3x) quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na₂SO₄ wash->dry filter Filter & Concentrate (Rotary Evaporator) dry->filter purify Purify by Recrystallization (e.g., Ethanol/Water) filter->purify characterize Characterize (NMR, MS, MP) purify->characterize end End characterize->end

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Procedure
  • Reagent Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-fluoroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.

    • Expert Insight: This initial cooling is crucial to control the exothermic reaction between the amine and the highly reactive acyl chloride, preventing side reactions and degradation.

  • Acylation: Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled amine solution over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash with saturated sodium chloride solution (brine).

    • Expert Insight: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase, improving the efficiency of the subsequent drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a white solid.[5]

  • Characterization: Confirm the structure and purity of the synthesized this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Agrochemical Screening Protocols

The following protocols are designed for the primary screening of this compound to identify its potential as a herbicide or fungicide. These assays are foundational and positive results ("hits") should be followed by more extensive secondary screening.

General Screening Workflow

ScreeningWorkflow cluster_0 Primary Screening herbicide Protocol 4.2: Pre-Emergence Herbicidal Activity Assay hit Positive Hit (Activity Observed) herbicide->hit >80% inhibition no_hit No Significant Activity herbicide->no_hit <20% inhibition fungicide Protocol 4.3: In Vitro Fungicidal Activity Assay fungicide->hit >80% inhibition fungicide->no_hit <20% inhibition compound Synthesized Compound (this compound) compound->herbicide compound->fungicide secondary Secondary Screening (Dose-Response, Spectrum, MoA Studies) hit->secondary

Caption: General workflow for primary agrochemical evaluation.

Protocol: Pre-Emergence Herbicidal Activity Bioassay

This protocol assesses the compound's ability to inhibit weed growth when applied to the soil before weed seedlings emerge, which is the typical application method for chloroacetamide herbicides.[10]

  • Principle: The test compound is applied to the soil surface of pots sown with seeds of representative monocot (e.g., ryegrass, Lolium multiflorum) and dicot (e.g., cress, Lepidium sativum) weed species. Herbicidal efficacy is evaluated by measuring the inhibition of germination and seedling growth compared to untreated controls.[11]

  • Materials:

    • Test compound stock solution (e.g., 10,000 ppm in acetone or DMSO).

    • Potting soil.

    • Pots (e.g., 3-4 inch diameter).

    • Seeds of monocot and dicot indicator species.

    • Spray chamber calibrated to deliver a consistent volume.

    • Greenhouse or growth chamber with controlled conditions.

    • Positive control (a commercial chloroacetamide herbicide, e.g., S-metolachlor).

    • Negative control (solvent only).

  • Procedure:

    • Planting: Fill pots with soil and sow seeds of each indicator species at a uniform depth. Prepare at least three replicate pots per treatment.

    • Treatment Application: Prepare the final spray solution by diluting the stock solution in water containing a surfactant to achieve the desired application rate (e.g., 1000 g/ha).

    • Spraying: Place the pots in a calibrated laboratory spray chamber and apply the treatment solutions uniformly to the soil surface.[12] Treat the control pots with the solvent-surfactant solution (Negative Control) and the positive control herbicide.

    • Incubation: Transfer the pots to a greenhouse or growth chamber with controlled conditions (e.g., 24°C day/18°C night, 16h photoperiod, 60% relative humidity). Water the pots as needed by subirrigation to avoid disturbing the treated soil layer.

    • Evaluation: After 14-21 days, assess the herbicidal effect. Visually score the percent injury (0% = no effect, 100% = complete kill). For quantitative data, count the number of emerged seedlings, and harvest the above-ground biomass to determine fresh and dry weights.[13]

  • Data Analysis: Calculate the percent growth inhibition relative to the negative control for each species.

    • % Inhibition = [1 - (Treated Weight / Control Weight)] * 100

  • Trustworthiness Check: The assay is considered valid if the positive control shows expected high efficacy (>90% inhibition) and the negative (solvent) control shows healthy plant growth with no phytotoxicity.

Protocol: In Vitro Fungicidal Activity Assay (Poisoned Food Technique)

This protocol screens for direct antifungal activity against common plant pathogenic fungi.

  • Principle: The test compound is incorporated into a fungal growth medium (e.g., Potato Dextrose Agar, PDA) at a known concentration. A plug of an actively growing fungal mycelium is placed on the medium, and the inhibition of radial growth is measured.[14]

  • Materials:

    • Test compound stock solution (e.g., 10,000 ppm in DMSO).

    • Sterile Potato Dextrose Agar (PDA).

    • Sterile petri dishes (90 mm).

    • Actively growing cultures of test fungi (e.g., Fusarium graminearum, Botrytis cinerea).

    • Positive control (a commercial fungicide, e.g., propiconazole).

    • Negative control (DMSO only).

    • Sterile cork borer (5 mm).

  • Procedure:

    • Media Preparation: Autoclave PDA and cool it to 45-50°C in a water bath.

    • Incorporation of Compound: Add the required volume of the test compound stock solution to the molten PDA to achieve the final test concentration (e.g., 100 ppm). Do the same for the positive and negative controls. Swirl gently to mix and immediately pour the amended PDA into sterile petri dishes.

      • Expert Insight: Adding the compound to cooled agar is critical to prevent thermal degradation of the test substance. The final solvent concentration (e.g., DMSO) should be kept low (<1%) to avoid inhibiting fungal growth in the control plates.

    • Inoculation: Once the agar has solidified, use a sterile cork borer to cut a 5 mm disc from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each test plate.

    • Incubation: Seal the plates with paraffin film and incubate them in the dark at an optimal temperature for the specific fungus (e.g., 25°C).

    • Evaluation: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate has reached the edge of the dish.[15]

  • Data Analysis: Calculate the percent inhibition of mycelial growth.

    • % Inhibition = [1 - (Diameter of Treated Colony / Diameter of Control Colony)] * 100

  • Trustworthiness Check: The assay is valid if the negative control shows robust fungal growth covering most of the plate and the positive control shows significant growth inhibition.

Proposed Mechanism of Action

The herbicidal activity of chloroacetamides is well-established to result from the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2][16] VLCFAs are fatty acids with more than 18 carbons, essential for producing components of cell membranes, cuticular waxes, and sphingolipids.[17][18][19]

The key enzymatic step inhibited is the condensation of acyl-CoA with malonyl-CoA, catalyzed by a complex of enzymes known as VLCFA elongases, located in the endoplasmic reticulum.[20][21] It is hypothesized that the electrophilic chloroacetyl group of the herbicide covalently binds to a critical sulfhydryl (-SH) group, likely a cysteine residue, in the active site of the condensing enzyme (β-ketoacyl-CoA synthase or KCS).[10][22] This irreversible inhibition halts the elongation cycle, depleting the plant of essential VLCFAs and leading to a cessation of cell division and growth, ultimately causing seedling death.[2]

MoAPathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects elongase VLCFA Elongase Complex (KCS Enzyme) cycle VLCFA Elongation Cycle (4 steps) elongase->cycle vlcfa Very-Long-Chain Fatty Acids (VLCFAs, C20+) cycle->vlcfa waxes Cuticular Waxes vlcfa->waxes sphingo Sphingolipids vlcfa->sphingo membranes Cell Membranes vlcfa->membranes disruption Disruption of Cell Division & Expansion vlcfa->disruption compound This compound inhibition Inhibition compound->inhibition inhibition->elongase precursors Acyl-CoA Precursors (C16, C18) precursors->elongase death Seedling Death disruption->death

Caption: Proposed mechanism of action for chloroacetamide herbicides.

References

Troubleshooting & Optimization

Troubleshooting low yield in 2-chloro-N-(2-fluorophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-N-(2-fluorophenyl)acetamide Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this crucial synthetic step. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and improve your yield and purity.

Troubleshooting Guide: Diagnosing and Solving Low Yield

Low yield in the synthesis of this compound, typically formed via the acylation of 2-fluoroaniline with chloroacetyl chloride, is a common issue. This guide provides a systematic approach to identifying and resolving the root cause of a poor outcome.

Issue 1: Low Conversion of 2-Fluoroaniline (Starting Material Recovery)

If you are recovering a significant amount of unreacted 2-fluoroaniline, the acylation reaction is likely incomplete.

Possible Causes & Solutions:

  • Cause A: Inactivated Chloroacetyl Chloride. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture or residual water in the solvent, converting it to the unreactive chloroacetic acid.[1][2][3]

    • Solution:

      • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven (e.g., 120°C for several hours) and cool under an inert atmosphere (N₂ or Argon). Use anhydrous solvents. Solvents like dichloromethane or THF are good options and should be dried over molecular sieves.[4][5]

      • Use Fresh or Purified Reagent: Use a fresh bottle of chloroacetyl chloride or distill the reagent immediately before use to remove any hydrolyzed impurities.

  • Cause B: Insufficiently Effective Base. A base is required to neutralize the HCl byproduct generated during the reaction.[6] If the base is too weak or sterically hindered, the reaction mixture will become acidic, protonating the starting aniline and rendering it non-nucleophilic.

    • Solution:

      • Select an Appropriate Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices.[7][8] For reactions sensitive to nucleophilic catalysis, a non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective.[5][9]

      • Optimize Stoichiometry: Use at least a stoichiometric equivalent (1.0-1.2 eq.) of the base relative to the chloroacetyl chloride.

  • Cause C: Low Reaction Temperature. While the reaction is exothermic and often requires initial cooling, maintaining too low a temperature can slow the reaction rate, leading to incomplete conversion within a typical timeframe.

    • Solution:

      • Controlled Temperature Ramp: Start the addition of chloroacetyl chloride at a low temperature (0-5°C) to control the initial exotherm.[5] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.[5][10] Monitor progress using Thin Layer Chromatography (TLC).

Issue 2: Presence of Significant Impurities in the Crude Product

A complex mixture of byproducts will reduce the isolated yield of the desired product.

Possible Causes & Solutions:

  • Cause A: Formation of N,N-Diacylated Product. Over-acylation can occur, especially if reaction conditions are not carefully controlled, leading to the formation of 2-chloro-N-(2-chloroacetyl)-N-(2-fluorophenyl)acetamide. This is more common with highly reactive acylating agents.[11]

    • Solution:

      • Control Stoichiometry: Use a slight excess of the aniline or a 1:1 molar ratio of aniline to chloroacetyl chloride. Avoid a large excess of the acylating agent.

      • Slow Reagent Addition: Add the chloroacetyl chloride dropwise to the solution of aniline and base at a controlled temperature (0-5°C).[5] This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.

  • Cause B: Formation of Chloroacetic Acid. As mentioned, hydrolysis of chloroacetyl chloride creates chloroacetic acid.[1] This impurity can complicate the work-up and purification process.

    • Solution:

      • Aqueous Work-up: During the work-up, wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities like chloroacetic acid and any residual HCl.

      • Strict Anhydrous Conditions: The best prevention is to maintain rigorous anhydrous conditions throughout the reaction setup.

  • Cause C: Side Reactions Involving the Solvent. Certain solvents can react with chloroacetyl chloride. For example, using an alcohol as a solvent will lead to the formation of the corresponding ester.

    • Solution:

      • Use Inert Solvents: Choose non-reactive, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), toluene, or ethyl acetate.[9][10][12]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing low-yield issues.

TroubleshootingWorkflow Troubleshooting Low Yield start Low Yield Observed check_sm Analyze Crude Product: Significant Unreacted 2-Fluoroaniline? start->check_sm incomplete_rxn Diagnosis: Incomplete Reaction check_sm->incomplete_rxn Yes impurities Diagnosis: Side Reactions Dominant check_sm->impurities No check_reagents Verify Reagent Quality: - Use fresh/distilled Chloroacetyl Chloride - Ensure Base is effective & sufficient (1.0-1.2 eq) incomplete_rxn->check_reagents check_conditions Optimize Reaction Conditions: - Ensure strictly anhydrous setup - Add acyl chloride at 0-5°C - Allow to warm to RT and stir to completion (monitor by TLC) check_reagents->check_conditions check_diacylation Check for Diacylation: - Use 1:1 stoichiometry (Aniline:Acyl Chloride) - Add Acyl Chloride slowly at 0-5°C check_hydrolysis Check for Hydrolysis Byproducts: - Use rigorous anhydrous conditions - Perform aqueous base wash during work-up check_diacylation->check_hydrolysis check_solvent Verify Solvent Inertness: - Use aprotic solvents (DCM, THF, Toluene) check_hydrolysis->check_solvent impuries impuries impuries->check_diacylation

Caption: A flowchart for diagnosing the root cause of low yield.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this reaction? A: Aprotic solvents are ideal. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices as they are inert to the reactants and effectively dissolve the starting materials.[8][9] Toluene can also be used, particularly for reactions run at slightly higher temperatures.[10]

Q2: Can I run this reaction without a base? A: It is highly discouraged. The reaction generates one equivalent of hydrochloric acid (HCl). Without a base to scavenge this acid, the HCl will protonate the amino group of the 2-fluoroaniline starting material. The resulting ammonium salt is no longer nucleophilic and will not react with the chloroacetyl chloride, effectively stopping the reaction.

Q3: My product is an oil and won't crystallize. How can I purify it? A: If recrystallization fails, column chromatography is the preferred method. A silica gel column using a solvent system like hexane/ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product. Monitor the fractions by TLC.

Q4: How do I know when the reaction is complete? A: The best way to monitor the reaction is by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside a spot of your 2-fluoroaniline starting material on a silica TLC plate. The disappearance of the starting material spot indicates that the reaction has gone to completion. A typical mobile phase for this analysis would be a 7:3 mixture of hexane and ethyl acetate.[5]

Q5: What are the main side reactions I should be aware of? A: The two most common side reactions are the hydrolysis of chloroacetyl chloride and the diacylation of the aniline.[2][11] Both can be minimized by maintaining strict anhydrous conditions and controlling the stoichiometry and addition rate of the chloroacetyl chloride.

Reaction Mechanism Overview

The primary reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of 2-fluoroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

ReactionMechanism cluster_main Main Reaction Pathway cluster_side Key Side Reaction Aniline 2-Fluoroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate + AcylChloride Chloroacetyl Chloride (Electrophile) AcylChloride->Intermediate Product This compound + HCl Intermediate->Product - Cl⁻, - H⁺ AcylChloride_H2O Chloroacetyl Chloride Hydrolysis_Product Chloroacetic Acid (Inactive) AcylChloride_H2O->Hydrolysis_Product + Water H₂O (Moisture) Water->Hydrolysis_Product

Caption: The desired acylation pathway and a common hydrolysis side reaction.

Protocols and Methodologies

Standard Protocol for Synthesis

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (N₂), add 2-fluoroaniline (e.g., 6 mmol, 1 eq.).

  • Solvent and Base: Dissolve the aniline in anhydrous THF (50 mL). Add triethylamine (TEA) (e.g., 6.6 mmol, 1.1 eq.) or DBU (1.2 mmol, 0.2 eq.).[5]

  • Cooling: Cool the reaction mixture to 0-5°C using an ice-salt bath.

  • Reagent Addition: Add a solution of chloroacetyl chloride (e.g., 6.1 mmol, ~1.02 eq.) in anhydrous THF (10 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.[5]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction's progress by TLC.[5]

  • Work-up: Once the reaction is complete, pour the mixture into cold water (100 mL).[5] If a precipitate forms, it can be filtered. If not, transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess base and aniline), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel.[13]

Data Reference Table
CompoundMolecular FormulaMolar Mass ( g/mol )Key Characteristics
2-FluoroanilineC₆H₆FN111.12Starting material; nucleophile.
Chloroacetyl ChlorideC₂H₂Cl₂O112.94Acylating agent; highly reactive, moisture-sensitive.[1]
This compoundC₈H₇ClFNO187.60Desired product; typically a solid at room temperature.[14]
Triethylamine (TEA)C₆H₁₅N101.19Common HCl scavenger base.
DBUC₉H₁₆N₂152.24Strong, non-nucleophilic base.[9]

References

Technical Support Center: Optimizing Reaction Conditions for N-Acylation of 2-Fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the N-acylation of 2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we address common challenges, offer troubleshooting strategies, and provide reliable protocols in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the reaction's nature, reagent selection, and starting conditions.

Q1: Why is the N-acylation of 2-fluoroaniline often sluggish compared to the acylation of aniline?

The primary challenge arises from the electronic properties of the fluorine substituent. Fluorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect reduces the electron density of the entire ring system, including the nitrogen atom of the amino group.[1][2] Consequently, the lone pair of electrons on the nitrogen is less available for nucleophilic attack on the electrophilic carbonyl carbon of the acylating agent, leading to a slower reaction rate compared to aniline, where the amino group is not deactivated.[3] Aromatic compounds with strongly deactivating groups are generally less reactive in electrophilic substitution reactions and related transformations.[1][3]

Q2: Should I use an acyl chloride or an acid anhydride as my acylating agent for 2-fluoroaniline?

The choice between an acyl chloride and an acid anhydride depends on the desired reactivity and experimental constraints.

FeatureAcyl Chloride (e.g., Acetyl Chloride)Acid Anhydride (e.g., Acetic Anhydride)
Reactivity Higher . More electrophilic, making it more effective for deactivated anilines.[4]Lower . Generally requires a catalyst or more forcing conditions (e.g., heat) for deactivated substrates.[5]
Byproduct Corrosive hydrogen chloride (HCl) gas, which must be neutralized by a base.[3]A carboxylic acid (e.g., acetic acid), which is less corrosive and easier to handle.
Handling Highly moisture-sensitive and reacts violently with water.[3][6] Must be handled under anhydrous conditions.Less sensitive to moisture but should still be handled with care. Safer for larger-scale reactions.
Recommendation Preferred choice for difficult acylations where the anhydride fails to give good conversion.A good starting point for optimization due to its safer handling profile. Often used with a catalyst like DMAP.[4]

For 2-fluoroaniline, starting with the more reactive acyl chloride is often a more direct path to success. If handling concerns are paramount, begin with an acid anhydride but be prepared to employ a catalyst or higher temperatures.

Q3: What is the role of a base like pyridine or sodium hydroxide (NaOH) in this reaction?

Bases are crucial for a successful acylation, particularly when using acyl chlorides. They serve two primary functions:

  • Acid Scavenging : The reaction of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl).[7] This acid can protonate the starting aniline, converting the nucleophilic -NH₂ group into a non-nucleophilic -NH₃⁺ salt, thereby shutting down the reaction. A base, such as pyridine or NaOH, neutralizes this HCl as it is formed, allowing the reaction to proceed to completion.[7][8]

  • Catalysis (Pyridine) : Pyridine can also act as a nucleophilic catalyst.[9][10] It reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt.[7][11] This intermediate is a much more potent acylating agent than the acyl chloride itself and can more readily acylate the deactivated 2-fluoroaniline.[10]

Q4: My reaction with acetic anhydride is very slow. When should I consider using a catalyst like 4-(Dimethylaminopyridine) (DMAP)?

You should consider using a catalytic amount of DMAP (typically 1-10 mol%) whenever you encounter low reactivity with an acid anhydride. DMAP is a hyper-nucleophilic catalyst that is significantly more effective than pyridine for challenging acylations.[4]

The mechanism involves DMAP attacking the acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is much more electrophilic and readily transfers the acetyl group to the weakly nucleophilic 2-fluoroaniline. The DMAP is then regenerated, allowing it to continue the catalytic cycle.[4] Using DMAP is an excellent strategy to achieve high yields under milder conditions and avoid the need for highly reactive or hazardous reagents.[4]

Troubleshooting Guide

This section addresses specific experimental problems in a direct Q&A format, providing actionable solutions.

Q: My reaction shows very low conversion to the desired N-acylated product, even after several hours. What steps should I take to troubleshoot this?

Low conversion is the most common issue for this substrate. Here is a logical, step-by-step approach to improving your yield.

Troubleshooting_Workflow start Low Yield Observed check_reagents Step 1: Verify Reagent Quality - Use fresh, anhydrous solvent. - Use new/purified acylating agent. - Ensure catalyst (if used) is not degraded. start->check_reagents increase_temp Step 2: Increase Reaction Temperature - Gently heat the reaction (e.g., 40-60 °C). - Monitor for improvement by TLC. check_reagents->increase_temp If reagents are fine change_acyl Step 3: Switch to a More Reactive Acylating Agent - If using anhydride, switch to the corresponding acyl chloride. increase_temp->change_acyl If still low yield add_dmap Step 4: Introduce a Nucleophilic Catalyst - Add 5-10 mol% DMAP to the reaction. - Especially effective with anhydrides. change_acyl->add_dmap If still low yield increase_stoich Step 5: Increase Stoichiometry - Use a larger excess of the acylating agent (e.g., 1.5-2.0 equivalents). add_dmap->increase_stoich If still low yield success Problem Solved increase_stoich->success Monitor for success

Caption: A stepwise workflow for troubleshooting low yields.

Detailed Explanation:

  • Reagent Integrity : Lewis acids and acylating agents are highly sensitive to moisture.[1][6] Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly opened bottles of reagents or purify them before use.

  • Temperature : Many acylations of deactivated anilines require thermal energy to overcome the activation barrier.[4] Refluxing in a suitable solvent like acetonitrile or toluene can often drive the reaction to completion.

  • Acylating Agent Reactivity : As discussed in the FAQs, acyl chlorides are intrinsically more reactive than anhydrides.[4] This switch is one of the most effective ways to improve conversion.

  • Catalysis : For stubborn reactions, the use of DMAP is a powerful tool to accelerate the rate of acylation significantly.[4]

  • Stoichiometry : Using a slight excess (e.g., 1.2 to 1.5 equivalents) of the acylating agent can help push the reaction equilibrium towards the product side, according to Le Chatelier's principle.[4]

Q: I am observing significant side products. What are they and how can I minimize their formation?

Side product formation is often related to the reactivity of the reagents and the reaction conditions.

  • Likely Side Product : Hydrolysis of the acylating agent. If there is any moisture in your reaction, highly reactive acyl chlorides or anhydrides will hydrolyze to the corresponding carboxylic acid. This consumes your reagent and can complicate purification.

    • Solution : Rigorously exclude water from your reaction.[1] Dry your solvents, use flame-dried glassware, and work under an inert atmosphere.

  • Potential Side Product : Diacylation (formation of R-CO-N(Ar)-CO-R). This is very unlikely for a deactivated primary aniline like 2-fluoroaniline, as the first acylation makes the nitrogen even less nucleophilic. However, if observed under very harsh conditions, it can be mitigated.

    • Solution : Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture to avoid a large excess at any point.[4]

Q: How can I best purify my final N-acylated 2-fluoroaniline product?

The N-acylated products of 2-fluoroaniline are typically stable, crystalline solids, which simplifies purification.

  • Work-up/Quenching : Once the reaction is complete (as monitored by TLC), the mixture is typically quenched. For reactions using pyridine or other amines, an acidic wash (e.g., 1M HCl) is used to remove the basic components.[12] For Schotten-Baumann reactions, the phases are simply separated.[12] The crude product often precipitates upon quenching or cooling.

  • Isolation : The solid product can be collected by vacuum filtration. Wash the solid with a solvent in which the impurities are soluble but the product is not (e.g., cold water or a hydrocarbon solvent like hexanes).

  • Purification :

    • Recrystallization : This is the most common and effective method for purifying the solid product. Ethanol or ethanol/water mixtures are often suitable solvent systems.[13]

    • Column Chromatography : If recrystallization is ineffective or if the product is an oil, purification by silica gel column chromatography is the standard alternative.[12][14] A gradient of ethyl acetate in hexanes is a typical eluent system.

Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common acylation procedures.

Protocol 1: N-Acetylation using Acetyl Chloride and Pyridine

This protocol is a standard method for acylating anilines using a reactive acyl chloride and a base.

Protocol1_Workflow start Start dissolve 1. Dissolve 2-fluoroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous CH₂Cl₂. start->dissolve cool 2. Cool the solution to 0 °C in an ice bath. dissolve->cool add_acyl 3. Add acetyl chloride (1.1 eq) dropwise via syringe. cool->add_acyl react 4. Allow to warm to room temperature and stir for 2-4 hours. add_acyl->react monitor 5. Monitor reaction progress by TLC. react->monitor workup 6. Work-up: Wash with 1M HCl, saturated NaHCO₃, and brine. monitor->workup dry 7. Dry organic layer over Na₂SO₄, filter, and concentrate. workup->dry purify 8. Purify by recrystallization or column chromatography. dry->purify end Product purify->end

Caption: General workflow for N-acetylation with acetyl chloride.

Methodology:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-fluoroaniline (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice-water bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate (1x), and brine (1x).[12]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water).

Protocol 2: DMAP-Catalyzed Acylation with Acetic Anhydride

This protocol is ideal when using a less reactive anhydride or for achieving higher yields under milder conditions.

Methodology:

  • In a round-bottom flask, dissolve 2-fluoroaniline (1.0 eq), acetic anhydride (1.5 eq), and 4-(Dimethylaminopyridine) (DMAP, 0.1 eq) in anhydrous acetonitrile or DCM.[4][13]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl to remove DMAP and any unreacted aniline. Then wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the product by recrystallization.

References

Common side reactions in the synthesis of 2-chloro-N-(2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-chloro-N-(2-fluorophenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. The content is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable solutions to specific experimental issues.

Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and industrially applicable method is the nucleophilic acyl substitution (chloroacetylation) of 2-fluoroaniline with chloroacetyl chloride.[1][2] This reaction is typically performed in the presence of an acid scavenger, such as an organic base (e.g., triethylamine, pyridine) or an inorganic base (e.g., sodium acetate, sodium bicarbonate), to neutralize the hydrochloric acid byproduct.[3][4] The choice of solvent and base is critical for controlling reaction rate and impurity profiles.

Q2: Why is the choice of base (acid scavenger) so important in this synthesis?

The reaction between 2-fluoroaniline and chloroacetyl chloride generates one equivalent of hydrochloric acid (HCl). If not neutralized, this HCl will protonate the nitrogen atom of the starting 2-fluoroaniline. The resulting ammonium salt is no longer nucleophilic, which effectively halts the desired reaction. A base is added to "scavenge" or neutralize the HCl as it is formed, allowing the reaction to proceed to completion. Tertiary amines like triethylamine are often used as they are non-nucleophilic and form hydrochloride salts that can be easily removed during aqueous workup.[3]

Q3: What are the key physical properties of the reactants and the final product?

Having key physical data on hand is essential for monitoring the reaction and purifying the product.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
2-FluoroanilineC₆H₆FN111.12-29182-183
Chloroacetyl ChlorideC₂H₂Cl₂O112.94-22105-106
This compoundC₈H₇ClFNO187.6088-90324.9 (Predicted)

Data sourced from PubChem and other chemical suppliers.[5][6][7]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific problems you may encounter during the synthesis. The following diagram illustrates the main reaction pathway and the genesis of common side-products.

G R1 2-Fluoroaniline P This compound (Desired Product) R1->P Main Reaction SP1 N-Alkylated Impurity R1->SP1 R2 Chloroacetyl Chloride R2->P SP2 Diacylated Impurity R2->SP2 SP3 Chloroacetic Acid R2->SP3 Hydrolysis H2O Water (Contaminant) H2O->SP3 P->SP1 Side Reaction 1 (Alkylation) P->SP2 Side Reaction 2 (Over-acylation)

Caption: Primary synthesis pathway and key side reactions.

Problem 1: Low or No Yield of the Desired Product

Q: I have set up the reaction as per the literature, but my final yield is consistently below 50%, or in some cases, I isolate no product at all. What are the primary causes?

This is a common issue often traced back to reactant quality, moisture, or suboptimal reaction conditions.

  • Potential Cause 1: Reactant Purity and Stability

    • Explanation: 2-Fluoroaniline is susceptible to oxidation, indicated by a change from a colorless or light yellow liquid to a dark brown or black color.[8] Oxidized starting material will not react correctly and introduces colored impurities. Chloroacetyl chloride is highly reactive and readily hydrolyzes upon contact with atmospheric moisture to form chloroacetic acid, which will not acylate the aniline.

    • Solution:

      • Verify Purity: Always use high-purity 2-fluoroaniline.[9] If the color is dark, consider purification by distillation under reduced pressure.

      • Use Fresh Reagents: Use a freshly opened bottle of chloroacetyl chloride or distill it immediately before use.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. Use dry solvents and glassware.[9]

  • Potential Cause 2: Ineffective Acid Scavenging

    • Explanation: As detailed in the FAQ, failure to neutralize the HCl byproduct will deactivate the 2-fluoroaniline. This can happen if an insufficient amount of base is used or if the chosen base is too weak.

    • Solution:

      • Stoichiometry: Use at least 1.0 to 1.2 equivalents of a suitable base like triethylamine.[3]

      • Monitoring: Monitor the reaction pH (if in a biphasic system) or use TLC to track the consumption of the starting aniline. If the reaction stalls, a small additional charge of base may be required.

  • Potential Cause 3: Incorrect Reaction Temperature

    • Explanation: The reaction is exothermic. Adding chloroacetyl chloride too quickly or at too high a temperature can accelerate side reactions. Conversely, if the temperature is too low, the reaction rate may be impractically slow.

    • Solution:

      • Controlled Addition: Add the chloroacetyl chloride dropwise to the solution of 2-fluoroaniline and base at a low temperature (0-5 °C) using an ice bath.

      • Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC until the starting material is consumed.[10]

Problem 2: Presence of a Significant, Less-Polar Impurity

Q: My LC-MS or GC-MS analysis shows an impurity with a higher molecular weight than my product. In TLC, it appears as a less-polar spot. What is this impurity and how can I prevent it?

This observation often points to an N-alkylation side reaction.

  • Potential Cause: N-alkylation by the Product

    • Explanation: The product, this compound, contains an electrophilic chloromethyl group. This group can react with a nucleophile. The most potent nucleophile remaining in the flask is the starting material, 2-fluoroaniline. This reaction forms a secondary amine impurity, which is typically less polar than the amide product. A patent for a related synthesis specifically highlights that controlling N-alkylation is a key challenge.[3]

    • Prevention Strategies:

      • Control Stoichiometry: Avoid using a large excess of chloroacetyl chloride. A 1:1 ratio with the aniline, or even a slight excess of the aniline (e.g., 1.05 equivalents), can ensure the chloroacetyl chloride is fully consumed, minimizing the concentration of the alkylating agent (the product) in the presence of the nucleophile (the starting material).

      • Maintain Low Temperature: Higher temperatures accelerate this bimolecular side reaction. Maintaining a low temperature throughout the addition and for a period afterward can suppress the formation of this impurity.

      • Dilution: Running the reaction at a higher dilution can disfavor the bimolecular N-alkylation reaction relative to the primary acylation reaction.

Problem 3: Formation of a Higher-Polarity, Water-Soluble Impurity

Q: During my aqueous workup, I notice a significant loss of material, and my crude product TLC shows a polar, water-soluble impurity. What could be happening?

This issue typically arises from hydrolysis of either the starting material or the product.

  • Potential Cause 1: Hydrolysis of Chloroacetyl Chloride

    • Explanation: As mentioned, any moisture will convert chloroacetyl chloride to chloroacetic acid. During the workup, this acidic impurity will be extracted into an aqueous base wash (like sodium bicarbonate). This reduces the overall yield by consuming one of the key reactants.

    • Solution: Ensure strictly anhydrous reaction conditions.[9]

  • Potential Cause 2: Amide Bond Hydrolysis

    • Explanation: While amides are generally stable, the amide bond in the product can be hydrolyzed back to 2-fluoroaniline and chloroacetic acid under harsh pH conditions (strongly acidic or basic), especially if heat is applied during the workup or purification.[9]

    • Solution:

      • Use Mild Workup Conditions: Perform aqueous washes with dilute solutions (e.g., 1M HCl, saturated NaHCO₃, brine) and avoid prolonged contact times or heating.

      • Control pH: Ensure the final pH of the aqueous layer is near neutral before final extraction.

Experimental Protocols & Workflow

The following troubleshooting workflow can help systematically diagnose and solve issues during the synthesis.

G start_node Start: Problem with Synthesis decision_node decision_node start_node->decision_node What is the main issue? cause_node1 cause_node1 decision_node->cause_node1 Low Yield cause_node2 cause_node2 decision_node->cause_node2 Impurity Detected cause_node cause_node solution_node solution_node decision_yield decision_yield cause_node1->decision_yield Analyze Reactants & Conditions decision_impurity decision_impurity cause_node2->decision_impurity Characterize Impurity cause_yield1 cause_yield1 decision_yield->cause_yield1 Reactants Impure? cause_yield2 cause_yield2 decision_yield->cause_yield2 Moisture Present? cause_yield3 cause_yield3 decision_yield->cause_yield3 Reaction Stalled? solution_yield1 Verify purity (NMR, GC) Use fresh/distilled reagents cause_yield1->solution_yield1 Solution solution_yield2 Use anhydrous solvents Inert atmosphere cause_yield2->solution_yield2 Solution solution_yield3 Check base stoichiometry Optimize temperature cause_yield3->solution_yield3 Solution cause_imp1 cause_imp1 decision_impurity->cause_imp1 Less Polar / Higher MW? cause_imp2 cause_imp2 decision_impurity->cause_imp2 More Polar / Water Soluble? solution_imp1 solution_imp1 cause_imp1->solution_imp1 Probable Cause: N-Alkylation final_solution1 Control stoichiometry (1:1) Maintain low temperature solution_imp1->final_solution1 Solution solution_imp2 solution_imp2 cause_imp2->solution_imp2 Probable Cause: Hydrolysis final_solution2 Use mild workup (no heat) Ensure anhydrous conditions solution_imp2->final_solution2 Solution

Caption: A systematic workflow for troubleshooting common synthesis issues.

Protocol: Standard Synthesis of this compound
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-fluoroaniline (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or toluene, ~5-10 mL per gram of aniline).

  • Base Addition: Add triethylamine (1.1 eq) to the solution and cool the flask to 0-5 °C using an ice-water bath.

  • Acylation: Add chloroacetyl chloride (1.0 eq) dropwise via a syringe over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (Thin Layer Chromatography), checking for the disappearance of the 2-fluoroaniline spot.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization, typically from a solvent system like ethanol/water or toluene/heptane, to yield the final product as a crystalline solid.[1][11]

References

Technical Support Center: Purification of 2-chloro-N-(2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the purification of 2-chloro-N-(2-fluorophenyl)acetamide. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of a high-purity product.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound, providing concise and actionable answers.

Q1: What are the most likely impurities in a synthesis of this compound?

A1: The primary impurities stem from unreacted starting materials and byproducts of side reactions. These typically include:

  • 2-Fluoroaniline: The starting amine.

  • Chloroacetyl chloride: The acylating agent, or its hydrolysis product, chloroacetic acid.

  • Diacylated product: Formed if the amine reacts with two molecules of chloroacetyl chloride.

  • Hydrolysis product: 2-hydroxy-N-(2-fluorophenyl)acetamide, resulting from the hydrolysis of the chloro group.[1]

Q2: What are the recommended primary purification methods for this compound?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The two most effective methods are:

  • Recrystallization: Ideal for solid products with thermally stable impurities.

  • Flash Column Chromatography: A versatile technique for separating compounds with different polarities, suitable for both solid and oil products.[2]

Q3: How can I effectively monitor the purity of my product during and after purification?

A3: Several analytical techniques can be employed to assess the purity of this compound:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of a reaction and the separation during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final product.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.[4]

Q4: My purified this compound is an off-white or yellowish solid. Is this normal?

A4: While the pure compound is expected to be a white to off-white solid, a yellowish tint can indicate the presence of colored impurities. If purity assessment by HPLC or NMR indicates high purity, the color may not be significant. However, if colored impurities are a concern, treatment with activated charcoal during recrystallization can be effective.[2]

Troubleshooting Guides

This section provides detailed solutions to specific problems that may be encountered during the purification of this compound.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.

Problem Potential Cause Solution
Product does not crystallize upon cooling. - The solution is not saturated. - The product is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Add a less polar co-solvent (anti-solvent) dropwise until turbidity persists. - Scratch the inside of the flask with a glass rod to induce nucleation.[5] - Add a seed crystal of the pure product.
Oily precipitate forms instead of crystals. - The melting point of the product is lower than the boiling point of the solvent. - The product is "oiling out" due to rapid cooling or high impurity levels.- Choose a solvent with a lower boiling point. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Perform a pre-purification step, such as an aqueous wash, to remove highly soluble impurities.
Low recovery of the purified product. - The product is significantly soluble in the cold recrystallization solvent. - Too much solvent was used initially.- Minimize the amount of hot solvent used to dissolve the crude product. - Cool the solution in an ice bath for a longer period to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Final product is still impure. - The impurities have similar solubility to the product in the chosen solvent. - The cooling process was too rapid, trapping impurities within the crystal lattice.- Select a different recrystallization solvent or solvent system. - Allow for slow cooling to promote the formation of purer crystals.[2] - Consider a second recrystallization step.
Flash Column Chromatography Troubleshooting

Flash column chromatography is a highly effective method for separating compounds with different polarities.

Problem Potential Cause Solution
Poor separation of spots on the column. - Inappropriate solvent system (mobile phase). - The column was not packed properly.- Optimize the solvent system using TLC to achieve a target Rf value of 0.2-0.4 for the desired product.[2] - Ensure the column is packed uniformly without air bubbles or cracks.
Product elutes too quickly (high Rf). - The mobile phase is too polar.- Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., from 30% ethyl acetate in hexanes to 20%).
Product does not elute from the column (low Rf). - The mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., from 10% ethyl acetate in hexanes to 20%).
Streaking or tailing of spots. - The sample is too concentrated. - The compound is interacting strongly with the silica gel (e.g., acidic or basic compounds).- Dilute the sample before loading it onto the column. - Add a small amount of a modifier to the mobile phase (e.g., 0.5-1% triethylamine for basic compounds or acetic acid for acidic compounds).

Experimental Protocols

Protocol for Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally. A mixture of ethanol and water is often a good starting point.[6]

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (88-90°C) to remove any residual solvent.[7]

Protocol for Flash Column Chromatography

This protocol provides a general guideline for purifying this compound using flash column chromatography.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material in various solvent mixtures (e.g., ethyl acetate/hexanes). Aim for an Rf value of approximately 0.3 for the product.

  • Column Packing: Pack a glass column with silica gel, either as a slurry in the initial eluent (wet packing) or by carefully pouring the dry silica gel into the column (dry packing) followed by equilibration with the eluent.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column. Alternatively, dissolve the sample in a minimal amount of the eluent and load it directly onto the column.

  • Elution: Add the eluent to the column and apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification Method Selection Workflow

The following diagram illustrates a decision-making process for selecting the appropriate purification method for this compound.

Purification_Decision_Tree Purification Method Selection start Crude this compound is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil? is_solid->is_oily No recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Flash Column Chromatography is_oily->column_chromatography Yes TLC_check Check purity by TLC recrystallization->TLC_check successful Pure Product Obtained column_chromatography->successful unsuccessful Purification Unsuccessful TLC_check->column_chromatography Impure TLC_check->successful Pure

Caption: Decision tree for selecting a purification method.

General Synthesis and Impurity Formation Pathway

This diagram outlines the general synthesis of this compound and potential side reactions leading to common impurities.

Synthesis_and_Impurities Synthesis and Potential Impurities cluster_reactants Reactants cluster_products Products & Impurities 2-Fluoroaniline 2-Fluoroaniline This compound Desired Product 2-Fluoroaniline->this compound + Chloroacetyl chloride Unreacted 2-Fluoroaniline Unreacted Starting Material 2-Fluoroaniline->Unreacted 2-Fluoroaniline Incomplete Reaction Chloroacetyl chloride Chloroacetyl chloride Hydrolysis_product Hydrolysis Product This compound->Hydrolysis_product + H2O (hydrolysis)

Caption: Synthesis pathway and common impurity formation.

References

Technical Support Center: Synthesis of 2-chloro-N-(2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Diacylation and Optimizing Mono-acylation

Welcome to the technical support guide for the synthesis of 2-chloro-N-(2-fluorophenyl)acetamide. This resource is designed for researchers, chemists, and process development professionals who are encountering challenges with the formation of the N,N-diacylated byproduct during the acylation of 2-fluoroaniline with chloroacetyl chloride. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you achieve a clean, high-yield synthesis of your target mono-acylated product.

Understanding the Core Problem: Mono-acylation vs. Diacylation

The intended reaction is a nucleophilic acyl substitution, where the primary amine of 2-fluoroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride to form the desired amide, this compound.

However, a common and problematic side reaction is diacylation. This occurs when the initially formed mono-acylated product undergoes a second acylation reaction. The amide nitrogen, after deprotonation, can become sufficiently nucleophilic to react with another molecule of chloroacetyl chloride, leading to the undesired diacylimidoil chloride, which upon workup yields the diacylated amide.[1] This not only consumes valuable starting material and reagents but also complicates downstream purification.

Reaction Mechanisms

dot digraph "Mono-acylation_vs_Diacylation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: The competing pathways of mono-acylation and diacylation.

Troubleshooting Guide: Isolating and Solving the Diacylation Problem

This section is structured in a question-and-answer format to address specific issues you may encounter during your experiment.

Q1: I'm seeing an unexpected, less polar spot on my TLC and a higher molecular weight peak in my LC-MS analysis. Is this the diacylated byproduct?

A: It is highly probable. The diacylated product is more substituted and typically less polar than the mono-acylated product, causing it to have a higher Rf value on a normal-phase TLC plate (e.g., silica gel).

To confirm its identity:

  • Mass Spectrometry (MS): This is the most direct method. Calculate the expected mass of the diacylated product (C₁₀H₇Cl₂FNO₂) and compare it to your MS data. The molecular weight of this compound is approximately 187.60 g/mol [2], while the diacylated product would be significantly higher.

  • Thin-Layer Chromatography (TLC): Monitor the reaction progress against your starting material. The product spot should appear as the starting material is consumed. The byproduct will appear as a second, higher Rf spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the purified byproduct would show a complete absence of the N-H amide proton signal that is characteristic of the desired mono-acylated product.

Q2: What are the primary experimental factors that promote the formation of the diacylated byproduct?

A: The formation of the diacyl byproduct is primarily driven by reaction conditions that either increase the nucleophilicity of the mono-acylated amide or provide an excess of the acylating agent.[1][3]

  • Choice of Base: This is often the most critical factor. Strong bases like triethylamine (Et₃N, pKb ≈ 3.25) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can easily deprotonate the newly formed amide proton.[1] This creates a highly nucleophilic amide anion that readily attacks another molecule of chloroacetyl chloride.[1]

  • Stoichiometry of Chloroacetyl Chloride: Using a large excess of chloroacetyl chloride increases the probability of a second acylation event occurring before the reaction is complete or quenched.[3][4]

  • Rate of Addition & Temperature: Adding the chloroacetyl chloride quickly, especially at room temperature or higher, can create localized areas of high concentration and generate heat, both of which accelerate the undesired side reaction.

Q3: How can I modify my protocol to suppress diacylation and favor the formation of the mono-acylated product?

A: A systematic approach focusing on controlling the reaction's kinetics and the basicity of the medium is key.

ParameterSub-optimal Condition (Favors Diacylation)Optimized Condition (Favors Mono-acylation)Rationale
Stoichiometry >1.5 equivalents of Chloroacetyl Chloride1.0 - 1.1 equivalents of Chloroacetyl ChlorideMinimizes the availability of the acylating agent for a second reaction.[3]
Base Strong organic bases (Triethylamine, DBU)Weak inorganic bases (NaHCO₃, K₂CO₃, Pyridine)Weak bases are strong enough to neutralize the HCl byproduct but not strong enough to deprotonate the amide product, thus preventing the formation of the nucleophilic amide anion.[1]
Temperature Room Temperature to Reflux0 °C to Room TemperatureLower temperatures slow down the rate of all reactions, but typically have a greater suppressive effect on the higher activation energy side reaction (diacylation).
Reagent Addition Rapid or bulk addition of Chloroacetyl ChlorideSlow, dropwise addition of Chloroacetyl ChlorideMaintains a low, steady concentration of the acylating agent, ensuring it reacts preferentially with the more nucleophilic primary amine starting material.[3][4]
Solvent ---Anhydrous aprotic solvents (DCM, THF, Toluene)Prevents hydrolysis of the highly reactive chloroacetyl chloride and provides a suitable medium for the reaction.

G

Frequently Asked Questions (FAQs)

Q: Why is the amide proton on the mono-acylated product acidic enough to be removed?

A: The amide proton's acidity is enhanced by the two adjacent electron-withdrawing carbonyl groups in the diacylated product's transition state, which stabilize the resulting negative charge on the nitrogen through resonance. While 2-fluoroaniline is a deactivated aniline due to the electron-withdrawing nature of fluorine[5], once the first amide bond is formed, that N-H proton can be abstracted by a sufficiently strong base, leading to the unwanted second reaction.[1][6]

Q: I need to drive my reaction to completion. Is it better to use an excess of 2-fluoroaniline or chloroacetyl chloride?

A: It is far better to use a slight excess (e.g., 1.05 - 1.1 equivalents) of 2-fluoroaniline. This ensures that the limiting reagent, chloroacetyl chloride, is fully consumed by the more nucleophilic starting material, effectively preventing it from reacting with the less nucleophilic amide product. Any unreacted 2-fluoroaniline is generally easier to remove during purification than the diacylated byproduct.

Q: How can I purify my desired product if diacylation has already occurred?

A: The two most effective methods are:

  • Flash Column Chromatography: Due to the polarity difference, separation on silica gel is usually straightforward. A gradient of ethyl acetate in hexanes is a good starting point for method development. The less polar diacylated product will elute first.

  • Recrystallization: If the crude material is solid, recrystallization can be effective if the solubility profiles of the two compounds are sufficiently different. Screen various solvents like ethanol, isopropanol, or mixtures like ethyl acetate/heptane.

Optimized Experimental Protocol

This protocol is designed to favor mono-acylation and minimize the formation of the diacylated byproduct.

Materials:

  • 2-Fluoroaniline (1.0 eq)

  • Chloroacetyl chloride (1.05 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoroaniline (1.0 eq) and anhydrous dichloromethane.

  • Add sodium bicarbonate (2.0 eq) to the solution. Cool the resulting suspension to 0 °C in an ice bath with stirring.

  • In a separate dropping funnel, dissolve chloroacetyl chloride (1.05 eq) in a small amount of anhydrous dichloromethane.

  • Add the chloroacetyl chloride solution dropwise to the stirred suspension over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the 2-fluoroaniline spot is no longer visible.

  • Upon completion, carefully quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with deionized water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • If necessary, purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.

References

Effect of temperature on the synthesis of 2-chloro-N-(2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-chloro-N-(2-fluorophenyl)acetamide

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we delve into the critical role of temperature in this acylation reaction, providing practical, field-tested advice to help you navigate common challenges and optimize your experimental outcomes. Our guidance is grounded in established chemical principles to ensure both success and safety in your laboratory.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify the root cause of an issue and implement a validated solution.

Question 1: My reaction yielded very little or no desired product. What went wrong?

Answer: A low or negligible yield is one of the most common issues and is frequently tied to improper temperature control. There are two primary temperature-related causes:

  • Cause A: Temperature Too Low. While the reaction requires cooling, excessively low temperatures (e.g., well below -10°C) can significantly slow down the reaction rate to a point where the conversion is minimal within a practical timeframe. The nucleophilic attack of the 2-fluoroaniline on the chloroacetyl chloride is an activated process that still requires sufficient thermal energy.

  • Cause B: Temperature Too High. This is the more probable cause. The reaction between an amine and an acyl chloride is highly exothermic. If the temperature is not actively controlled with cooling (e.g., an ice bath), a rapid temperature spike can occur. High temperatures can lead to the decomposition of the starting materials or the product. Chloroacetyl chloride, in particular, can undergo thermal decomposition, and its high reactivity can lead to unwanted side reactions at elevated temperatures[1][2].

Solution:

  • Initial Cooling: Cool the solution of 2-fluoroaniline and a base (like triethylamine) in a suitable solvent (e.g., chloroform, toluene, or acetic acid) to a temperature between 0°C and -5°C before adding the chloroacetyl chloride[3].

  • Controlled Addition: Add the chloroacetyl chloride dropwise using an addition funnel. This ensures the heat generated can be effectively dissipated by the cooling bath.

  • Monitor Internal Temperature: Use a thermometer to monitor the internal reaction temperature, not just the bath temperature. The goal is to keep the internal temperature from rising above 20°C during the addition phase[3]. After the addition is complete, the reaction can often be allowed to stir at room temperature for a few hours to ensure completion[4][5].

Question 2: The final product is discolored (e.g., brown or yellow) and appears impure on TLC/NMR. How can I improve its purity?

Answer: Product discoloration and the presence of multiple spots on a TLC plate are classic indicators of side reactions, which are highly sensitive to temperature.

  • Primary Cause: Excessive Reaction Temperature. If the temperature rises uncontrollably, several side reactions can occur:

    • Di-acylation: Although sterically hindered, a second acylation on the nitrogen is possible under harsh conditions.

    • Polymerization/Decomposition: Chloroacetyl chloride can polymerize or decompose, creating tarry, colored impurities[1][2].

    • Reaction with Solvent: At higher temperatures, the acyl chloride may react with certain solvents.

  • Secondary Cause: Hydrolysis. Chloroacetyl chloride reacts violently with water to form chloroacetic acid and HCl gas[6][7]. This reaction is accelerated by heat. If your reagents or solvent are not anhydrous, the generated chloroacetic acid can contaminate your product.

Solution:

  • Strict Temperature Control: As detailed above, maintain a low temperature (0-20°C) during the addition of chloroacetyl chloride[3][4]. This is the most critical factor for preventing side reactions.

  • Use Anhydrous Conditions: Ensure your glassware is oven-dried and your solvent is anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Controlled Workup: After the reaction, quench the mixture by adding it to cold water or an ice-water mixture to hydrolyze any remaining chloroacetyl chloride and to precipitate the product[5]. This prevents further reactions during workup. Subsequent washing of the organic layer helps remove water-soluble impurities.

Question 3: The reaction mixture started bubbling vigorously and the temperature spiked uncontrollably. What happened and how can I prevent this?

Answer: You experienced a "runaway reaction." This is a hazardous situation that occurs when the rate of heat generation from the exothermic reaction exceeds the rate of heat removal.

  • Cause: The primary cause is adding the highly reactive chloroacetyl chloride too quickly to the 2-fluoroaniline solution without adequate cooling. The sudden increase in reactant concentration leads to a massive and rapid release of heat.

  • Consequences: A runaway reaction can cause the solvent to boil violently, potentially splashing corrosive and toxic materials out of the flask[7]. In a sealed or poorly vented system, this can lead to a dangerous pressure buildup.

Solution & Prevention:

  • Ensure Adequate Cooling: Use a properly sized ice-water or ice-salt bath. For larger-scale reactions, consider a cryostat for more precise temperature control.

  • Slow, Dropwise Addition: This is non-negotiable. Chloroacetyl chloride must be added slowly and incrementally to allow the cooling system to manage the heat output.

  • Vigorous Stirring: Ensure the reaction mixture is stirring efficiently to promote even heat distribution and prevent localized "hot spots" from forming.

  • Proper Scale and Equipment: Use a reaction flask that is no more than half full to provide adequate headspace. Ensure a proper condenser and venting system are in place.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A: The optimal temperature profile involves two stages. First, the initial cooling of the 2-fluoroaniline solution should be between 0°C and 5°C . Second, during the dropwise addition of chloroacetyl chloride, the internal reaction temperature should be carefully maintained below 20°C [3]. Once the addition is complete, the reaction can often be stirred at room temperature for a period (e.g., 30 minutes to 4 hours) to proceed to completion[3][4].

Q2: Why is a low-temperature addition of chloroacetyl chloride so critical?

A: The criticality of low temperature stems from three key factors:

  • Controlling Exothermicity: The acylation of an amine is a highly exothermic process. Low temperatures prevent the reaction from becoming uncontrollable (runaway), which is a major safety concern[6].

  • Minimizing Side Products: Higher temperatures increase the rate of undesirable side reactions, leading to a less pure product and lower yield.

  • Preserving Reagent Integrity: Chloroacetyl chloride is thermally sensitive and can decompose when heated, especially in the presence of impurities[1][2]. It also reacts readily with moisture, a reaction that is accelerated by heat[6][7]. Maintaining low temperatures preserves the integrity of this key reagent.

Q3: What are the consequences of letting the temperature rise above 30-40°C?

A: Allowing the temperature to rise significantly can lead to a cascade of negative effects:

  • A sharp decrease in the yield of the desired product.

  • Formation of colored, often tar-like, impurities that complicate purification.

  • Increased risk of hydrolyzing the chloroacetyl chloride, which consumes the reagent and introduces chloroacetic acid as a contaminant[8].

  • In the worst case, a dangerous runaway reaction, posing a significant safety hazard from splashing and the evolution of toxic vapors like HCl and phosgene, especially in case of fire[2][6].

Q4: Can this reaction be performed without a cooling bath?

A: It is strongly discouraged. While some protocols for similar chloroacetylations may be conducted at "room temperature," this typically implies that the reaction vessel is open to ambient air for cooling and the addition is performed extremely slowly on a very small scale[5]. For reliable, safe, and scalable synthesis, active cooling with an ice bath is essential to manage the reaction's exothermicity. Forgoing a cooling bath significantly increases the risk of a runaway reaction and a poor-quality product.

Data Presentation

Table 1: Summary of Typical Reaction Conditions and Temperature Effects

ParameterOptimal ConditionConsequence of High TemperatureConsequence of Low Temperature
Initial Temp. 0°C to 5°CN/A (Issue is during addition)Very slow reaction start
Addition Temp. Maintain < 20°C[3][4]Runaway reaction, side products, decomposition[2]Extremely slow addition required
Reaction Temp. Room temp after addition[5]Increased impurity formationIncomplete reaction
Reagent Addition Slow, dropwiseUncontrolled exothermN/A
Atmosphere Anhydrous, Inert (N₂)Increased hydrolysis of acyl chloride[6]N/A
Expected Yield 60-98%[3][9]Significantly reduced yieldLow yield due to poor conversion

Experimental Protocol

Synthesis of this compound

Disclaimer: This protocol is for informational purposes only. All laboratory work should be performed by trained professionals with appropriate safety measures in place.

Materials:

  • 2-Fluoroaniline (1.0 eq)[10][11]

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) or other suitable base (1.2 eq)

  • Anhydrous Solvent (e.g., Chloroform, Toluene, Ethyl Acetate)

  • Deionized Water

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Condenser (with drying tube)

  • Ice-water bath

  • Standard glassware for workup and purification

Procedure:

  • Setup: Assemble the three-neck flask with a magnetic stirrer, thermometer, and dropping funnel. Equip the dropping funnel with a drying tube or connect the system to an inert gas line. Place the flask in an ice-water bath.

  • Initial Charging: To the flask, add 2-fluoroaniline and the anhydrous solvent. Begin stirring and allow the solution to cool to between 0°C and 5°C.

  • Base Addition: Slowly add the triethylamine to the cooled solution. A slight exotherm may be observed.

  • Acyl Chloride Addition: Add chloroacetyl chloride to the dropping funnel. Begin adding the chloroacetyl chloride to the reaction mixture dropwise over a period of 30-60 minutes.

  • Temperature Monitoring: CRITICAL STEP: Carefully monitor the internal temperature throughout the addition. Adjust the addition rate to ensure the temperature does not exceed 20°C[3].

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-4 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC.

  • Quenching & Workup: Slowly pour the reaction mixture into a beaker containing ice-cold water to quench the reaction and precipitate the product.

  • Isolation: If using a water-immiscible solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), water, and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound[3][5]. The melting point should be approximately 88-90°C[12].

Visualizations

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Assemble Dry Glassware (Inert Atmosphere) B Charge 2-Fluoroaniline, Solvent, and Base A->B C Cool Flask to 0-5°C (Ice Bath) B->C D Dropwise Addition of Chloroacetyl Chloride (Maintain T < 20°C) C->D E Stir at Room Temperature (1-4 hours) D->E F Quench with Ice-Water E->F G Extract & Wash Organic Layer F->G H Dry & Evaporate Solvent G->H I Recrystallize Product H->I

Caption: Workflow for the temperature-controlled synthesis.

Troubleshooting Logic Diagram

Troubleshooting Problem Poor Result: Low Yield or Impure Product TempCheck Was Addition Temperature Kept Below 20°C? Problem->TempCheck MoistureCheck Were Anhydrous Conditions Used? TempCheck->MoistureCheck Yes CauseHighTemp Probable Cause: Side Reactions & Reagent Decomposition TempCheck->CauseHighTemp No CauseMoisture Probable Cause: Hydrolysis of Chloroacetyl Chloride MoistureCheck->CauseMoisture No CauseSlowRate Probable Cause: Reaction Too Slow/ Incomplete MoistureCheck->CauseSlowRate Yes SolutionTemp Solution: Improve Cooling & Add Slower CauseHighTemp->SolutionTemp SolutionDry Solution: Use Dry Glassware/Solvents & Inert Atmosphere CauseMoisture->SolutionDry SolutionTime Solution: Allow Longer Reaction Time at Room Temperature Post-Addition CauseSlowRate->SolutionTime

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Catalyst Selection for the N-Acylation of Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center focused on the nuanced challenge of N-acylating sterically hindered anilines. This guide is crafted for researchers, medicinal chemists, and process development scientists who encounter this common yet often troublesome transformation. Here, we dissect the core issues, provide actionable troubleshooting advice, and present a curated knowledge base in a direct question-and-answer format to empower your experimental success.

Introduction: The Challenge of Steric Hindrance

The N-acylation of anilines is a fundamental reaction in organic synthesis, pivotal for the construction of pharmaceuticals, agrochemicals, and advanced materials. However, when the aniline substrate is sterically hindered, particularly with bulky substituents at one or both ortho positions (e.g., 2,6-disubstituted anilines), the reaction becomes notoriously difficult. This difficulty arises from two primary factors:

  • Reduced Nucleophilicity: The electron density of the nitrogen lone pair is delocalized into the aromatic ring. While this is true for all anilines, bulky ortho-substituents can twist the amino group out of the plane of the ring, disrupting this resonance and altering the nitrogen's basicity and nucleophilicity in a complex manner.

  • Steric Shielding: The sheer physical bulk of ortho-substituents impedes the approach of the electrophilic acylating agent to the nitrogen atom, significantly increasing the activation energy of the reaction.

This guide provides a systematic approach to overcoming these hurdles through rational catalyst and reagent selection, and protocol optimization.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific problems you might encounter during your experiments, offering explanations and concrete solutions.

Question: My N-acylation of a 2,6-disubstituted aniline is resulting in a very low yield or no reaction at all. What are the likely causes and how can I improve the outcome?

Answer: This is the most common issue when dealing with sterically hindered anilines. The problem almost always traces back to an insufficient driving force to overcome the high activation energy barrier. Here is a systematic workflow to troubleshoot this issue:

Logical Workflow for Optimizing Low-Yielding N-Acylations

G Start Low Yield Observed A Increase Reactivity of Acylating Agent Start->A Is a mild acylating agent being used? B Introduce a Nucleophilic Catalyst A->B Still low yield? End Improved Yield A->End Success! C Increase Reaction Temperature B->C Catalyst ineffective? B->End Success! D Employ a Stronger Base C->D High temps insufficient? C->End Success! E Consider Advanced Coupling Agents D->E Base ineffective? D->End Success! E->End Success!

Caption: A decision-making workflow for troubleshooting low yields.

  • Insufficiently Reactive Acylating Agent: Standard reagents like acetic anhydride may lack the electrophilicity to react with the poorly nucleophilic hindered aniline.

    • Solution: Switch to a more reactive acylating agent. Acyl chlorides are generally more electrophilic and are often the preferred choice for hindered substrates.[1]

  • Lack of Catalysis: Forcing conditions (high heat) alone may not be enough or could lead to decomposition. A catalyst is often essential.

    • Solution: Employ a nucleophilic catalyst. The most common and highly effective catalyst is 4-(Dimethylaminopyridine) (DMAP). DMAP functions by first reacting with the acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent and can effectively overcome the steric barrier of the aniline.[1] For extremely challenging cases, other catalysts can be considered (see FAQ section).

  • Suboptimal Reaction Conditions:

    • Solution 1 (Temperature): Increase the reaction temperature. Refluxing in a higher-boiling solvent like toluene, DMF, or even xylenes can provide the necessary thermal energy.

    • Solution 2 (Solvent): Ensure your hindered aniline is fully soluble in the chosen solvent at the reaction temperature. Aprotic polar solvents like DMF or NMP are often good choices.

    • Solution 3 (Base): When using an acyl chloride, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine, or Diisopropylethylamine (DIPEA)) is required to scavenge the HCl byproduct. This prevents the protonation and deactivation of the starting aniline.

  • Extreme Steric Hindrance/Low Nucleophilicity: For particularly challenging substrates (e.g., 2,4,6-tri-tert-butylaniline or electron-deficient hindered anilines), even the above measures may be insufficient.

    • Solution 1 (Deprotonation): Force the issue by deprotonating the aniline with a strong, non-nucleophilic base like sodium hydride (NaH) or n-Butyllithium (n-BuLi) prior to the addition of the acylating agent. This generates the highly nucleophilic anilide anion, which will readily react. This must be done under strictly anhydrous conditions.[1]

    • Solution 2 (Advanced Coupling Agents): Utilize coupling agents typically reserved for difficult peptide synthesis, such as HATU or HBTU. These reagents are designed to activate carboxylic acids (if you are using one directly) for coupling with poorly nucleophilic amines.

Question: My reaction is producing significant side products. What are they, and how can I minimize them?

Answer: Side product formation is common, especially when using more forcing conditions. Here are the usual suspects:

  • O-Acylation (for aminophenol substrates): If your aniline also contains a hydroxyl group, it can compete with the amine for acylation.

    • Cause: The hydroxyl group, especially a phenolic one, is also nucleophilic.

    • Solution (Chemoselectivity): The amino group is generally more nucleophilic than the hydroxyl group.[2] N-acylation is typically favored under kinetically controlled (milder, shorter reaction times) conditions. If O-acylation persists, consider protecting the hydroxyl group (e.g., as a silyl ether) before acylation and deprotecting it afterward. Careful control of pH is also critical, as basic conditions can deprotonate the phenol, making it a more potent nucleophile.[1]

  • Diacylation: Although less common with highly hindered anilines, if the mono-acylated product is still somewhat nucleophilic, a second acylation can occur.

    • Cause: Using a large excess of a highly reactive acylating agent.

    • Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent and add it slowly to the reaction mixture to avoid a high instantaneous concentration.[1]

  • Catalyst Poisoning: In some catalytic systems, the product amide or byproducts can coordinate to the catalyst's active site, leading to deactivation and incomplete conversion.

    • Cause: Strong binding of product or impurities to the catalyst. This is more common with metal-based catalysts.

    • Solution: Ensure high purity of starting materials and solvents. If product inhibition is suspected, using a higher catalyst loading or switching to a more robust catalyst might be necessary. Sometimes, additives can be used to mitigate poisoning effects.

Question: I am struggling with the purification of my bulky N-acylated product. What are the best practices?

Answer: The bulky nature of these products can make purification challenging.

  • Crystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: This is a standard method, but the similar polarity of the starting aniline and the product amide can sometimes make separation difficult.

    • Tips: Use a long column for better resolution. Employ a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate).

  • Acid/Base Washes: During the work-up, a dilute acid wash (e.g., 1M HCl) will remove unreacted aniline and basic catalysts like DMAP by converting them into water-soluble salts. A subsequent dilute base wash (e.g., saturated NaHCO₃) will remove any acidic byproducts.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of DMAP in catalyzing the N-acylation of hindered anilines?

A1: DMAP is a hypernucleophilic acylation catalyst. It operates by intercepting the acylating agent (e.g., an acyl chloride or anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the starting acylating agent. The sterically hindered aniline, though a poor nucleophile, can then attack the carbonyl carbon of this activated intermediate to form the amide product and regenerate the DMAP catalyst.[3]

DMAP Catalytic Cycle

DMAP_Cycle DMAP DMAP Acyl_Source Acylating Agent (R-CO-X) Acyl_Pyridinium N-Acylpyridinium Salt [R-CO-DMAP]+ X- Acyl_Source->Acyl_Pyridinium + DMAP Product N-Acylated Aniline (Ar-NH-CO-R) Acyl_Pyridinium->Product + Ar-NH2 HX H-X Aniline Hindered Aniline (Ar-NH2) Aniline->Acyl_Pyridinium Product->DMAP - H+

Caption: The catalytic cycle of DMAP in N-acylation.

Q2: Beyond DMAP, what other catalysts are effective for this transformation?

A2: While DMAP is the workhorse, several other catalytic systems have been developed, particularly for very challenging substrates:

  • Scandium Triflate (Sc(OTf)₃): This is a powerful, water-tolerant Lewis acid catalyst that can activate acylating agents, making them more susceptible to nucleophilic attack.[4][5][6] It is particularly effective in Friedel-Crafts acylations but also shows great promise in N-acylation.

  • Other Metal Triflates: Triflates of other metals like Bismuth (Bi(OTf)₃) and Gallium (Ga(OTf)₃) have also been shown to be effective Lewis acid catalysts for acylation reactions.

  • Solid Acid Catalysts: Mesoporous catalysts like MoO₃–SiO₂ and WO₃–ZrO₂ have been used for the acetylation of anilines, offering the advantage of being heterogeneous and easily separable from the reaction mixture.[1]

  • Boronic Acids: Arylboronic acids can catalyze the direct amidation of carboxylic acids and amines under dehydrating conditions, though this often requires high temperatures.

  • Enzymes: In some specific cases, biocatalysts like immobilized lipases can be used for chemoselective N-acylation, offering a green chemistry approach.[7]

Q3: Should I use an acyl chloride or an acid anhydride as my acylating agent?

A3: For sterically hindered anilines, acyl chlorides are generally the preferred choice due to their higher intrinsic reactivity compared to the corresponding anhydrides.[1] However, acid anhydrides can be effective, especially when paired with a potent catalyst like DMAP and/or when using elevated temperatures. Anhydrides also have the practical advantage of being less sensitive to moisture.

Q4: My hindered aniline is also electron-deficient. What special considerations should I take?

A4: The presence of electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) on the aniline ring further decreases the nucleophilicity of the nitrogen atom, making the acylation even more challenging. For these substrates, you will likely need to employ the most forcing conditions available:

  • Use a highly reactive acylating agent (acyl chloride is a must).

  • Employ a strong base (like NaH) to generate the anilide anion.

  • Utilize specialized, highly active coupling agents (e.g., HATU).

  • Expect that higher reaction temperatures and longer reaction times will be necessary.

Data Presentation: Catalyst Performance Comparison

The selection of a catalyst system is critical. The table below summarizes yield data for the N-acetylation of the highly hindered 2,6-diisopropylaniline under various catalytic conditions to guide your choice.

Catalyst SystemAcylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
None Acetic AnhydridePyridineToluene11024< 5%[Hypothetical]
DMAP (10 mol%) Acetic AnhydrideTriethylamineDichloromethane251285%[1]
Sc(OTf)₃ (5 mol%) Acetic AnhydrideNoneAcetonitrile80692%[6]
NaH (1.1 eq) Acetyl ChlorideNoneTHF0 to 25295%[1]
MoO₃–SiO₂ Acetic AnhydrideNoneNeat1001~70-90%[1]

Note: Yields are representative and can vary based on the specific substrate and precise reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for DMAP-Catalyzed N-Acylation

This protocol is a robust starting point for most sterically hindered anilines.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the sterically hindered aniline (1.0 eq), DMAP (0.1 eq), and a suitable anhydrous solvent (e.g., Dichloromethane or THF).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (1.2 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: N-Acylation via Deprotonation with Sodium Hydride (NaH)

This protocol is for particularly unreactive anilines.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add NaH (1.1 eq, as a 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Solvent Addition: Add anhydrous THF to the flask.

  • Aniline Addition: Dissolve the hindered aniline (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

  • Anilide Formation: Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution will be observed.

  • Acylation: Cool the reaction mixture back to 0 °C and add the acyl chloride (1.1 eq) dropwise.

  • Reaction: Let the reaction warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Quenching and Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[1]

References

Technical Support Center: Chloroacetylation of Aromatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing chloroacetylation reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize the chloroacetylation of aromatic amines and encounter challenges with side product formation. Here, we move beyond simple protocols to explain the causality behind common issues, offering field-proven insights and robust troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is yielding a significant amount of a di-acylated byproduct. What is causing this and how can I prevent it?

The Problem: You are observing the formation of N-chloroacetyl-N-(aryl)chloroacetamide, a double-acylated product, which reduces the yield of your desired mono-acylated product and complicates purification.

The Cause: This side reaction occurs when the initially formed mono-acylated product (the N-aryl chloroacetamide) acts as a nucleophile and attacks a second molecule of chloroacetyl chloride. While the amide nitrogen is significantly less nucleophilic than the starting amine, this reaction can become prominent under certain conditions. The mechanism is particularly favored if the reaction is run without a base, as the amide is the strongest base present.[1]

The Solution: A Multi-faceted Approach to Control Reactivity

Controlling di-acylation requires fine-tuning the reaction conditions to favor the initial N-acylation while suppressing the subsequent, undesired reaction.

  • Base Selection is Critical: The primary role of the base is to scavenge the HCl byproduct generated during the reaction.[2] Without a base, the HCl will protonate the starting amine, deactivating it and halting the reaction. A suitable base must be non-nucleophilic to avoid competing with the amine.[3]

    • Recommended Bases: Triethylamine (TEA) or Pyridine are standard choices.[2] They are effective HCl scavengers without being overly reactive.

    • Sterically Hindered Bases: For sensitive substrates, a sterically hindered, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly improve yields and reaction rates, even at room temperature.[3][4]

    • Avoid Strong Bases: Very strong bases can deprotonate the newly formed amide, increasing its nucleophilicity and promoting di-acylation.[2]

  • Temperature Management: Acylation reactions are exothermic.[5] Running the reaction at elevated temperatures can provide the activation energy needed for the less reactive amide to attack the chloroacetyl chloride.

    • Protocol: Maintain a low temperature (0°C) during the dropwise addition of chloroacetyl chloride.[4] After the addition is complete, allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).[2]

  • Stoichiometry and Order of Addition:

    • Standard Approach: Use a slight excess (1.05-1.1 eq) of chloroacetyl chloride to ensure full conversion of the amine.

    • Troubleshooting Step: If di-acylation persists, try inverse addition: add the amine solution dropwise to the solution of chloroacetyl chloride and base. This maintains a low concentration of the nucleophilic amine, potentially favoring mono-acylation.

Data Snapshot: Impact of Base on Product Distribution

The choice of base can dramatically influence the ratio of mono- to di-acylated products. The following table summarizes typical outcomes.

Base (1.1 eq)SolventMono-acylated Product Yield (Typical)Di-acylated Product Yield (Typical)Reference
NoneCH₂Cl₂Low (~15%)High (~85%)[1]
PyridineCH₂Cl₂Good (~85%)Low (<10%)[1]
Triethylamine (TEA)CH₂Cl₂Excellent (~83%)Very Low (~5%)[1]
DBUTHFExcellent (75-95%)Not Reported as Major[3][4]

Troubleshooting Workflow for Di-acylation

start Di-acylation Observed check_base Is a non-nucleophilic base (e.g., TEA, Pyridine) being used? start->check_base add_base Action: Add 1.1-1.2 eq of TEA or Pyridine. check_base->add_base No check_temp Is the reaction cooled to 0°C during addition? check_base->check_temp Yes add_base->check_temp cool_rxn Action: Maintain 0°C during addition, then allow to warm to RT. check_temp->cool_rxn No check_stoich Consider inverse addition or using 1:1 stoichiometry. check_temp->check_stoich Yes cool_rxn->check_stoich monitor_tlc Monitor reaction closely with TLC to avoid prolonged reaction times. check_stoich->monitor_tlc end Problem Resolved monitor_tlc->end

Caption: A logical workflow for troubleshooting di-acylation.

Question 2: My reaction mixture is turning dark and forming a tar-like substance. What's going wrong?

The Problem: Instead of a clean reaction producing a crystalline product, you are observing the formation of a dark, insoluble, and intractable material (tar).

The Cause: Tar formation is typically a result of polymerization and/or oxidation side reactions.[5] Aromatic amines, especially electron-rich ones, can be sensitive to oxidation. Furthermore, the high reactivity of chloroacetyl chloride can lead to uncontrolled polymerization, particularly at elevated temperatures.[5][6] The HCl gas produced can also contribute to degradation pathways if not effectively neutralized.[7]

The Solution: Rigorous Control of Reaction Environment

Preventing tar formation hinges on maintaining mild and controlled conditions throughout the experiment.

  • Strict Temperature Control: This is the most critical factor. High local concentrations of heat during the addition of the acylating agent can initiate polymerization.

    • Protocol: Dissolve the aromatic amine and base in an appropriate anhydrous solvent. Cool the mixture to 0°C in an ice-salt bath before slowly adding the chloroacetyl chloride solution dropwise, ensuring the internal temperature does not rise significantly.[4]

  • Inert Atmosphere: To prevent oxidation of sensitive aromatic amines, the reaction should be conducted under an inert atmosphere.

    • Protocol: Before adding reagents, purge the reaction flask with dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.[2][6]

  • Purity of Reagents: Ensure the starting aromatic amine is pure. Impurities can sometimes act as catalysts for decomposition. Chloroacetyl chloride should be colorless; a yellow or brown color indicates decomposition and the presence of impurities that can promote side reactions.

  • Effective HCl Scavenging: Ensure a suitable base is present in a slight excess (1.1-1.2 equivalents) to immediately neutralize the HCl as it is formed.[2]

Question 3: I'm seeing low yield and my workup is complicated by an acidic impurity. What is this and how do I fix it?

The Problem: The overall yield is poor, and you isolate chloroacetic acid along with your product. This suggests a competing hydrolysis reaction.

The Cause: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by water.[2][6] If there is moisture in the reaction setup (e.g., in the solvent, glassware, or from the atmosphere), the chloroacetyl chloride will react with it to form chloroacetic acid. This consumes your acylating agent, reduces the yield of the desired amide, and introduces an impurity that must be removed.[6]

The Solution: Ensure Anhydrous Conditions

The key to preventing this side reaction is the rigorous exclusion of water from the reaction system.

  • Dry Glassware and Solvents:

    • Glassware: All glassware should be oven-dried (e.g., at 120°C for several hours) and cooled in a desiccator or under a stream of inert gas before use.[2][6]

    • Solvents: Use anhydrous solvents. Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent).

  • Inert Atmosphere: Performing the reaction under a dry nitrogen or argon atmosphere is crucial to prevent atmospheric moisture from entering the system.[2] A drying tube on the condenser can also be used.[8]

  • Workup Strategy: If chloroacetic acid is still present after the reaction, it can be easily removed during the workup.

    • Protocol: After the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][6] This will deprotonate the acidic chloroacetic acid, forming sodium chloroacetate, which is soluble in the aqueous layer and can be separated.

Reaction Scheme: Desired Reaction vs. Hydrolysis

cluster_0 Desired N-Acylation cluster_1 Side Reaction: Hydrolysis Amine Ar-NH₂ Product Ar-NH-CO-CH₂Cl + HCl Amine->Product + CAC CAC Cl-CH₂COCl CAC2 Cl-CH₂COCl Acid Cl-CH₂COOH + HCl CAC2->Acid + H₂O H2O H₂O (Moisture)

Caption: Competition between N-acylation and hydrolysis of chloroacetyl chloride.

Question 4: I am working with an aminophenol. How do I achieve selective N-chloroacetylation over O-chloroacetylation?

The Problem: When the aromatic amine also contains a hydroxyl group (e.g., 4-aminophenol), chloroacetyl chloride can react with either the amine (N-acylation) or the hydroxyl group (O-acylation), leading to a mixture of products.

The Cause: Both the amino group and the hydroxyl group are nucleophilic. The selectivity of the reaction depends on the relative nucleophilicity of these two groups under the specific reaction conditions. Generally, amines are more nucleophilic than alcohols, but this can be modulated by the choice of solvent and pH/base.[1][9]

The Solution: Leveraging Solvent and pH to Control Chemoselectivity

Excellent chemoselectivity can be achieved by choosing the right reaction medium. While traditional methods in organic solvents with bases like TEA can give mixtures, aqueous buffer systems have been shown to be remarkably effective.

  • Phosphate Buffer System: Running the reaction in a phosphate buffer has been demonstrated to provide highly chemoselective N-acylation of anilines in the presence of phenols.[10][11] The buffer maintains a pH at which the amine is sufficiently nucleophilic while the phenoxide formation is minimized.

  • Bio-compatible Conditions: This "green chemistry" approach often allows for rapid reaction times (e.g., under 20 minutes) and simple product isolation by filtration, avoiding the need for chromatography.[1][11]

Experimental Protocol: Selective N-Chloroacetylation of p-Aminophenol

This protocol is adapted from the principles described by Balaji et al.[10]

  • Preparation: In a round-bottom flask, dissolve p-aminophenol (1.0 eq) in a phosphate buffer solution (e.g., 0.1 M, pH 7.4).

  • Addition: To the stirred solution, add chloroacetyl chloride (1.1 eq) dropwise at room temperature. An HCl scavenger like propylene oxide can be included to maintain neutral conditions.[1]

  • Reaction: Stir the reaction vigorously at room temperature for 15-20 minutes. The product will often precipitate out of the aqueous solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. This method typically yields the N-acylated product (paracetamol derivative) with high selectivity.[10]

References

Validation & Comparative

A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of 2-chloro-N-(2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-chloro-N-(2-fluorophenyl)acetamide. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated method ensures that the results are reliable, reproducible, and fit for the intended purpose, whether for quality control, stability testing, or impurity profiling. This document moves beyond a simple checklist, delving into the causality behind experimental choices and grounding every step in authoritative regulatory standards.

The validation process described herein is aligned with the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guideline and supported by standards from the United States Pharmacopeia (USP).[1][2][3][4]

Foundational Strategy: Method Development and Analyte Considerations

Before validation can begin, a robust analytical method must be developed. The target analyte, this compound (MW: 187.60 g/mol ), is a small organic molecule containing a phenyl ring, an amide group, and halogen atoms.[5][6] These structural features make it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection.

Causality Behind Method Choices:

  • Reversed-Phase HPLC: RP-HPLC is the workhorse of the pharmaceutical industry for its versatility in separating molecules with moderate to low polarity.[7][8] The non-polar stationary phase (e.g., C18) interacts with the hydrophobic regions of the analyte, providing effective retention and separation from polar impurities or formulation excipients.

  • Mobile Phase Selection: A combination of purified water and a miscible organic solvent like acetonitrile or methanol is standard. Acetonitrile is often the preferred choice as it typically provides lower backpressure and better peak shape for many compounds compared to methanol.[9][10] The inclusion of a buffer (e.g., phosphate) or an acid (e.g., formic or phosphoric acid) is crucial to control the pH, which ensures consistent analyte ionization and, therefore, reproducible retention times.[7]

  • UV Detection: The presence of the phenyl ring in the analyte's structure results in significant UV absorbance. A preliminary scan of the analyte standard in the mobile phase would identify the wavelength of maximum absorbance (λ-max), ensuring optimal sensitivity for quantification.

Proposed HPLC Method for Validation

The following method serves as our candidate for validation. It represents a typical starting point for a small molecule like this compound.

ParameterConditionRationale
Instrument HPLC system with UV/PDA DetectorStandard equipment for pharmaceutical analysis.
Column C18, 250 mm x 4.6 mm, 5 µmA widely available, robust, and versatile column providing good resolution.
Mobile Phase Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) (50:50, v/v)Isocratic elution is simple, robust, and ideal for routine QC. pH 3.0 ensures the amide is stable and silanol interactions are minimized.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV at 240 nmA plausible λ-max for the chromophore; must be experimentally confirmed.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and good peak shape.

The Validation Protocol: A Step-by-Step Implementation

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended use.[3][11] The following sections detail the experimental protocols for each validation characteristic as prescribed by ICH Q2(R2) guidelines.[1][12]

Workflow of Analytical Method Validation

The overall process follows a logical sequence, beginning with ensuring the system is performing correctly (System Suitability) before proceeding to the validation experiments.

ValidationWorkflow start_end start_end process process decision decision data_output data_output A Method Development B System Suitability Testing (SST) A->B C SST Criteria Met? B->C C->A No D Proceed with Validation C->D Yes E Specificity (Forced Degradation) D->E F Linearity & Range E->F G Accuracy (Recovery) F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Analyze Validation Data J->K L Does Data Meet All Acceptance Criteria? K->L M Method is Validated L->M Yes N Method Optimization Required L->N No O Validation Report M->O N->A

Caption: Overall workflow for HPLC method validation.

System Suitability

Expertise & Experience: Before any validation run, we must verify that the chromatographic system is adequate for the intended analysis. This is not a validation parameter itself, but a prerequisite to ensure the validity of the results obtained during validation.[2][13][14]

Protocol:

  • Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).

  • Inject this solution five or six replicate times into the HPLC system.

  • Calculate the key performance parameters from the resulting chromatograms.

Acceptance Criteria (per USP <621>):

  • Tailing Factor (T): T ≤ 2.0 (Ensures peak symmetry).

  • Relative Standard Deviation (RSD) of Peak Area: RSD ≤ 2.0% (Demonstrates injection precision).

  • Theoretical Plates (N): N > 2000 (Indicates column efficiency).

Specificity

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. A powerful way to demonstrate this is through forced degradation studies, which intentionally stress the analyte to produce potential degradation products.

Protocol:

  • Prepare Stressed Samples: Expose solutions of this compound to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug at 105 °C for 24 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Inject the unstressed standard, a blank (diluent), and each of the stressed samples.

  • Evaluation: Use a photodiode array (PDA) detector to assess peak purity of the analyte peak in the presence of any degradation peaks. The analyte peak should be chromatographically resolved from all other peaks.

Acceptance Criteria:

  • The analyte peak should be free of co-elution from any degradation products or excipients (Peak Purity angle < Peak Purity Threshold).

  • Resolution (Rs) between the analyte peak and the closest eluting peak should be > 2.0.

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[15]

Protocol:

  • Prepare a stock solution of the analyte standard.

  • Perform serial dilutions to prepare at least five concentration levels spanning the expected working range. For an assay method, this is typically 80% to 120% of the target concentration.[15] (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.999.

  • Y-intercept: Should be close to zero.

  • The data points should not show significant deviation from the line of best fit.

Concentration (µg/mL)Mean Peak Area (n=3)
80798500
90901200
1001002500
1101103100
1201205600
0.9998
Accuracy

Expertise & Experience: Accuracy measures the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo (blank) matrix.

Protocol:

  • Prepare samples by spiking a known quantity of analyte standard into a blank matrix at three concentration levels across the range (e.g., 80%, 100%, 120%).

  • Prepare each level in triplicate (for a total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The RSD for the recovery at each level should be ≤ 2.0%.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.8100.8%
120%120.0119.399.4%
Mean Recovery 99.9%
Precision

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[16]

Protocol:

  • Repeatability (Intra-day precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst, on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the RSD of the combined results from both days.

Acceptance Criteria:

  • Repeatability: RSD ≤ 2.0%.

  • Intermediate Precision: RSD ≤ 2.0%.

Precision LevelDay 1 Assay (%)Day 2 Assay (%)
Sample 199.8100.5
Sample 2100.299.6
Sample 3100.5100.1
Sample 499.599.9
Sample 5101.0100.8
Sample 699.9100.3
Mean 100.15 100.20
RSD (Repeatability) 0.55% 0.45%
RSD (Intermediate) 0.51% (Combined)
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are critical for impurity analysis but less so for an assay of a major component. They are typically determined based on the signal-to-noise ratio.[2]

Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.

  • The concentration that yields an S/N ratio of approximately 3:1 is the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.

Acceptance Criteria:

  • LOD: S/N ratio ≈ 3:1.

  • LOQ: S/N ratio ≈ 10:1. Precision (RSD) at the LOQ should be ≤ 10%.

Robustness

Expertise & Experience: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol:

  • Systematically alter key chromatographic parameters one at a time:

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

    • Mobile Phase pH: ± 0.2 units (e.g., pH 2.8 and 3.2).

    • Mobile Phase Organic Composition: ± 2% absolute (e.g., 48% and 52% Acetonitrile).

  • Inject a standard solution and evaluate the effect on system suitability parameters (e.g., retention time, tailing factor).

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The changes should not produce a significant deviation in the final calculated result.

Comparison with Alternative Methodologies

While the validated RP-HPLC-UV method is robust and cost-effective for routine quantification, other technologies could be considered for different applications.

  • LC-MS/MS: This technique offers significantly higher sensitivity and selectivity. It would be the method of choice for identifying and quantifying trace-level impurities or for bioanalytical studies where the analyte is in a complex biological matrix. However, it represents a higher cost in terms of equipment and maintenance for routine QC testing.

  • UPLC/UHPLC: Ultra-High-Performance Liquid Chromatography uses smaller particle size columns (sub-2 µm) to achieve faster run times and higher resolution.[17] The validated HPLC method could be transferred to a UHPLC system to increase sample throughput, but this would require re-validation or a formal method transfer study.

For its intended purpose—the reliable quantification of the main component—the validated isocratic HPLC-UV method provides the optimal balance of performance, cost, and accessibility.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to validating an HPLC method for the quantification of this compound. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, we generate documented evidence that the method is fit for purpose. Adherence to established guidelines from bodies like the ICH and USP is not merely a regulatory hurdle; it is a fundamental component of scientific integrity that ensures the quality and safety of pharmaceutical products. The described method, once validated, can be confidently deployed in a quality control environment.

References

A Comparative Guide to the Biological Activity of Ortho-, Meta-, and Para-Substituted 2-Chloro-N-phenylacetamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 2-Chloro-N-phenylacetamide Scaffold

The N-phenylacetamide scaffold, particularly its 2-chloro substituted variants, represents a cornerstone in medicinal chemistry. These compounds are not merely synthetic intermediates but are recognized for a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4] The reactivity of the α-chloro group provides a versatile handle for further molecular modifications, making this class of compounds an attractive template for drug design and development.[1]

This guide provides a comparative analysis of the biological activities of ortho-, meta-, and para-substituted 2-chloro-N-phenylacetamides. By examining experimental data, we will elucidate the critical role that the position of the substituent on the phenyl ring plays in modulating the pharmacological profile of these molecules. This structure-activity relationship (SAR) is paramount for researchers, scientists, and drug development professionals aiming to design more potent and selective therapeutic agents.

General Synthesis Pathway

The synthesis of substituted 2-chloro-N-phenylacetamides is typically achieved through a straightforward acylation reaction. The corresponding substituted aniline (ortho-, meta-, or para-) is reacted with chloroacetyl chloride, often in the presence of a mild base or in a buffered solution, to yield the desired N-phenylacetamide derivative.[5][6] This reliable method allows for the generation of a diverse library of analogs for biological screening.

G sub_aniline Substituted Aniline (ortho-, meta-, or para-) process + sub_aniline->process cac Chloroacetyl Chloride cac->process solvent Glacial Acetic Acid & Sodium Acetate product Substituted 2-Chloro-N-phenylacetamide solvent->product process->solvent Reaction Conditions

Caption: General synthesis workflow for substituted 2-chloro-N-phenylacetamides.

Comparative Analysis of Biological Activities

The location of the substituent on the phenyl ring—be it in the ortho (position 2), meta (position 3), or para (position 4) position—profoundly influences the molecule's interaction with biological targets. This is due to changes in steric hindrance, electronic distribution (electron-donating or -withdrawing effects), and overall lipophilicity, which affects membrane permeability.

Antimicrobial Activity: A Tale of Substituent Position

N-(substituted phenyl)-2-chloroacetamides have demonstrated significant potential as antimicrobial agents.[7][8] The data reveals a clear pattern: the nature and position of the substituent are critical determinants of efficacy and spectrum of activity.

All tested N-(substituted phenyl)-2-chloroacetamides have shown effectiveness against Gram-positive bacteria, with moderate efficacy against the yeast Candida albicans and lower effectiveness against Gram-negative bacteria like Escherichia coli.[7] This differential activity is often attributed to the structural differences in the cell walls of these microorganisms.[7]

A key factor enhancing antimicrobial potency is lipophilicity. Halogenated substituents, particularly in the para- and meta-positions, increase the molecule's hydrophobicity, which is believed to facilitate its passage across the phospholipid bilayer of microbial cell membranes.[7] For instance, N-(4-chlorophenyl)-, N-(4-fluorophenyl)-, and N-(3-bromophenyl) chloroacetamides were identified as among the most active compounds in one study, a trait attributed to their high lipophilicity.[7]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound IDSubstitution (Position)S. aureus (Gram +)MRSA (Gram +)E. coli (Gram -)C. albicans (Fungus)Reference
SP4 4-Chloro (para)62.562.5500250[7]
SP5 4-Bromo (para)62.562.5500250[7]
SP6 4-Fluoro (para)62.562.5500250[7]
SP12 3-Bromo (meta)62.562.5500250[7]
SP11 3-Cyano (meta)1251251000500[7]
SP10 4-Cyano (para)1251251000500[7]
SP2 4-Methyl (para)25025020001000[7]
SP1 Unsubstituted500500>40002000[7]

Lower MIC values indicate higher antimicrobial activity.

The parent compound, 2-chloro-N-phenylacetamide, has also been studied extensively for its antifungal properties, showing inhibitory activity against fluconazole-resistant Candida albicans and Candida parapsilosis, with MIC values ranging from 128 to 256 µg/mL.[9][10][11][12] It has also demonstrated the ability to inhibit and disrupt fungal biofilm formation.[9][10][12]

Anticancer Activity: The Impact of Electronic Effects

The cytotoxic potential of these compounds against various human cancer cell lines is another area of intense investigation. Here too, the nature and position of substituents play a crucial role in determining potency.[1] Studies on N-(substituted phenyl)-2-chloroacetamide analogs show that substitutions with electron-withdrawing groups like halogens can significantly impact anticancer activity.

For example, a comparative study of fluorinated analogs against breast cancer (MCF-7) and pheochromocytoma (PC-12) cell lines revealed a striking difference based on the isomer. The meta-substituted compound (3-F) was significantly more potent against MCF-7 cells than the ortho (2-F) or para (4-F) isomers.[1] This suggests that the electronic and steric profile of the meta-substituted analog is optimal for interaction with its cellular target in this specific cell line.

Table 2: Comparative Anticancer Activity (IC₅₀ in µM)

Compound IDSubstitution (Position)MDA-MB-468 (Breast Cancer)PC-12 (Pheochromocytoma)MCF-7 (Breast Cancer)Reference
3a 2-Fluoro (ortho)8 ± 0.071.83 ± 0.059 ± 0.07[1]
3b 3-Fluoro (meta)1.5 ± 0.1277 ± 0.081.5 ± 0.06[1]
3c 4-Fluoro (para)87 ± 0.05>10095 ± 0.09[1]

Lower IC₅₀ values indicate higher anticancer potency.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific integrity and reproducibility, standardized protocols are essential. The following are detailed methodologies for the synthesis and biological evaluation of substituted 2-chloro-N-phenylacetamides.

Protocol 1: Synthesis of N-(4-methylphenyl) chloroacetamide (Representative Compound SP2)

This protocol is adapted from generalized synthesis procedures for N-substituted chloroacetamides.[5][7]

  • Reactant Preparation: Dissolve p-toluidine (the para-substituted aniline) in a suitable solvent like glacial acetic acid.

  • Buffering: Add sodium acetate to the solution to act as a buffer.

  • Acylation: Cool the mixture in an ice bath. Add chloroacetyl chloride dropwise to the stirred solution over a period of 1-2 hours.

  • Reaction: Allow the reaction mixture to stir overnight at room temperature.

  • Isolation: Pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water to remove impurities, and then dry. Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol) to obtain the pure N-(4-methylphenyl) chloroacetamide.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This is a standard method for assessing antimicrobial activity.[7]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent like Dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound with an appropriate growth medium (e.g., Luria Bertani broth for bacteria, Tryptic Soy Broth for fungi).[7] The final concentration range should be sufficient to determine the MIC (e.g., 4000 µg/mL down to 32 µg/mL).[7]

  • Inoculation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) adjusted to a 0.5 McFarland standard.[7] Add the microbial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 24 hours.[7]

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Compound Stock (in DMSO) C Perform 2-fold Serial Dilution of Compound in 96-well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate (37°C, 24h) D->E F Observe for Visible Growth E->F G Determine MIC: Lowest concentration with no growth F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Directions

The evidence presented in this guide unequivocally demonstrates that the biological activity of 2-chloro-N-phenylacetamides is profoundly dictated by the substitution pattern on the phenyl ring.

  • For Antimicrobial Activity: Para- and meta-halogenated derivatives consistently show superior potency, particularly against Gram-positive bacteria. This is strongly linked to increased lipophilicity, which enhances cell membrane penetration.[7]

  • For Anticancer Activity: The structure-activity relationship is more nuanced and cell-line dependent. However, substitutions with specific electronic properties, such as the fluorine atom in the meta-position, can lead to a dramatic increase in cytotoxic potency against certain cancer cells.[1]

The N-(substituted phenyl)-2-chloroacetamide scaffold remains a highly promising framework for the development of novel therapeutic agents.[1] Future research should focus on synthesizing a broader array of ortho-, meta-, and para-substituted analogs with diverse electronic and steric properties. This will enable the construction of more comprehensive QSAR (Quantitative Structure-Activity Relationship) models to guide the rational design of next-generation drug candidates with enhanced potency and selectivity.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-chloro-N-(2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Method Scrutiny

In pharmaceutical development, the integrity of every piece of data hinges on the reliability of the analytical methods used to generate it. For a compound such as 2-chloro-N-(2-fluorophenyl)acetamide, which may serve as a critical starting material, an intermediate, or a potential impurity in a drug substance, the ability to accurately and precisely quantify it is non-negotiable. Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose[1][2]. However, in a globalized development landscape, methods are often transferred between labs, updated with new technology, or run in parallel. This necessitates a further level of assurance: cross-validation.

Cross-validation is the formal process of comparing two or more analytical procedures to demonstrate that they can be used for the same intended purpose, yielding comparable results.[3][4] This guide provides a comprehensive framework for designing and executing a cross-validation study for this compound, comparing a newly developed High-Performance Liquid Chromatography (HPLC) method with an established reference method. We will delve into the causality behind experimental choices, provide detailed protocols, and present a clear comparison of performance data, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][5]

Chapter 1: Foundational Principles and Method Selection

The choice of an analytical technique is dictated by the physicochemical properties of the analyte. This compound (C₈H₇ClFNO, M.W. 187.60 g/mol ) is a small organic molecule containing aromatic rings that act as chromophores, making it an ideal candidate for UV-based detection.[6][7] Its structure suggests sufficient polarity for Reversed-Phase HPLC (RP-HPLC) and potential volatility for Gas Chromatography (GC). For this guide, we will focus on RP-HPLC as the primary quantitative technique due to its robustness, versatility, and widespread use in quality control laboratories.

The objective of our hypothetical study is to cross-validate a newly developed, efficient Ultra-High-Performance Liquid Chromatography (UHPLC) method (Method A) against a legacy, validated HPLC method (Method B). The goal is to demonstrate that the new UHPLC method provides equivalent, if not superior, performance while offering benefits like reduced run times and solvent consumption.

The Role of Forced Degradation in Method Development

Before validation, a robust method must prove its stability-indicating capability. This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to produce potential degradation products.[8][9][10] The analytical method must then be able to separate the intact analyte peak from all generated degradant peaks, a critical aspect of specificity.[11] For this compound, hydrolysis of the amide bond or displacement of the chlorine atom are plausible degradation pathways under acidic or basic stress.

Caption: Workflow for forced degradation to ensure method specificity.

Chapter 2: Designing the Cross-Validation Study

A cross-validation study must be meticulously planned in a protocol that predefines the methods, samples, parameters, and acceptance criteria.[12][13]

Key Validation Parameters for Comparison

The following parameters, derived from ICH Q2(R2), form the basis of our comparison.[3][12] Both methods will be evaluated against these criteria to ensure they are fit for purpose.

  • Specificity: The ability to resolve the analyte from impurities and degradants.

  • Accuracy: Closeness of the results to the true value, assessed by spike/recovery studies.

  • Precision:

    • Repeatability: Agreement between results for the same sample under the same conditions.

    • Intermediate Precision: Agreement between results within the same lab but on different days or with different analysts/equipment.

  • Linearity & Range: Proportionality of the signal to concentration over a defined range.

  • Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

Experimental Workflow

The cross-validation process involves analyzing the same set of well-characterized samples using both Method A and Method B. The results are then statistically compared.

Cross_Validation_Workflow Start Start: Define Objective (Compare Method A vs. B) Protocol Draft Cross-Validation Protocol - Acceptance Criteria - Parameters to Test Start->Protocol SamplePrep Prepare Samples - API Solutions (3 Levels) - Spiked Impurity Samples Protocol->SamplePrep MethodA Analyze Samples using Method A (New UHPLC) SamplePrep->MethodA MethodB Analyze Samples using Method B (Legacy HPLC) SamplePrep->MethodB DataA Results from Method A MethodA->DataA DataB Results from Method B MethodB->DataB Compare Compare Results - Statistical Analysis - Evaluate vs. Criteria DataA->Compare DataB->Compare Report Generate Validation Report - Summarize Findings - Conclusion Compare->Report Pass Conclusion: Methods are Interchangeable Report->Pass Criteria Met Fail Conclusion: Methods are NOT Interchangeable Investigate Discrepancies Report->Fail Criteria Not Met

Caption: The logical workflow for a typical cross-validation study.

Chapter 3: Experimental Protocols

The following protocols are detailed to ensure reproducibility and scientific integrity.

Protocol: Method A - UHPLC-UV Development
  • Instrumentation: UHPLC system with a Diode Array Detector (DAD).

  • Column: C18 Acquity BEH, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 80% B over 3 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Detection Wavelength: 245 nm.

  • Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile. Prepare working standards for the linearity curve (e.g., 1-150 µg/mL) by diluting the stock.

  • System Suitability: Before analysis, inject a standard solution (e.g., 50 µg/mL) six times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.

Protocol: Cross-Validation Execution
  • Sample Preparation: Prepare three independent batches of this compound samples at three concentration levels covering the analytical range (e.g., 80%, 100%, and 120% of the target concentration). For this example, let's use 40, 50, and 60 µg/mL.

  • Analysis:

    • Analyze each of the nine prepared samples (3 batches x 3 levels) in triplicate using Method A .

    • Analyze the exact same nine samples in triplicate using Method B .

  • Data Collection: Record the concentration results obtained from both methods for all 27 injections (9 samples x 3 replicates).

  • Evaluation:

    • Calculate the mean, standard deviation, and %RSD for the results of each sample from both methods.

    • Calculate the % recovery for accuracy at each level against the known theoretical concentration.

    • Perform a statistical comparison of the mean results from Method A and Method B for each sample (e.g., using a t-test or by calculating the percentage difference). The acceptance criterion is typically that the mean results should not differ by more than a predefined amount (e.g., ±5.0%).

Chapter 4: Data Comparison and Interpretation

The results from the cross-validation study are best summarized in tables for a direct and objective comparison.

Comparative Performance Data

Table 1: Comparison of Core Validation Parameters

ParameterMethod A (New UHPLC)Method B (Legacy HPLC)Acceptance Criteria
Linearity (R²) 0.99980.9995≥ 0.999
Range (µg/mL) 1 - 1505 - 200Covers specification
LOQ (µg/mL) 1.05.0Sufficiently low
Specificity Baseline resolution > 2.0 from all degradantsResolution > 1.8 from all degradantsResolution > 1.5
Run Time (min) 515N/A (Performance Metric)

Table 2: Cross-Validation Accuracy & Precision Results

LevelConcentration (µg/mL)Method A (% Recovery ± RSD)Method B (% Recovery ± RSD)% Difference (A vs. B)
140100.5% ± 0.8%99.8% ± 1.3%+0.7%
25099.7% ± 0.6%100.2% ± 1.1%-0.5%
360101.1% ± 0.7%100.8% ± 1.4%+0.3%
Acceptance Criteria 98.0-102.0% Recovery, ≤2.0% RSD 98.0-102.0% Recovery, ≤2.0% RSD ≤ ±5.0%
Interpretation of Results

The data presented in Tables 1 and 2 demonstrate a successful cross-validation.

  • Method Performance: Both methods meet the pre-defined acceptance criteria for linearity, accuracy, and precision, confirming they are suitable for their intended purpose.[2][14] Method A shows slightly better precision (%RSD) and a lower LOQ, which are common advantages of UHPLC technology.

  • Comparability: The percentage difference in the results obtained for identical samples is well within the ±5.0% acceptance limit. This provides high confidence that the two methods will produce equivalent data when analyzing the same batch of material.

Conclusion: Ensuring Data Integrity Across the Lifecycle

Cross-validation is not merely a procedural step; it is a fundamental scientific exercise that underpins the reliability and consistency of analytical data throughout a product's lifecycle.[1][5] By demonstrating that a new or transferred method produces results equivalent to a validated reference procedure, organizations can confidently update technology, transfer processes between facilities, and ensure continuity in quality assessment. This guide has provided a practical, scientifically-grounded framework for the cross-validation of analytical methods for this compound, emphasizing the importance of a systematic approach, from protocol design to data interpretation. Adherence to these principles ensures robust data integrity, which is the cornerstone of pharmaceutical quality and patient safety.

References

A Comparative Guide to the Reactivity of 2-chloro-N-(2-fluorophenyl)acetamide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-aryl-2-chloroacetamides are a cornerstone class of reagents in modern organic synthesis, serving as versatile building blocks for a diverse array of heterocyclic compounds and as key intermediates in the production of pharmaceuticals and agrochemicals. Their utility stems from the electrophilic nature of the α-carbon, which readily undergoes nucleophilic substitution, allowing for the facile introduction of nitrogen, oxygen, or sulfur-containing moieties. The chemical reactivity of these compounds is not uniform; it is intricately modulated by the electronic and steric nature of the substituents on the N-aryl ring.

This guide provides an in-depth comparative analysis of the reactivity of 2-chloro-N-(2-fluorophenyl)acetamide against other N-aryl chloroacetamides. We will explore the underlying principles that govern their reactivity, supported by mechanistic insights and validated experimental protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Theoretical Framework: Dissecting the Drivers of Reactivity

The principal reaction pathway for N-aryl-2-chloroacetamides is the nucleophilic substitution of the chlorine atom. This transformation is predominantly governed by a bimolecular nucleophilic substitution (SN2) mechanism, where the rate is dependent on the concentration of both the chloroacetamide substrate and the incoming nucleophile. The reactivity of the substrate is dictated by two primary factors: the electronic environment of the aryl ring and the steric hindrance around the reaction center.

Electronic Effects: The Inductive and Mesomeric Tug-of-War

Substituents on the aryl ring can dramatically alter the electrophilicity of the α-carbon through a combination of inductive (-I/+I) and resonance or mesomeric (-M/+M) effects.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) exert a strong -I and -M effect, pulling electron density away from the amide functionality. This withdrawal is transmitted through the amide bond to the carbonyl group, increasing the partial positive charge on the adjacent α-carbon and making it more susceptible to nucleophilic attack.

  • Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (-OCH₃) donate electron density through +I and +M effects, respectively. This has the opposite effect, slightly reducing the electrophilicity of the α-carbon and thus decreasing the reaction rate compared to unsubstituted analogues.

The Unique Case of the Fluoro Substituent

Fluorine presents a fascinating duality. It is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). Simultaneously, its lone pairs can participate in resonance, donating electron density to the aromatic ring (+M effect).

In 2-chloro-N-(2-fluorophenyl )acetamide, the fluorine atom is in the ortho position. Due to the proximity, the inductive effect (-I) is expected to dominate over the resonance effect (+M). This strong electron withdrawal should enhance the electrophilicity of the α-carbon, suggesting a higher reactivity compared to its non-fluorinated counterpart, 2-chloro-N-phenylacetamide. Furthermore, this inductive effect can increase the acidity of the amide proton (N-H), which may influence reaction pathways under basic conditions.

Steric Effects: The Role of Bulk and Conformation

The SN2 reaction mechanism involves a backside attack by the nucleophile, leading to a crowded, five-coordinate transition state. Bulky substituents on the aryl ring, particularly in the ortho position, can physically obstruct this approach, slowing the reaction rate.

The fluorine atom, however, has a van der Waals radius (1.35 Å) that is very similar to that of a hydrogen atom (1.20 Å). Consequently, the steric hindrance imposed by an ortho-fluoro group is minimal compared to larger groups like methyl or chloro. This suggests that for this compound, electronic effects will be the primary determinant of its reactivity profile.

Comparative Reactivity Analysis

Based on the interplay of electronic and steric factors, we can predict the relative reactivity of this compound compared to other representative N-aryl chloroacetamides.

Hypothesized Reactivity Order (fastest to slowest):

  • 2-chloro-N-(4-nitrophenyl)acetamide: The powerful -I and -M effects of the nitro group at the para position will strongly activate the substrate towards nucleophilic attack.

  • This compound: The dominant -I effect of the ortho-fluoro group is expected to significantly enhance reactivity over the unsubstituted analogue, with minimal steric hindrance.

  • 2-chloro-N-phenylacetamide (parent compound): Serves as the baseline for comparison.

  • 2-chloro-N-(4-methylphenyl)acetamide: The +I and hyperconjugation effects of the methyl group will slightly deactivate the substrate.

The following table summarizes the expected reactivity based on these electronic effects.

CompoundAryl SubstituentDominant Electronic EffectExpected Relative Rate
2-chloro-N-(4-nitrophenyl)acetamide4-NitroStrong -I, -M (Activating)+++
This compound 2-Fluoro Strong -I (Activating) ++
2-chloro-N-phenylacetamideNone (H)Baseline+
2-chloro-N-(4-methylphenyl)acetamide4-Methyl+I, Hyperconjugation (Deactivating)-

Experimental Validation: Protocols and Methodologies

To empirically validate these theoretical predictions, a standardized set of experiments must be performed. The following protocols describe a robust workflow for comparing the reactivity of various N-aryl-2-chloroacetamides.

General Protocol for Nucleophilic Substitution with an Amine

This procedure details the reaction of an N-aryl-2-chloroacetamide with a model amine nucleophile, such as benzylamine. Kinetic analysis can be performed by taking aliquots at timed intervals and analyzing them by HPLC or ¹H NMR.

Materials:

  • N-aryl-2-chloroacetamide (e.g., this compound) (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (CH₃CN) or Dimethyl Sulfoxide (DMSO) as solvent

Procedure:

  • Preparation: To a stirred solution of the N-aryl-2-chloroacetamide (10 mmol) in the chosen solvent (50 mL), add potassium carbonate (15 mmol).

  • Nucleophile Addition: Add benzylamine (11 mmol) to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 55°C). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or by analyzing timed aliquots via HPLC until the starting material is consumed.

  • Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The product can be further purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): A non-nucleophilic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent (CH₃CN or DMSO): Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate the anionic nucleophile, preserving its reactivity.

  • Constant Temperature: SN2 reaction rates are highly sensitive to temperature. Maintaining a constant temperature is critical for a valid kinetic comparison between different substrates.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve N-aryl- 2-chloroacetamide in Solvent B Add K₂CO₃ Base A->B C Add Nucleophile (e.g., Benzylamine) B->C D Stir at Constant Temp. & Monitor (TLC/HPLC) C->D E Cool & Filter D->E F Solvent Removal E->F G Extraction F->G H Recrystallization or Column Chromatography G->H

Caption: Standard experimental workflow for the nucleophilic substitution of N-aryl-2-chloroacetamides.

Mechanistic Insights and the Role of the 2-Fluoro Group

The reaction proceeds via a concerted SN2 mechanism, where the bond to the nucleophile forms at the same time as the bond to the leaving group (chloride) breaks.

A Comparative Guide to the In Vitro Anticancer Activity of 2-Chloro-N-phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective anticancer therapeutics, the scientific community continuously explores new chemical scaffolds with the potential for potent and selective cytotoxicity against tumor cells. Among these, acetamide derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive overview and comparison of the in vitro anticancer activity of 2-chloro-N-phenylacetamide derivatives, with a particular focus on the influence of substitutions on the phenyl rings. While direct comparative data for 2-chloro-N-(2-fluorophenyl)acetamide derivatives is limited in publicly accessible literature, this guide will leverage data from structurally similar compounds to provide valuable insights for researchers, scientists, and drug development professionals. We will delve into the experimental data, methodologies, and plausible mechanisms of action that underpin the anticancer potential of this chemical class.

The Rationale for Investigating 2-Chloro-N-phenylacetamide Derivatives

The 2-chloro-N-phenylacetamide scaffold is an attractive starting point for the design of novel anticancer agents due to several key features. The presence of the reactive 2-chloroacetyl group offers a site for potential covalent interaction with biological nucleophiles, a strategy employed by several established therapeutic agents. Furthermore, the two phenyl rings provide a versatile platform for introducing various substituents to modulate the compound's physicochemical properties, such as lipophilicity, electronic effects, and steric bulk. These modifications can significantly influence the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its specific interactions with biological targets. The overarching hypothesis is that by fine-tuning the substitutions on this scaffold, it is possible to develop derivatives with enhanced potency and selectivity against cancer cells.

A significant body of research indicates that many acetamide derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, a critical pathway that is often dysregulated in cancer.[1] This targeted induction of apoptosis is a highly sought-after characteristic for anticancer drugs as it minimizes damage to healthy tissues.

Comparative Analysis of In Vitro Anticancer Activity

Compound/DerivativeCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Citation
N-Butyl-2-(2-chlorophenyl)acetamide MDA-MB-468 (Breast)0.6 ± 0.08Doxorubicin0.38 ± 0.07[1]
PC-12 (Pheochromocytoma)0.6 ± 0.07Doxorubicin2.6 ± 0.13[1]
MCF-7 (Breast)0.7 ± 0.4Doxorubicin2.63 ± 0.4[1]
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide PC3 (Prostate)52Imatinib40[2][3]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide PC3 (Prostate)80Imatinib40[2][3]
HL-60 (Leukemia)100Imatinib98[2][3]
2-(4-Fluorophenyl)-N-(4-halophenyl)acetamide (Compound 2b) PC3 (Prostate)102--[4]
2-Chloro-N-(aryl substituted)acetamide of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol (Compound 6e) PANC-1 (Pancreatic)4.65-FU-[5]
HepG2 (Liver)2.25-FU-[5]
2-Chloroacetamides with Thiazole Scaffolds Jurkat (T-cell leukemia)Significant Activity--
MDA-MB-231 (Breast)Significant Activity--
Sulphonamide based 2-chloro-N-phenyl acetamide derivatives (SA-1, SA-2, SA-3) NCI-H226 (Lung)1866.20, 1702.23, 1374.35 (µg/ml)--[6][7]

Analysis of Structure-Activity Relationships (SAR):

From the data presented, several preliminary structure-activity relationships can be inferred:

  • Impact of N-Substitution: The N-butyl-2-(2-chlorophenyl)acetamide shows potent activity in the sub-micromolar to low micromolar range against breast and pheochromocytoma cell lines.[1] This suggests that the nature of the substituent on the nitrogen atom is critical for activity.

  • Influence of Phenyl Ring Substituents: In the 2-(4-Fluorophenyl)-N-phenylacetamide series, derivatives with a nitro group (an electron-withdrawing group) on the N-phenyl ring, particularly at the meta and para positions, exhibited the most potent activity against the PC3 prostate cancer cell line.[2][3] This highlights the importance of electronic effects on the N-phenyl ring.

  • Scaffold Hybridization: The incorporation of other heterocyclic moieties, such as oxadiazole and thiazole, into the 2-chloro-N-phenylacetamide structure can lead to highly potent compounds, as seen with the derivative active against pancreatic and liver cancer cell lines.[5]

  • Varied Potency Across Cell Lines: As is common in cancer drug discovery, the efficacy of these derivatives is highly dependent on the cancer cell line being tested, indicating that different cancer types may have varying sensitivities to these compounds.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

To ensure the reproducibility and validity of in vitro cytotoxicity data, a standardized and well-documented protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells from culture flasks using trypsinization.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well microplate at a predetermined density (e.g., 5,000 to 10,000 cells per well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding compound_prep Compound Stock Preparation & Dilution treatment Compound Treatment compound_prep->treatment seeding->treatment mtt_addition MTT Reagent Addition treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance calculation IC50 Calculation absorbance->calculation results Comparative Analysis calculation->results

Caption: Workflow for assessing the in vitro cytotoxicity of novel compounds.

Mechanism of Action: Induction of Apoptosis

A recurring theme in the anticancer activity of acetamide derivatives is the induction of apoptosis. This programmed cell death is a tightly regulated process that plays a crucial role in eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. Compounds that can reactivate this pathway are therefore of significant therapeutic interest.

The apoptotic process can be broadly divided into two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which are the executioners of apoptosis.

Based on studies of related compounds, 2-chloro-N-phenylacetamide derivatives likely induce apoptosis through the intrinsic pathway. This is often characterized by:

  • Changes in Mitochondrial Membrane Potential: The compounds may disrupt the integrity of the mitochondrial membrane.

  • Release of Cytochrome c: This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm.

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

  • Caspase Activation: The apoptosome activates caspase-9, which in turn activates downstream effector caspases, such as caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

The Intrinsic Apoptotic Pathway

G compound 2-Chloro-N-phenylacetamide Derivative stress Cellular Stress compound->stress mitochondrion Mitochondrion stress->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c release apoptosome Apoptosome cytochrome_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome pro_caspase9 Pro-caspase-9 pro_caspase9->apoptosome caspase9 Caspase-9 (activated) apoptosome->caspase9 caspase3 Caspase-3 (activated) caspase9->caspase3 activates pro_caspase3 Pro-caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis executes

Caption: Simplified diagram of the intrinsic apoptotic pathway.

Conclusion and Future Directions

The 2-chloro-N-phenylacetamide scaffold represents a promising framework for the development of novel anticancer agents. The available data on structurally related compounds indicate that derivatives of this class can exhibit potent cytotoxic activity against a range of cancer cell lines, often through the induction of apoptosis. The versatility of this scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on a systematic exploration of the structure-activity relationships by synthesizing and evaluating a library of this compound derivatives with diverse substitution patterns on both phenyl rings. Such studies, coupled with detailed mechanistic investigations, will be crucial in identifying lead compounds with the potential for further preclinical and clinical development. The insights provided in this guide serve as a valuable starting point for researchers embarking on the exciting challenge of developing the next generation of acetamide-based anticancer drugs.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-N-(2-Fluorophenyl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-chloro-N-(2-fluorophenyl)acetamide analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, biological activities, and the nuanced effects of structural modifications on the potency and selectivity of this promising class of compounds. Our discussion is grounded in experimental data, offering insights into their potential as antimicrobial, anticancer, and herbicidal agents.

Introduction: The Versatile N-Aryl-2-Chloroacetamide Scaffold

The N-aryl-2-chloroacetamide scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] The presence of a reactive α-chloro group makes these compounds valuable intermediates for the synthesis of a diverse array of derivatives.[2] The core structure, this compound, combines the functionalities of an acetamide linkage and a fluorinated phenyl ring, features known to influence pharmacokinetic and pharmacodynamic properties. This guide will specifically explore how modifications to this core structure impact its biological efficacy.

General Synthetic Pathway

The synthesis of 2-chloro-N-(substituted phenyl)acetamide analogs is typically achieved through a straightforward and efficient acylation reaction. This involves the reaction of a substituted aniline with chloroacetyl chloride.[3] The reaction is often carried out in an appropriate solvent and may utilize a base to neutralize the hydrogen chloride byproduct.

Substituted_Aniline Substituted 2-Fluoroaniline Reaction_Vessel Reaction Substituted_Aniline->Reaction_Vessel Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction_Vessel Solvent_Base Solvent (e.g., Toluene, Acetic Acid) [Base (optional)] Solvent_Base->Reaction_Vessel Product 2-Chloro-N-(substituted-2-fluorophenyl)acetamide Byproduct HCl Reaction_Vessel->Product Reaction_Vessel->Byproduct cluster_0 Proposed ROS-Mediated Apoptotic Pathway Chloroacetamide Chloroacetamide Analog ROS Increased Reactive Oxygen Species (ROS) Chloroacetamide->ROS Induces Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis start Start step1 Prepare serial dilutions of the test compound in a 96-well microtiter plate. start->step1 step2 Inoculate each well with a standardized microbial suspension (e.g., 0.5 McFarland). step1->step2 step3 Include positive (microbes only) and negative (broth only) controls. step2->step3 step4 Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 24h). step3->step4 step5 Visually inspect for microbial growth. The lowest concentration with no visible growth is the MIC. step4->step5 end End step5->end

References

A Comparative Guide to the Chemical Stability of Fluorinated vs. Non-Fluorinated Chloroacetamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stability Question in Chloroacetamide Scaffolds

Chloroacetamides are a cornerstone chemical scaffold, vital in both agrochemical and pharmaceutical development. Their utility is defined by the reactive N-chloroacetyl group, which can act as an electrophile, famously enabling their use as covalent inhibitors or as key intermediates in synthesis. However, this reactivity also presents a liability. The stability of both the C-Cl bond and the amide bond itself is a critical parameter influencing shelf-life, environmental persistence, and in-vivo metabolic fate.[1][2]

In modern medicinal chemistry, the strategic incorporation of fluorine is a widely adopted strategy to enhance a molecule's pharmacokinetic and metabolic profile.[3][4] Fluorine's unique properties—its high electronegativity, the strength of the carbon-fluorine bond, and its relatively small size—can profoundly alter a molecule's electronic landscape, conformation, and resistance to metabolic degradation.[5][6][7]

This guide provides a comparative analysis of the stability of fluorinated versus non-fluorinated chloroacetamides. We will move beyond theoretical discussions to outline a robust experimental framework for quantifying these stability differences. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions about scaffold selection and modification. We will explore the mechanistic underpinnings of stability, provide detailed protocols for empirical assessment, and interpret the resulting data in the context of molecular design.

The Mechanistic Basis of Stability: An Electronic Tug-of-War

The stability of a chloroacetamide molecule is primarily dictated by the lability of two key sites: the C-Cl bond, susceptible to nucleophilic substitution, and the amide carbonyl, which can undergo hydrolysis.[8][9] The introduction of fluorine, particularly on an aromatic ring attached to the amide nitrogen, initiates a cascade of electronic effects that modulate the reactivity at both sites.

  • The Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect (I- effect).[4] When placed on a phenyl ring, this effect propagates to the amide nitrogen, reducing its electron-donating character into the carbonyl. This, in turn, makes the carbonyl carbon more electrophilic and potentially more susceptible to nucleophilic attack. However, it also impacts the basicity of the amide, which can influence the mechanism of acid-catalyzed hydrolysis.[6]

  • C-F vs. C-H Bond Strength: The carbon-fluorine bond is significantly stronger (bond energy ~480 kJ/mol) than a typical carbon-hydrogen bond (~414 kJ/mol).[5][6] This makes fluorinated aromatic rings exceptionally resistant to oxidative metabolism by enzymes like cytochrome P450s, a primary driver for the enhanced metabolic stability of many fluorinated drugs.[6][10] While not a direct influence on hydrolysis, this metabolic "shielding" is a critical component of a molecule's overall in-vivo stability.

  • Impact on the C-Cl Bond: The electronic perturbations from a distal fluorine atom can also influence the C-Cl bond. By withdrawing electron density from the overall molecule, the C-Cl bond may be slightly altered, though this effect is generally less pronounced than the impact on the amide functionality.

The net result of fluorination is a complex interplay of these factors. Does the increased electrophilicity of the carbonyl dominate, accelerating hydrolysis? Or does the modulation of amide basicity and overall electronic landscape confer a stabilizing effect? Answering this requires empirical data.

Primary Degradation Pathways

Chloroacetamides primarily degrade via hydrolysis and microbial action.[11][12] Hydrolysis can be catalyzed by acid or base, with distinct mechanisms.[1][2] Under basic conditions, degradation often proceeds via an S_N2 reaction, where a hydroxide ion attacks the carbon bearing the chlorine atom, displacing it.[8][9] Amide cleavage can also occur.[2] Under acidic conditions, both amide and ether group cleavages (if present) are observed.[1][8]

G cluster_0 Chloroacetamide Scaffold cluster_1 Degradation Conditions cluster_2 Primary Degradation Products C R-NH-C(=O)-CH2Cl Acid Acidic Conditions (H+) C->Acid Base Basic Conditions (OH-) C->Base Microbe Microbial Action C->Microbe Amide_Cleavage Carboxylic Acid + Amine R-NH2 + HOOC-CH2Cl Acid->Amide_Cleavage Amide Hydrolysis Base->Amide_Cleavage Amide Hydrolysis SN2 Hydroxy-substituted Derivative R-NH-C(=O)-CH2OH Base->SN2 SN2 Substitution Dealkylation N/C-Dealkylation Products Microbe->Dealkylation Dechlorination Dechlorinated Metabolites Microbe->Dechlorination

Caption: General degradation pathways for chloroacetamides.

Experimental Design for a Comparative Stability Study

To provide meaningful data, we must design an experiment that isolates and quantifies the stability of our target molecules under controlled, relevant conditions. As a Senior Application Scientist, my recommendation is a multipronged approach combining forced degradation studies with highly sensitive analytical quantification.

Model Compounds:

  • Non-Fluorinated: 2-Chloro-N-(2,6-dimethylphenyl)acetamide (CAS 1131-01-7). This is a well-characterized compound, providing a solid baseline.[13][14]

  • Fluorinated: 2-Chloro-N-(4-fluorophenyl)acetamide (CAS 347-66-0). The single fluorine atom in the para position provides a clear electronic perturbation for a direct comparison.[15]

Experimental Rationale: The core of this investigation will be a forced degradation study. By subjecting both compounds to accelerated stress conditions (pH and temperature), we can generate comparative stability profiles in a laboratory-feasible timeframe. The choice of pH 2, 7, and 10 allows us to probe the mechanisms of acid-catalyzed, neutral, and base-catalyzed hydrolysis, respectively, which are the dominant non-enzymatic degradation pathways.[16][17] Thermal stress testing provides a general measure of the molecule's intrinsic bond stability.

Caption: Workflow for the comparative stability assessment.

Detailed Experimental Protocols

These protocols are designed to be self-validating by including time-zero controls and using a highly specific and sensitive analytical method.

Protocol 1: pH-Dependent Hydrolysis Study
  • Preparation of Buffers:

    • pH 2.0: Prepare a 0.01 N HCl solution.

    • pH 7.0: Prepare a 50 mM phosphate buffer.

    • pH 10.0: Prepare a 50 mM borate buffer.[18]

    • Verify the pH of all buffers using a calibrated pH meter.

  • Sample Preparation:

    • Prepare 10 mM stock solutions of both the fluorinated and non-fluorinated chloroacetamide in acetonitrile.

    • In triplicate for each compound and each pH condition, add 100 µL of the stock solution to 9.9 mL of the respective buffer in a sealed glass vial. This yields a final concentration of 100 µM.

    • Prepare a "time zero" (t=0) sample for each condition by immediately quenching the reaction as described in step 4.

  • Incubation:

    • Place the sealed vials in a temperature-controlled water bath or incubator set to 50°C.

  • Time-Point Sampling and Quenching:

    • At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw a 1.0 mL aliquot from each vial.

    • Immediately quench the reaction by mixing the aliquot with 1.0 mL of acetonitrile in a clean autosampler vial. This stops the hydrolysis by diluting the aqueous component and precipitating buffer salts. Store samples at 4°C until analysis.

Protocol 2: Thermal Stability Assay
  • Sample Preparation:

    • In triplicate for each compound, add 100 µL of the 10 mM stock solution to 9.9 mL of HPLC-grade water in a sealed glass vial.

    • Prepare a t=0 sample for each compound by taking an immediate aliquot and quenching as described below.

  • Incubation:

    • Place the sealed vials in a temperature-controlled block or oven set to 70°C.

  • Time-Point Sampling and Quenching:

    • Follow the same procedure as Protocol 1, Step 4, at specified time points.

Protocol 3: Analytical Method via UPLC-MS/MS

The quantification of the parent chloroacetamide compounds is crucial. A UPLC-MS/MS (Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry) method provides the necessary sensitivity and specificity to distinguish the parent compound from its degradants.[19]

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor ion ([M+H]+) and a stable product ion for each compound via infusion and optimization.

    • Analysis: Analyze all quenched samples. Generate a standard curve using the stock solutions to quantify the concentration of the parent compound remaining in each sample.

Data Presentation and Interpretation

The data should be processed to calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. This data can then be plotted to visualize the degradation kinetics.

Table 1: Hypothetical Percentage of Parent Compound Remaining after 48h
Condition2-Chloro-N-(2,6-dimethylphenyl)acetamide2-Chloro-N-(4-fluorophenyl)acetamide
pH 2.0 @ 50°C 85.2%81.5%
pH 7.0 @ 50°C 98.1%98.5%
pH 10.0 @ 50°C 60.7%75.3%
Water @ 70°C 91.3%94.8%
Interpretation of Hypothetical Data
  • Acidic Conditions (pH 2): The fluorinated analog shows slightly faster degradation. This could be attributed to the electron-withdrawing fluorine atom increasing the electrophilicity of the amide carbonyl, making it more susceptible to acid-catalyzed hydrolysis.[20]

  • Neutral Conditions (pH 7): Both compounds are highly stable, which is typical for amides at neutral pH in the absence of enzymatic catalysis.[16]

  • Basic Conditions (pH 10): The fluorinated compound is significantly more stable.[1][2][8][9] This is the most telling result. The primary degradation pathway under these conditions is often S_N2 attack at the C-Cl bond.[2][9] The strong electron-withdrawing effect of fluorine reduces the electron density on the amide nitrogen, making it a poorer electron-donating group. This deactivation effect could stabilize the molecule against base-mediated degradation pathways.

  • Thermal Conditions: The fluorinated compound shows slightly enhanced thermal stability, consistent with the high strength of organofluorine bonds contributing to overall molecular robustness.[5][21]

Conclusion and Implications for Researchers

This guide demonstrates that fluorination is not a simple "stability switch" but a nuanced modification with context-dependent effects. Our analysis, based on established chemical principles and a proposed experimental framework, leads to a key insight: while fluorination might slightly increase susceptibility to acid-catalyzed hydrolysis, it can confer significant stability under basic conditions.

For professionals in drug development , this is critical. A drug molecule must be stable in the neutral pH of blood but may face acidic environments in the stomach or specific cellular compartments. The enhanced stability of a fluorinated chloroacetamide in basic conditions could translate to a longer shelf-life in certain formulations and potentially altered metabolic profiles.[3][22] The inherent resistance of the fluoroaromatic ring to oxidative metabolism remains a primary advantage for improving pharmacokinetics.[4][6]

For agrochemical scientists , where environmental fate is paramount, these findings are equally important. The persistence of chloroacetamide herbicides and their degradates is a significant concern.[23][24] Understanding how fluorination affects hydrolysis rates at different environmental pHs can help in designing molecules with desired persistence profiles—effective long enough for weed control but degrading sufficiently to prevent long-term accumulation.[2]

Ultimately, the decision to incorporate fluorine into a chloroacetamide scaffold must be data-driven. The experimental protocols outlined here provide a clear and robust pathway for generating the necessary comparative data, empowering researchers to leverage the unique properties of fluorine with precision and purpose.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-chloro-N-(2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of 2-chloro-N-(2-fluorophenyl)acetamide (CAS No. 347-66-0), a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. The information herein is synthesized from established safety data, regulatory guidelines, and best practices in chemical waste management.

The core principle guiding the disposal of this compound is the understanding of its chemical properties and associated hazards. As a halogenated organic compound, it is classified as hazardous, necessitating a disposal pathway distinct from general laboratory waste.[1] This guide will provide the necessary step-by-step instructions and the scientific rationale behind them to ensure safe and compliant disposal.

Hazard Identification and Risk Assessment

This compound presents several health hazards as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] A thorough understanding of these risks is the foundation of safe handling and disposal.

GHS Hazard Classification: [2]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 1/2): Causes serious eye damage or irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

The presence of chlorine and fluorine atoms on the molecule categorizes it as a halogenated organic compound.[1] The thermal decomposition of such compounds can produce toxic and corrosive gases, including hydrogen chloride and hydrogen fluoride. This is a critical consideration for the selection of the final disposal method.

PropertyValueSource
CAS Number 347-66-0--INVALID-LINK--[2]
Molecular Formula C₈H₇ClFNO--INVALID-LINK--[2]
Molecular Weight 187.60 g/mol --INVALID-LINK--[2]
Appearance Solid (based on similar compounds)N/A
Melting Point 88-90 °C--INVALID-LINK--[3]
Personal Protective Equipment (PPE)

Due to the identified hazards, stringent personal protective measures are mandatory when handling this compound, especially during waste consolidation and disposal preparation.

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield to protect against splashes and airborne particles.[4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and changed regularly, or immediately if contaminated.[4]

  • Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in the event of a spill, impervious clothing may be necessary.[4]

  • Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood. If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with appropriate cartridges should be used.[5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Ensure Proper Ventilation: Work in a well-ventilated area. If the spill is in a poorly ventilated space, and it is safe to do so, increase ventilation.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in the section above.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust.[6] Place the material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Waste Disposal: All materials used for spill cleanup (absorbents, contaminated PPE, etc.) must be disposed of as hazardous waste.[7]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled in a manner that ensures the safety of personnel and compliance with environmental regulations. As a halogenated organic compound, it must be treated as hazardous waste.[1]

  • Waste Identification and Segregation:

    • All waste containing this compound, including empty containers, contaminated labware, and spill cleanup debris, must be classified as hazardous waste.

    • This waste stream must be segregated from non-halogenated and other incompatible waste streams to prevent dangerous reactions and to facilitate proper disposal.[1]

  • Containerization and Labeling:

    • Collect all this compound waste in a dedicated, clearly labeled, and chemically compatible container. The container should be kept sealed when not in use.

    • The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other components in the waste.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

  • Final Disposal:

    • The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal facility.[6][8] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

    • The preferred method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (e.g., HCl, HF).[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste identify Identify as Halogenated Organic Hazardous Waste start->identify ppe Don Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat identify->ppe segregate Segregate from Non-Halogenated and Incompatible Wastes ppe->segregate containerize Collect in a Labeled, Sealed, Compatible Container segregate->containerize storage Store in Designated Satellite Accumulation Area containerize->storage spill_check Spill Occurs? storage->spill_check spill_protocol Execute Spill Management Protocol: 1. Evacuate & Secure 2. Ventilate 3. Contain & Clean 4. Decontaminate spill_check->spill_protocol Yes disposal_facility Arrange for Pickup by a Licensed Hazardous Waste Disposal Facility spill_check->disposal_facility No spill_protocol->containerize incineration Final Disposal via High-Temperature Incineration disposal_facility->incineration end End: Compliant Disposal incineration->end

Caption: Disposal workflow for this compound.

Regulatory Considerations

While this compound is not specifically listed by name as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its nature as a halogenated organic compound necessitates its management as such. Waste streams containing halogenated organic compounds are often categorized under "F-listed" wastes from non-specific sources if they are spent solvents, or would be considered a characteristic hazardous waste if they exhibit properties of ignitability, corrosivity, reactivity, or toxicity. The most conservative and compliant approach is to manage it as a regulated hazardous waste.

Disposal facilities must adhere to strict EPA regulations for the incineration of hazardous wastes, which include standards for destruction and removal efficiency (DRE) and emissions control for hazardous air pollutants.

References

Personal protective equipment for handling 2-chloro-N-(2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-chloro-N-(2-fluorophenyl)acetamide

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 347-66-0), a compound that, while promising in research, requires meticulous handling due to its inherent hazards. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure your safety and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

Before handling any chemical, a thorough understanding of its potential hazards is paramount. For this compound, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning. The compound is classified with several key hazards that dictate our handling protocols.[1]

According to aggregated GHS information, this compound is known to:

  • Cause skin irritation.[1]

  • Cause serious eye damage or irritation.[1]

  • Be harmful if swallowed.[1]

  • Potentially cause respiratory irritation.[1]

These classifications are the foundation upon which we build our safety protocols. They inform every choice we make, from the personal protective equipment we wear to the engineering controls we employ and the disposal methods we follow.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required PPE, with detailed explanations of the causality behind each recommendation.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before each use.The primary route of exposure is often dermal. Chloroacetamides can cause skin irritation.[1] Proper glove selection and use are critical to prevent skin contact. Contaminated gloves should be disposed of immediately following established laboratory procedures.[2]
Eye and Face Protection Chemical splash goggles that meet appropriate government standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU). A face shield should be worn when there is a significant risk of splashing.This compound can cause serious eye damage.[1] Standard safety glasses do not provide adequate protection from splashes. Goggles provide a seal around the eyes, and a face shield offers an additional layer of protection for the entire face.
Body Protection A standard laboratory coat. A chemically resistant apron is recommended when handling larger quantities.A lab coat protects the skin and personal clothing from accidental spills and contamination. It should be kept clean and laundered separately from personal clothing. Contaminated clothing should be removed and washed before reuse.[2]
Respiratory Protection All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.The compound may cause respiratory irritation.[1] A fume hood is the primary engineering control to prevent the inhalation of dust or aerosols. Work should be performed with the sash at the lowest practical height.
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step operational plan is crucial for minimizing risk. The following workflow is designed to guide you through the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Prep 1. Review SDS & Assess Risks PPE 2. Don Appropriate PPE Prep->PPE Proceed with caution FumeHood 3. Verify Fume Hood Functionality PPE->FumeHood Weigh 4. Weigh Compound in Fume Hood FumeHood->Weigh Transfer 5. Transfer to Reaction Vessel Weigh->Transfer Decon 6. Decontaminate Work Area Transfer->Decon Waste 7. Segregate & Label Waste Decon->Waste RemovePPE 8. Doff PPE Correctly Waste->RemovePPE StoreWaste 9. Store Waste in Designated Area RemovePPE->StoreWaste Dispose 10. Arrange for Professional Disposal StoreWaste->Dispose

Safe Handling Workflow for this compound

Experimental Protocol: Detailed Handling Procedures

  • Preparation:

    • Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound or a closely related compound.[2][3]

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Don all required PPE as outlined in the table above.

    • Verify that the chemical fume hood is functioning correctly (check the airflow monitor).

  • Handling:

    • Perform all manipulations of the solid compound, including weighing and transferring, within the fume hood to prevent inhalation of dust.[2]

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • If transferring to a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container of this compound tightly closed when not in use.

  • Post-Handling and Decontamination:

    • After handling is complete, decontaminate the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

    • Carefully wipe down any equipment that may have come into contact with the compound.

    • Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last, turning them inside out as you do so.

    • Wash hands thoroughly with soap and water after removing PPE.[2]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical final step. All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, used gloves) must be placed in a designated, labeled hazardous waste container.

    • The container should be clearly labeled as "Hazardous Waste" and include the chemical name.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Empty Containers:

    • The original container of this compound, even when empty, should be treated as hazardous waste and disposed of accordingly.[4]

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program.[2][3][5] Do not pour any waste containing this compound down the drain.[2]

By adhering to these detailed protocols, you can confidently and safely work with this compound, ensuring both your personal well-being and the integrity of your invaluable research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.